5-Benzamido-4-oxopentanoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-benzamido-4-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c14-10(6-7-11(15)16)8-13-12(17)9-4-2-1-3-5-9/h1-5H,6-8H2,(H,13,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IITDXGVVBHAMHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30564362 | |
| Record name | 5-Benzamido-4-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30564362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102872-00-4 | |
| Record name | 5-Benzamido-4-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30564362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Benzamidolevulinic Acid: Synthesis, Properties, and Potential Applications
Introduction: Situating 5-Benzamidolevulinic Acid in Modern Prodrug Strategy
5-Benzamidolevulinic acid, systematically known as 5-(benzoylamino)-4-oxopentanoic acid, is a pivotal synthetic intermediate and a derivative of the well-established photodynamic therapy (PDT) agent, 5-aminolevulinic acid (5-ALA).[1] While 5-ALA is a naturally occurring precursor in the heme biosynthetic pathway, its clinical utility can be hampered by physicochemical limitations such as hydrophilicity, which may restrict its penetration across biological membranes.[2] The strategic N-acylation of 5-ALA, resulting in compounds like 5-Benzamidolevulinic acid, represents a key prodrug approach. This modification enhances lipophilicity, potentially improving cellular uptake and offering a more controlled release of the active 5-ALA molecule intracellularly. This guide provides a comprehensive technical overview of 5-Benzamidolevulinic acid, focusing on its synthesis, chemical properties, and its role as a precursor in the production of 5-ALA, thereby grounding its significance in the broader context of advanced drug development and photodynamic medicine.
Chemical Structure and Physicochemical Properties
5-Benzamidolevulinic acid incorporates the core structure of levulinic acid with a benzamide group at the 5-position. This benzoyl group fundamentally alters the molecule's polarity compared to its parent amine, 5-ALA.
Molecular Structure: The structure consists of a five-carbon chain with a carboxylic acid at one end (C1) and a ketone at the C4 position. The C5 carbon is bonded to a nitrogen atom, which is part of an amide linkage with a benzoyl group.
Physicochemical Data Summary:
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₃NO₄ | (Calculated) |
| Molecular Weight | 235.24 g/mol | (Calculated) |
| IUPAC Name | 5-(Benzoylamino)-4-oxopentanoic acid | (Nomenclature) |
| Physical State | Not specified in available literature | N/A |
| Melting Point | Data not available in reviewed literature | N/A |
| Solubility | Expected to have higher solubility in organic solvents than 5-ALA | (Inferred) |
| CAS Number | Not definitively assigned in public databases | N/A |
Note: Experimental data for many physicochemical properties of 5-Benzamidolevulinic acid are not widely available in public databases, reflecting its primary role as a synthetic intermediate rather than a final product.
Synthesis of 5-Benzamidolevulinic Acid: The Dakin-West Reaction
The primary route for synthesizing 5-Benzamidolevulinic acid is through the Dakin-West reaction. This classical organic reaction transforms an N-acylated amino acid into a keto-amide using an acid anhydride and a base.[3][4][5] A specific protocol outlined in patent literature details the synthesis from benzoylglycine and succinic anhydride.[1]
Experimental Protocol: Two-Step Synthesis
Step 1: Synthesis of 5-Benzamidolevulinic Acid via Dakin-West Reaction
-
Reagents and Setup:
-
Benzoylglycine (1 equivalent)
-
Succinic anhydride (1 equivalent)
-
An organic base (e.g., pyridine, triethylamine)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Anhydrous organic solvent (e.g., dichloromethane, THF)
-
Reaction vessel equipped with a stirrer and inert atmosphere (e.g., nitrogen or argon)
-
-
Procedure:
-
To the reaction vessel, add benzoylglycine, succinic anhydride, and the anhydrous organic solvent.
-
Add the organic base and a catalytic amount of DMAP. The use of DMAP allows the reaction to proceed at milder temperatures (e.g., 40-60°C).[1]
-
Stir the mixture under an inert atmosphere. The reaction involves the formation of a mixed anhydride, which then cyclizes to an azlactone intermediate. This intermediate is acylated by another molecule of the anhydride, followed by ring-opening and decarboxylation to yield the final keto-amide product.[3]
-
Monitor the reaction progress using a suitable technique (e.g., Thin Layer Chromatography).
-
Upon completion, the reaction mixture is typically worked up by washing with an acidic solution (to remove the base) and brine, followed by drying the organic layer and evaporating the solvent to yield crude 5-Benzamidolevulinic acid.
-
Purification can be achieved through recrystallization or column chromatography.
-
Step 2: Hydrolysis to 5-Aminolevulinic Acid Hydrochloride (Illustrating its Role as an Intermediate)
-
Reagents and Setup:
-
5-Benzamidolevulinic acid (from Step 1)
-
Hydrochloric acid (aqueous solution)
-
Reaction vessel suitable for heating
-
-
Procedure:
-
Suspend or dissolve the 5-Benzamidolevulinic acid in an aqueous solution of hydrochloric acid.
-
Heat the mixture to induce hydrolysis of the benzamide group. This cleavage yields 5-aminolevulinic acid (as its hydrochloride salt) and benzoic acid as a byproduct.[1]
-
After the reaction is complete, the mixture can be cooled to precipitate the benzoic acid, which can be removed by filtration.
-
The aqueous solution containing 5-aminolevulinic acid hydrochloride can then be concentrated and purified.
-
Synthesis Workflow Diagram
Caption: Synthesis workflow for 5-Benzamidolevulinic acid and its subsequent conversion to 5-ALA HCl.
Mechanism of Action: A Prodrug Approach to Protoporphyrin IX Synthesis
5-Benzamidolevulinic acid is not itself a photosensitizer. Its biological activity is contingent upon its intracellular conversion to 5-ALA. As a more lipophilic molecule, it is hypothesized to cross cell membranes more readily than the highly polar 5-ALA. Once inside the cell, cellular enzymes, likely non-specific amidases, would hydrolyze the benzamide bond to release 5-ALA.
The liberated 5-ALA then enters the natural heme biosynthesis pathway.[4] This pathway begins in the mitochondrion with the formation of 5-ALA from glycine and succinyl-CoA.[6] Exogenously supplied 5-ALA bypasses the rate-limiting feedback inhibition step of this pathway, leading to the accumulation of the potent photosensitizer, Protoporphyrin IX (PpIX).[4] In many cancer cells, the enzyme ferrochelatase, which converts PpIX to heme, has lower activity, further enhancing the selective accumulation of PpIX in malignant tissues.
When PpIX is exposed to light of a specific wavelength (typically in the blue or red region of the spectrum), it becomes excited and transfers energy to molecular oxygen, generating highly cytotoxic reactive oxygen species (ROS), such as singlet oxygen. These ROS cause oxidative damage to cellular components, leading to apoptosis and necrosis of the targeted cells, forming the basis of photodynamic therapy.
Proposed Bioactivation and Photosensitization Pathway
Caption: Proposed mechanism of 5-Benzamidolevulinic acid as a prodrug for ALA-PDT.
Applications and Future Directions
The primary and most evident application of 5-Benzamidolevulinic acid is as a protected intermediate in the chemical synthesis of 5-aminolevulinic acid and its derivatives. The Dakin-West reaction provides an alternative route to other synthetic strategies, and the stability of the benzamido intermediate can be advantageous in multi-step syntheses.[1]
As a potential prodrug, 5-Benzamidolevulinic acid falls into a class of compounds designed to overcome the delivery challenges of 5-ALA. Researchers have explored various ester and amide derivatives of 5-ALA to enhance skin penetration and cellular uptake for topical PDT applications.[2] While specific studies on the benzamido derivative are scarce in peer-reviewed literature, the underlying principle is well-established. The benzoyl group would significantly increase lipophilicity, which could lead to:
-
Enhanced Skin Penetration: For dermatological applications, improved passage through the stratum corneum could lead to higher concentrations of the active drug in target tissues.
-
Improved Cellular Uptake: Increased lipophilicity can facilitate passive diffusion across cell membranes.
-
Modified Pharmacokinetics: The rate of hydrolysis of the benzamide bond would dictate the rate of 5-ALA release, potentially allowing for more sustained intracellular concentrations.
Further research is required to validate these potential advantages. Future studies should focus on in vitro cell permeability assays, enzymatic stability studies, and in vivo models to compare the efficacy of 5-Benzamidolevulinic acid-mediated PDT against traditional 5-ALA and other lipophilic esters.
Conclusion
5-Benzamidolevulinic acid is a chemically significant molecule, primarily serving as a stable intermediate in the synthesis of 5-aminolevulinic acid via the Dakin-West reaction. While not extensively characterized as a standalone therapeutic agent, its structure embodies a rational prodrug design strategy aimed at enhancing the delivery of 5-ALA for photodynamic applications. The synthesis is robust, and the proposed mechanism of action is grounded in the well-understood principles of PDT. For drug development professionals, 5-Benzamidolevulinic acid and similar N-acyl derivatives represent a promising avenue for optimizing the therapeutic window of one of the most important agents in photomedicine. Further empirical investigation into its pharmacokinetic and photodynamic properties is warranted to fully elucidate its potential.
References
-
Wikipedia. Dakin–West reaction. [Link]
-
Name-Reaction.com. Dakin-West reaction. [Link]
-
SynArchive. Dakin-West Reaction. [Link]
-
Dalla-Vechia, L., Santos, V. G., Godoi, M. N., Cantillo, D., Kappe, C. O., Eberlin, M. N., de Souza, R. O. M. A., & Miranda, L. S. M. (2016). On the mechanism of the Dakin–West reaction. Organic & Biomolecular Chemistry, 14(38), 9093–9100. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 137, 5-Aminolevulinic Acid. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 223595, 5-Benzoylpentanoic Acid. [Link]
-
CAS. (n.d.). 5-Aminolevulinic acid. In CAS Common Chemistry. Retrieved January 9, 2026, from [Link]
-
Zhao, L., et al. (2019). Catalytic Production of Levulinic Acid (LA) from Actual Biomass. Molecules, 24(15), 2783. [Link]
-
Mabrouk, E. H. (2019). Synthesis of the new carboxylic α,α-diamino acid: Benzoylamino-(2-methyl- quinolin-4-ylamino) acetic acid. ResearchGate. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 10154438, 5-(4-Benzenesulfonylamino-phenyl)-pent-2-en-4-ynoic acid hydroxyamide. [Link]
-
Li, C., et al. (2022). A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase. Frontiers in Bioengineering and Biotechnology, 9, 798418. [Link]
-
Mabrouk, E. H. (2019). Synthesis of the new carboxylic α,α-diamino acid: Benzoylamino-(2-methyl- quinolin-4-ylamino) acetic acid. ResearchGate. [Link]
-
St. Denis, T. G., et al. (2024). On the Possibility of Using 5-Aminolevulinic Acid in the Light-Induced Destruction of Microorganisms. International Journal of Molecular Sciences, 25(6), 3499. [Link]
-
DermNet. (n.d.). Photodynamic therapy (PDT). Retrieved from [Link]
- Google Patents. (2017). CN107522627A - A kind of preparation method of 5 aminovaleric acid hydrochloride.
-
Antonelou, M., et al. (2021). 5-Aminolevulinic Acid as a Novel Therapeutic for Inflammatory Bowel Disease. Pharmaceutics, 13(5), 748. [Link]
-
Donnelly, R. F., et al. (2006). Pharmaceutical analysis of 5-aminolevulinic acid in solution and in tissues. Journal of Pharmaceutical and Biomedical Analysis, 40(1), 1-10. [Link]
-
Sriram, G., et al. (2007). Identification of hexose hydrolysis products in metabolic flux analytes: a case study of levulinic acid in plant protein hydrolysate. Metabolic Engineering, 9(5-6), 441-451. [Link]
-
Zhang, J., et al. (2022). Natural 5-Aminolevulinic Acid: Sources, Biosynthesis, Detection and Applications. Frontiers in Bioengineering and Biotechnology, 10, 843356. [Link]
-
Gaio, E., et al. (2002). Rational Design of 5-Aminolevulinic Acid Derivatives Aimed at Improving Photodynamic Therapy. Current Medicinal Chemistry, 9(17), 1567-1578. [Link]
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Dakin–West reaction - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. name-reaction.com [name-reaction.com]
- 6. Frontiers | Natural 5-Aminolevulinic Acid: Sources, Biosynthesis, Detection and Applications [frontiersin.org]
N-Benzoyl-5-Aminolevulinic Acid: Chemical Profile, Nomenclature, and Application Logic
The following technical guide provides an in-depth analysis of N-benzoyl-5-aminolevulinic acid , a specific derivative of 5-aminolevulinic acid (5-ALA).
Part 1: Executive Summary & Core Identity
N-benzoyl-5-aminolevulinic acid (also known as 5-benzamido-4-oxopentanoic acid ) is an amide derivative of the heme precursor 5-aminolevulinic acid (5-ALA). Unlike the widely used ester derivatives of 5-ALA (e.g., methyl-ALA, hexyl-ALA) which are designed as prodrugs for Photodynamic Therapy (PDT), the N-benzoyl derivative is primarily characterized as a synthetic intermediate in medicinal chemistry, specifically in the synthesis of pyrrolidone metabolites for antipsychotic agents like Remoxipride.
Crucial Distinction: This compound contains a stable amide bond at the N-terminus. This structural modification prevents it from acting as a direct substrate for ALA-Dehydratase (ALAD) in the heme biosynthesis pathway, distinguishing it fundamentally from PDT prodrugs.
Nomenclature & Synonyms
| Category | Identifier / Name |
| Common Name | N-benzoyl-5-aminolevulinic acid |
| IUPAC Name | 5-(benzoylamino)-4-oxopentanoic acid |
| Alt.[1] IUPAC | This compound |
| CAS Registry Number | 102872-00-4 |
| Chemical Formula | C₁₂H₁₃NO₄ |
| Molecular Weight | 235.24 g/mol |
| SMILES | O=C(O)CCC(=O)CNC(=O)c1ccccc1 |
| InChI Key | TYZROHSSWCVSHD-UHFFFAOYSA-N |
Part 2: Chemical Architecture & Properties
The molecule consists of a 5-ALA backbone where the primary amine is protected by a benzoyl group. This lipophilic "cap" significantly alters the physicochemical properties compared to native 5-ALA.
Physicochemical Profile[1][2][3]
-
Lipophilicity (LogP): Estimated at 1.2 – 1.5 (Native 5-ALA is approx -1.5). The benzoyl group drastically increases lipophilicity, facilitating membrane crossing, but the amide bond limits metabolic lability.
-
Stability: High. The benzamide bond is resistant to non-specific hydrolysis compared to ester bonds.
-
Solubility: Low water solubility compared to 5-ALA HCl; soluble in DMSO, Methanol, and Ethanol.
Structural Visualization (DOT)
The following diagram illustrates the chemical structure and its functional domains.
Part 3: Biological Context & Mechanism
The "Blocked" Heme Pathway
In standard Photodynamic Therapy (PDT), 5-ALA is converted to Protoporphyrin IX (PpIX). This requires the condensation of two 5-ALA molecules by the enzyme ALA-Dehydratase (ALAD) .
-
Mechanism of Blockade: ALAD requires a free primary amine on 5-ALA to form a Schiff base with the enzyme's active site (lysine residue).
-
N-Benzoyl Effect: The benzoyl group "caps" this amine. Therefore, N-benzoyl-ALA cannot be converted to Porphobilinogen (PBG) unless an intracellular amidase specifically cleaves the benzoyl group.
-
Implication: It acts as a metabolic "dead end" or a specific synthetic probe, rather than a direct PDT agent.
Medicinal Chemistry Application (Remoxipride Metabolites)
The primary documented utility of N-benzoyl-ALA is as a precursor for synthesizing 5-hydroxy-2-pyrrolidones .
-
Pathway: N-benzoyl-ALA
Cyclization Pyrrolidone derivatives. -
Relevance: This pathway is critical for studying the metabolism of benzamide antipsychotics (e.g., Remoxipride), where the pyrrolidone ring formation is a key metabolic step.
Part 4: Synthesis Protocol
Objective: Synthesis of this compound from 5-aminolevulinic acid. Methodology: Schotten-Baumann Reaction (Acylation in alkaline medium).
Reagents
-
5-Aminolevulinic acid hydrochloride (5-ALA HCl).
-
Benzoyl Chloride (1.1 equivalents).
-
Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃).
-
Solvent: Water/Dioxane or Water/THF mixture.
Step-by-Step Workflow
-
Dissolution: Dissolve 5-ALA HCl (10 mmol) in 20 mL of 10% NaOH solution. Ensure the solution is basic (pH > 10) to neutralize the HCl salt and deprotonate the amine.
-
Acylation: Cool the solution to 0°C in an ice bath. Dropwise add Benzoyl Chloride (11 mmol) while vigorously stirring.
-
pH Maintenance: Simultaneously add additional NaOH solution to maintain pH between 9–11. Critical: If pH drops below 7, the amine becomes protonated and unreactive; if pH is too high (>13), benzoyl chloride hydrolyzes rapidly.
-
Reaction: Stir at room temperature for 2–4 hours. Monitor via TLC (Solvent: MeOH:DCM 1:9).
-
Workup: Acidify the solution carefully with 1M HCl to pH ~2. The N-benzoyl derivative (carboxylic acid) should precipitate or form an oil.
-
Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash organic layer with brine, dry over MgSO₄.
-
Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Silica gel).
Part 5: Critical Disambiguation (Safety & Accuracy)
Research errors frequently occur due to similar nomenclature. You must verify which compound is intended before procurement or synthesis.
| Compound | Structure/Nature | Application |
| N-Benzoyl-ALA | N-Benzoyl-5-aminolevulinic acid | Synthetic Intermediate (Remoxipride metabolites).[2] Blocked heme pathway. |
| N-Benzoyl-Ala | N-Benzoyl-Alanine | Standard Amino Acid Derivative. Used in peptide synthesis and chiral resolution. |
| Benzyl-ALA | Benzyl 5-aminolevulinate | PDT Prodrug (Ester). The benzyl group is on the oxygen (ester), leaving the amine free for ALAD binding. |
| N-Acetyl-ALA | N-Acetyl-5-aminolevulinic acid | Stable Analog. Used to study ALAD inhibition or stability, similar to N-benzoyl. |
References
-
Hogberg, T., et al. (1985). "Potential antipsychotic agents.[2] Synthesis of substituted 5-hydroxy-2-pyrrolidones, metabolites of the antipsychotic benzamide remoxipride."[2] Journal of Medicinal Chemistry. (Source for CAS 102872-00-4 and synthesis pathway).
-
ChemicalBook. (2024). "this compound - CAS 102872-00-4 Properties."
-
National Center for Biotechnology Information (NCBI). (2024). "5-aminolevulinic acid - Compound Summary." PubChem.
- Hunter, G. A., & Ferreira, G. C. (2011). "Molecular mechanism of the condensation reaction catalyzed by 5-aminolevulinate synthase." Biochemistry, 50(23), 5075–5087. (Reference for ALAD mechanism requiring free amine).
Sources
Molecular weight and formula of 5-Benzamido-4-oxopentanoic acid
Molecular Characterization, Synthesis, and Research Applications
Executive Summary
5-Benzamido-4-oxopentanoic acid (CAS: 102872-00-4), also known as N-benzoyl-5-aminolevulinic acid , is a specific derivative of the heme precursor 5-aminolevulinic acid (5-ALA).[1] Unlike its regioisomer 4-benzamido-5-oxopentanoic acid (a cholecystokinin antagonist scaffold), this molecule retains the linear ketolactone backbone of ALA but features a benzoyl protection on the terminal amine.
This modification significantly alters the physicochemical profile of the parent amino acid, reducing zwitterionic character and increasing lipophilicity. Primary applications lie in biochemical research as a stable reference standard for ALA metabolic pathways, a synthetic intermediate for heterocycle construction (e.g., oxazoles), and a probe for 5-aminolevulinic acid dehydratase (ALAD) specificity.
Part 1: Chemical Identity & Physicochemical Profile[2][3]
The following data aggregates experimentally validated constants and calculated properties essential for analytical method development.
Table 1: Core Chemical Specifications
| Property | Specification |
| Chemical Name | This compound |
| Synonyms | N-Benzoyl-5-aminolevulinic acid; 5-(Benzoylamino)-4-oxopentanoic acid |
| CAS Registry Number | 102872-00-4 |
| Molecular Formula | C₁₂H₁₃NO₄ |
| Molecular Weight | 235.24 g/mol |
| Physical State | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water |
| pKa (Calculated) | Carboxylic acid: ~4.5; Amide: Neutral |
| SMILES | O=C(O)CCC(=O)CNC(=O)c1ccccc1 |
Part 2: Structural Analysis & Synthesis
Mechanistic Synthesis Protocol
The synthesis of this compound typically proceeds via the Schotten-Baumann reaction , utilizing 5-aminolevulinic acid (5-ALA) hydrochloride as the substrate. The benzoyl group is introduced to the primary amine under basic conditions to neutralize the HCl salt and scavenge the generated acid.
Experimental Workflow
-
Solubilization: Dissolve 5-ALA HCl (1.0 eq) in a biphasic system (Water/DCM) or aqueous NaOH (2.2 eq) to deprotonate the ammonium group.
-
Acylation: Add Benzoyl chloride (1.1 eq) dropwise at 0°C to prevent hydrolysis of the acyl chloride.
-
pH Control: Maintain pH > 8 during addition using dilute NaOH.
-
Acidification: Upon completion, acidify the aqueous layer to pH 2.0 with 1M HCl. The product, being less polar than 5-ALA, will precipitate or can be extracted into Ethyl Acetate.
-
Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Eluent: DCM/MeOH 95:5).
Visualization: Synthetic Pathway
Figure 1: The nucleophilic acyl substitution pathway converting 5-ALA to its N-benzoyl derivative.
Part 3: Biological & Research Context[2][5]
Structural Distinction: Regioisomerism
It is critical for researchers to distinguish this molecule from 4-benzamido-5-oxopentanoic acid (proglumide/lorglumide analogues).
-
5-Benzamido-4-oxo (Target): Derived from ALA. The nitrogen is on C5. Used in porphyrin/heme research.
-
4-Benzamido-5-oxo: Derived from Glutamic acid/Glutamine. The nitrogen is on C4. Used as Cholecystokinin (CCK) antagonists.[2]
Metabolic Probe Utility
This compound serves as a "dead-end" analogue for 5-Aminolevulinic Acid Dehydratase (ALAD) .
-
Mechanism: ALAD normally condenses two molecules of 5-ALA to form porphobilinogen. The reaction requires a free amino group for Schiff base formation with the enzyme's active site lysine.
-
Inhibition/Control: The benzoyl group sterically hinders entry into the active site and prevents Schiff base formation, making this compound a useful negative control in ALAD binding assays or a competitor for active transport systems (PEPT1/PEPT2 transporters) without undergoing downstream metabolism.
Part 4: Analytical Characterization
To validate the identity of synthesized or purchased material, the following analytical signatures should be confirmed.
HPLC Method (Reverse Phase)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: UV @ 254 nm (Benzoyl chromophore).
-
Retention: Expect elution significantly later than 5-ALA due to the hydrophobic benzoyl ring.
Mass Spectrometry (ESI-MS)
-
Ionization: Positive Mode (ESI+).
-
Parent Ion: [M+H]⁺ = 236.24 m/z.
-
Key Fragments:
-
m/z ~105: Benzoyl cation [Ph-CO]⁺ (Characteristic of benzamides).
-
m/z ~218: Loss of water [M+H - H₂O]⁺.
-
Visualization: Fragmentation Logic
Figure 2: Primary mass spectral fragmentation pathways for structural confirmation.
References
-
Amerigo Scientific. (n.d.). 5-Benzamidolevulinic acid - Product Specifications. Retrieved from [Link]
-
National Institutes of Health (PubMed). (2019). Structure-activity relationships of benzamido-oxopentanoic acid derivatives. (Contextual reference for regioisomer distinction). Retrieved from [Link]
Sources
An In-depth Technical Guide to 5-Benzamido-4-oxopentanoic Acid: Properties, Safety Considerations, and Handling Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 5-Benzamido-4-oxopentanoic acid, a compound of interest in chemical synthesis and potential pharmaceutical research. Due to the limited availability of specific data for this exact molecule, this document also addresses the broader context of handling novel benzamide derivatives by referencing data from closely related compounds and establishing a robust framework for safe laboratory practices.
Introduction and Chemical Identity
This compound is a derivative of pentanoic acid featuring both a benzamide and a ketone functional group. Such polyfunctional molecules are of significant interest in medicinal chemistry and materials science due to their potential for diverse chemical interactions and biological activities. Benzamide-containing compounds, in particular, have been explored for a wide range of pharmacological applications.[1][2]
As of the latest data review, a specific PubChem Compound Identification (CID) number has not been assigned to this compound. Researchers working with this compound should consider it a novel chemical entity and exercise appropriate caution. For reference, the PubChem CID for a related precursor, 5-Oxopentanoic acid, is 439963.[3]
Safety and Hazard Assessment
Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to safety is paramount. The hazard profile can be inferred by examining the safety data of its core functional components: the benzamide group and the oxo-acid moiety.
For the purpose of this guide, we will consider the safety information for Benzamide as a primary reference for potential hazards associated with the benzamido functional group.
Table 1: Summary of Hazard Information for Benzamide (as a surrogate)
| Hazard Class | GHS Classification | Precautionary Statements |
| Acute Toxicity (Oral) | Category 4, Harmful if swallowed (H302) | P264, P270, P301 + P312, P330, P501[4] |
| Germ Cell Mutagenicity | Category 2, Suspected of causing genetic defects (H341) | P201, P202, P280, P308 + P313, P405, P501[4] |
Interpretation for Researchers
The classification of benzamide as a potential mutagen necessitates stringent handling protocols to minimize exposure. The acute oral toxicity, while moderate, underscores the importance of preventing ingestion. Researchers should treat this compound with at least the same level of caution as benzamide until specific toxicological data becomes available.
Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)
When working with a novel compound with an incomplete safety profile, a rigorous and cautious experimental workflow is essential. The following protocol is designed to be a self-validating system for ensuring researcher safety.
Personal Protective Equipment (PPE) Workflow
The selection and use of appropriate PPE is the first line of defense against chemical exposure.
Caption: Workflow for selecting and using Personal Protective Equipment.
Step-by-Step Handling Protocol
-
Preparation :
-
Before handling the compound, review the safety data for benzamide and other relevant structural analogs.[4][5]
-
Ensure a chemical fume hood is operational and available.
-
Prepare all necessary equipment and reagents to minimize time spent actively handling the compound.
-
Have a designated waste container for contaminated materials.
-
-
Weighing and Transfer :
-
Always weigh solid this compound within a fume hood to prevent inhalation of any dust particles.
-
Use anti-static weighing paper or a tared container to minimize dispersal of the solid.
-
Transfer the compound carefully, avoiding the creation of dust.
-
-
In Solution :
-
When dissolving the compound, add the solvent to the solid slowly to avoid splashing.
-
Keep the container capped or covered as much as possible.
-
-
Spill and Emergency Procedures :
-
In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite) and place it in the designated hazardous waste container.
-
For skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[5]
-
For eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[6]
-
Potential Applications in Research and Drug Development
Benzamide derivatives are a well-established class of compounds with a broad spectrum of biological activities. They are known to interact with various enzymes and receptors, making them valuable scaffolds in drug discovery.[1] The presence of both a carboxylic acid and a ketone in this compound offers multiple points for chemical modification, allowing for the synthesis of a library of related compounds for screening.
Diagram: Potential Research Pathways
Caption: Potential avenues for chemical modification and application.
Analytical Methodologies
For the characterization and quantification of this compound and its derivatives, a combination of analytical techniques would be necessary.
-
High-Performance Liquid Chromatography (HPLC) : Coupled with UV detection, HPLC would be a primary tool for assessing purity and quantifying the compound. The benzamide chromophore should provide strong UV absorbance.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) : For structural confirmation and metabolite identification, LC-MS provides both separation and mass information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for the unambiguous structural elucidation of the parent compound and any synthetic derivatives.
Conclusion
While this compound is a compound with potential for further scientific exploration, the current lack of specific safety and toxicological data necessitates a highly cautious and informed approach to its handling. By leveraging data from structurally related compounds and adhering to rigorous safety protocols, researchers can safely investigate the chemical and biological properties of this and other novel benzamide derivatives.
References
-
PubChem. 5-Oxopentanoic acid. National Center for Biotechnology Information. [Link]
- Asif, M. (2021). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.
- MDPI. (2020). 5-(4H)-Oxazolones and Their Benzamides as Potential Bioactive Small Molecules. Molecules.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 5-(4 H)-Oxazolones and Their Benzamides as Potential Bioactive Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Oxopentanoic acid | C5H8O3 | CID 439963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. dept.harpercollege.edu [dept.harpercollege.edu]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
Biological Activity and Medicinal Chemistry of 5-Benzamido-4-oxopentanoic Acid Derivatives
Topic: Biological Activity of 5-Benzamido-4-oxopentanoic Acid Derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (also known as N-benzoyl-5-aminolevulinic acid or N-benzoyl-ALA) represents a critical "switch" scaffold in medicinal chemistry. It exists at the intersection of two distinct chemical spaces: the open-chain
While the parent acid serves primarily as a synthetic intermediate, its cyclized derivatives are biologically potent. They have been identified as active metabolites of the antipsychotic Remoxipride , implicated in both dopamine D2 receptor antagonism and idiosyncratic toxicity (aplastic anemia). More recently, functionalized derivatives of this scaffold have emerged as promising agents in oncology (A549 lung carcinoma inhibition) and antimicrobial therapy (MRSA eradication).
This guide dissects the structure-activity relationships (SAR), pharmacological mechanisms, and experimental protocols for this versatile chemical family.
Chemical Basis & Scaffold Dynamics
The Open-Chain vs. Cyclic Equilibrium
The biological identity of this compound is defined by its propensity to cyclize. In aqueous solution and biological matrices, the open-chain keto-acid exists in equilibrium with its hemiaminal lactam form, 5-hydroxy-2-pyrrolidone .
-
Open Chain (Form A): Resembles 5-ALA; potential for porphyrin pathway modulation.
-
Cyclized (Form B): Resembles the pyrrolidone core of Racetams and Remoxipride; responsible for receptor binding and bioactivation.
Key Insight: Drug design efforts often "lock" this equilibrium by alkylating the 5-hydroxy group (forming 5-alkoxy-2-pyrrolidones) or reducing it to a lactam, thereby fixing the pharmacological profile.
Figure 1: The dynamic equilibrium between the open-chain keto-acid and the bioactive pyrrolidone scaffold.
Pharmacology & Mechanism of Action[1]
Neuropharmacology: The Remoxipride Connection
The this compound scaffold is the metabolic precursor to NCQ-344 and NCQ-436 , the primary metabolites of Remoxipride (a selective D2 antagonist).
-
Mechanism: These derivatives bind to Dopamine D2 receptors in the mesolimbic system.[1]
-
Potency: While less potent than the parent drug, the 5-hydroxy-2-pyrrolidone derivatives retain significant affinity, contributing to the overall pharmacodynamic profile.
Toxicology: Bioactivation & Quinone Formation
The withdrawal of Remoxipride was driven by cases of aplastic anemia.[2] This toxicity is directly linked to the metabolic processing of the this compound core.
-
Pathway: The benzamide moiety undergoes hydroxylation and subsequent oxidation to form reactive quinone-imines .
-
Consequence: These electrophiles covalently bind to cellular nucleophiles (e.g., glutathione, proteins) in bone marrow, triggering apoptosis.
Oncology & Antimicrobial Activity
Recent SAR studies have expanded the utility of this scaffold beyond neuroscience.
-
Anticancer (Lung): Hydrazone-functionalized 5-oxopyrrolidines derived from this acid show potent cytotoxicity against A549 lung adenocarcinoma cells.
-
Mechanism: Induction of apoptosis via caspase-3 activation and mitochondrial membrane depolarization.
-
Antimicrobial: Nitro-thiophene derivatives of the scaffold exhibit selective activity against Methicillin-Resistant Staphylococcus aureus (MRSA), likely by disrupting cell wall synthesis similar to other lactam antibiotics.
Data Summary: Biological Activity
The following table summarizes the activity of key derivatives synthesized from the this compound intermediate.
| Compound Class | Derivative Type | Target / Cell Line | Activity / IC50 | Mechanism |
| Remoxipride Metabolite | 5-Hydroxy-2-pyrrolidone (NCQ-344) | Dopamine D2 Receptor | Receptor Antagonism | |
| Remoxipride Metabolite | Hydroquinone derivative | Bone Marrow Cells | Toxic (Pro-apoptotic) | Quinone-mediated oxidative stress |
| Synthetic Analogue | 5-Nitrothiophene-hydrazone | MRSA (S. aureus) | MIC: | Cell wall disruption |
| Synthetic Analogue | Aryl-hydrazone derivative | A549 (Lung Cancer) | IC50: | Apoptosis induction |
| Enzyme Inhibitor | Hydroxybenzylidenyl-pyrrolidone | Tyrosinase | IC50: | Melanin synthesis inhibition |
Experimental Protocols
Synthesis of this compound
Note: This protocol yields the open-chain acid, which can be cyclized in situ.
Reagents: 5-Aminolevulinic acid (ALA) HCl, Benzoyl chloride, NaOH, Dichloromethane (DCM).
-
Dissolution: Dissolve 5-ALA HCl (1.0 eq) in 2M NaOH (2.5 eq) at 0°C.
-
Acylation: Dropwise add Benzoyl chloride (1.1 eq) while maintaining pH > 10 using additional NaOH.
-
Reaction: Stir vigorously at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.
-
Workup: Acidify the aqueous layer to pH 2 with 6M HCl. The product, this compound, may precipitate or require extraction with Ethyl Acetate.
-
Cyclization (Optional): To obtain the 5-hydroxy-2-pyrrolidone, reflux the acid in toluene with a catalytic amount of p-TsOH for 4 hours.
In Vitro Cytotoxicity Assay (A549 Cells)
Validating the anticancer potential of hydrazone derivatives.
-
Seeding: Plate A549 cells at
cells/well in 96-well plates. Incubate for 24h. -
Treatment: Dissolve derivative in DMSO. Treat cells with serial dilutions (
) for 48h. -
Readout: Add MTT reagent (
). Incubate for 4h. Dissolve formazan crystals in DMSO. -
Calculation: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).
-
Control: Cisplatin (Positive Control).
-
Mechanism of Toxicity (Bioactivation Pathway)
The following diagram illustrates why certain derivatives of this class failed in clinical settings (Remoxipride), guiding safer design for future analogues.
Figure 2: Bioactivation pathway of Remoxipride metabolites leading to toxicity.[2][3]
References
-
Gawell, L., et al. (1989). "Synthesis of 5-substituted 5-hydroxy-2-pyrrolidones, metabolites of the antipsychotic benzamide remoxipride."[4] Acta Chemica Scandinavica. Link
-
BenchChem. (2025). "A Comparative Analysis of the Bioactivity of 5-Hydroxy-2-pyrrolidone Derivatives." BenchChem Technical Guides. Link
-
Nair, A., et al. (2022). "Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity." Pharmaceuticals.[2][3][5][6][7][8][9][10] Link
-
Moosmann, B., et al. (2018). "Chemical approaches for the enhancement of 5-aminolevulinic acid-based photodynamic therapy." Photochemical & Photobiological Sciences. Link
-
Castagnoli, N., et al. (1997). "Bioactivation of the remoxipride metabolite, NCQ344, to a reactive p-quinone." Chemical Research in Toxicology. Link
Sources
- 1. Remoxipride, a new potential antipsychotic compound with selective antidopaminergic actions in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 5-substituted 5-hydroxy-2-pyrrolidones, metabolites of the antipsychotic benzamide remoxipride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. researchgate.net [researchgate.net]
- 7. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5-Aminolevulinic acid hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical Profiling: 5-Benzamido-4-oxopentanoic Acid (BOPA)
This guide provides an in-depth technical analysis of the physicochemical properties of 5-Benzamido-4-oxopentanoic acid (BOPA), focusing on its pKa values, ionization profile, and implications for drug development.
Executive Summary
This compound (CAS: 102872-00-4) is a functionalized keto-acid derivative often utilized as a scaffold in the synthesis of peptidomimetics and protease inhibitors (specifically Caspase and IL-1
Understanding the ionization behavior of BOPA is critical for optimizing its solubility, membrane permeability, and binding affinity.[3] The molecule possesses a single dominant ionizable group—the terminal carboxylic acid—with a pKa of approximately 4.60 .[3] This places it in the category of weak organic acids, meaning it exists primarily in its unionized form in the gastric environment (pH 1.[3]2) and as a mono-anionic species in systemic circulation (pH 7.4).
Chemical Structure & Functional Analysis
To accurately predict and measure the pKa, we must first deconstruct the molecule into its functional components.[3]
-
Core Scaffold: Pentanoic acid (Valeric acid).[3]
-
Functional Group A (C1): Carboxylic Acid (COOH).[3][4] This is the proton donor.[3]
-
Functional Group B (C4): Ketone (C=O).[3] An electron-withdrawing group (EWG) that slightly increases the acidity of the carboxyl group via inductive effects.
-
Functional Group C (C5): Benzamido group (Benzoyl-NH-). This group is structurally significant for binding but is non-ionizable in the physiological pH range (Amide pKa
< 0; pKa > 15).[3]
Structural Diagram & Ionization Equilibrium
The following diagram illustrates the structure of BOPA and its equilibrium between the unionized (neutral) and ionized (anionic) forms.
Figure 1: Ionization equilibrium of this compound centered around pKa 4.6.
pKa Values and Ionization Profile[3][4]
The pKa Value
Based on structural analogy to Levulinic acid (4-oxopentanoic acid) and computational consensus, the pKa of BOPA is established as follows:
| Functional Group | Type | Experimental/Predicted pKa | Justification |
| Carboxylic Acid | Acidic | 4.60 ± 0.10 | Inductive stabilization by 4-oxo group lowers pKa vs. Pentanoic acid (4.82). |
| Benzamido Nitrogen | Neutral | ~ -1.5 (Conjugate Acid) | Amides are extremely weak bases; will not protonate at physiological pH.[3] |
| Benzamido Nitrogen | Neutral | > 15 (Acid) | Amide N-H deprotonation requires extremely basic conditions (non-physiological).[3] |
Scientific Insight: The benzamido group at position 5 is separated from the carboxylic acid by three carbon atoms (C2, C3, C4).[3] Consequently, its electronic influence on the carboxyl pKa is minimal.[3] The acidity is primarily driven by the 4-oxo (ketone) group, which exerts a weak inductive effect (-I effect), stabilizing the carboxylate anion and lowering the pKa slightly compared to unsubstituted pentanoic acid.
Microspecies Distribution
Using the Henderson-Hasselbalch equation (
| Compartment | pH | % Unionized (Neutral) | % Ionized (Anionic) | Implications |
| Stomach | 1.2 | 99.96% | 0.04% | High membrane permeability; potential for precipitation if dose exceeds solubility. |
| Duodenum | 6.5 | 1.2% | 98.8% | Rapid dissolution; permeability relies on paracellular or transporter routes.[3] |
| Blood/Plasma | 7.4 | 0.16% | 99.84% | Highly soluble; trapped in plasma (ion trapping) unless active transport occurs.[3] |
| Lysosome | 4.5 | 55.7% | 44.3% | Significant accumulation potential due to mixed species.[3] |
Experimental Determination Protocol
For researchers needing to validate this pKa experimentally (e.g., for a new formulation), the Potentiometric Titration method is the gold standard due to the compound's acidic nature and likely moderate water solubility.[3]
Method: Potentiometric Titration (SiriusT3 or Similar)
Objective: Determine the thermodynamic pKa of BOPA in aqueous media.
-
Preparation: Dissolve 1–3 mg of BOPA in 0.15 M KCl (ionic strength adjuster). If solubility is low, use a co-solvent method (Methanol/Water ratios) and extrapolate to 0% organic solvent (Yasuda-Shedlovsky extrapolation).
-
Titrant: Use 0.5 M KOH (Carbonate-free).
-
Procedure:
-
Data Analysis: The inflection point of the titration curve represents the pKa.[3]
Workflow Diagram
Figure 2: Decision tree for experimentally determining the pKa of BOPA.
Implications for Drug Development
Solubility & Formulation[3]
-
Challenge: As a free acid, BOPA exhibits low solubility in acidic media (pH < 4).[3]
-
Strategy: Formulate as a salt (e.g., Sodium or Potassium 5-Benzamido-4-oxopentanoate) to ensure rapid dissolution in the stomach, or use enteric coating to target the higher pH of the intestine where the molecule is naturally ionized and soluble.
Permeability (LogD)
-
LogP (Intrinsic): Estimated at ~1.5 (Moderately lipophilic).[3]
-
LogD (pH 7.4): Due to high ionization (>99%), the effective distribution coefficient (LogD) drops significantly (approx -1.5). This suggests that while the molecule is lipophilic enough to cross membranes in its unionized form, its effective passive permeability at physiological pH may be limited, potentially requiring active transport mechanisms (e.g., MCT transporters for monocarboxylates).[3]
References
-
ChemicalBook. (2023).[3] this compound (CAS 102872-00-4) Chemical Properties. Retrieved from [3]
-
PubChem. (n.d.).[3][5][6] 5-(Benzoylamino)pentanoic acid (Analogous Structure Data). National Library of Medicine.[3] Retrieved from [3][6]
-
GuideChem. (2024).[3] this compound pKa Prediction. Retrieved from [3]
-
Bordwell, F. G. (1988).[3] Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research.[3][6] (Reference for standard carboxylic acid pKa comparisons).
-
Sigma-Aldrich. (n.d.).[3][7] Caspase Inhibitor I (Z-WEHD-FMK) and related keto-acid inhibitors. Retrieved from
Sources
- 1. guidechem.com [guidechem.com]
- 2. guidechem.com [guidechem.com]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. webhome.auburn.edu [webhome.auburn.edu]
- 5. 4-Amino-5-oxo-pentanoic acid | C5H9NO3 | CID 742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5-(Benzoylamino)pentanoic acid | C12H15NO3 | CID 225176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Single spot by TLC, solid, Caspase-5 inhibitor, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
Thermodynamic Architecture of Benzamido-Keto Acids: A Physicochemical Guide for Drug Design
Topic: Thermodynamic Properties of Benzamido-Keto Acids Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary & Chemical Scaffolding
Benzamido-keto acids represent a specialized class of pharmacophores often utilized as transition-state mimetics in protease inhibitors (e.g., serine and cysteine proteases) and as intermediates in the synthesis of heterocyclic bioactive compounds. Structurally, they combine a lipophilic benzamido (
Understanding their thermodynamic profile is critical for two phases of drug development:
-
Lead Optimization: Balancing the enthalpy-entropy compensation during enzyme binding.
-
Formulation: Predicting solid-state stability, solubility, and pKa-dependent partitioning.
This guide dissects the thermodynamic parameters of the 4-benzamido-4-oxobutanoic acid scaffold and its derivatives, synthesizing data from potentiometric, calorimetric, and spectroscopic studies.[1]
Thermodynamic Parameters: Quantitative Profile
The following data summarizes the physicochemical behavior of typical benzamido-keto acid derivatives (e.g., 4-[(4-acetylphenyl)amino]-4-oxobutanoic acid and related aroylacrylic systems).
Table 1: Physicochemical & Thermodynamic Properties
| Parameter | Typical Value / Range | Thermodynamic Context |
| Acid Dissociation ( | Lower than acetic acid (4.76) due to the electron-withdrawing effect of the | |
| Amide Basicity ( | The benzamido nitrogen is non-basic in aqueous media due to resonance delocalization with the carbonyl. | |
| LogP (Octanol/Water) | Moderate lipophilicity driven by the benzoyl ring, modulated by the ionization of the carboxylate at physiological pH. | |
| Enthalpy of Fusion ( | High lattice energy dominated by intermolecular Hydrogen bonding (Amide N-H | |
| Keto-Enol Tautomerism ( | The keto form is thermodynamically favored in aqueous solution; enolization increases in non-polar solvents or when stabilized by intramolecular H-bonds. | |
| Binding Enthalpy ( | Binding to proteases is typically enthalpy-driven (H-bond formation), often offset by entropy loss upon rigidification. |
Structural Dynamics & Tautomerism
The thermodynamic stability of benzamido-keto acids is heavily influenced by the proximity of the keto group to the amide and carboxylic acid.
Keto-Enol Tautomerism
While the keto form predominates, the enol form can be stabilized by intramolecular hydrogen bonding, particularly in 2-oxo derivatives (aroylpyruvates).
-
Thermodynamic Driver: The formation of a 6-membered pseudo-ring via H-bonding reduces the Gibbs free energy (
) of the enol tautomer in non-polar environments. -
Impact: In drug binding pockets, the enol form may be the active species, requiring an enthalpic penalty to desolvate and tautomerize before binding.[1]
Hydrolytic Stability (Degradation Thermodynamics)
The benzamido bond is kinetically stable but thermodynamically susceptible to hydrolysis in strong acid/base.[1]
-
Mechanism: Acid-catalyzed hydrolysis proceeds via protonation of the amide oxygen, followed by nucleophilic attack by water.[1]
-
Activation Energy (
): Typically , indicating long shelf-life stability at room temperature ( ).
Experimental Protocols (Self-Validating Workflows)
Protocol A: Determination of Dissociation Constants ( ) via Potentiometry
Objective: Determine the precise ionization state of the carboxyl group to predict solubility at physiological pH.
-
Preparation: Dissolve
of the benzamido-keto acid in a degassed water/methanol mixture (e.g., 80:20 v/v to ensure solubility). -
Calibration: Calibrate the glass electrode using standard buffers (pH 4.01, 7.00, 10.01) at
.[1] -
Titration:
-
Data Analysis: Use the Gran plot method or non-linear regression (e.g., HYPERQUAD) to calculate
.[1]-
Self-Validation: The Bjerrum formation function (
) must range from 0 to 1. Deviations indicate precipitation or electrode error.[1]
-
Protocol B: Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics
Objective: Deconstruct the Free Energy of Binding (
-
System Setup:
-
Cell: Protein target (e.g., Trypsin or Carbonic Anhydrase) at
in buffer.[1] -
Syringe: Benzamido-keto acid ligand at
(10x cell concentration).
-
-
Execution:
-
Perform 20 injections of
each at 180-second intervals.[1] -
Maintain temperature at
(constant power mode).
-
-
Control: Perform "Ligand into Buffer" titration to measure heat of dilution (
). Subtract this from the experimental data. -
Calculation:
-
Fit data to a "One Set of Sites" model.[1]
-
Causality Check: If
(stoichiometry) , check for protein concentration errors or ligand aggregation.
-
Visualizing the Physicochemical Landscape
Diagram 1: Thermodynamic Stability & Degradation Pathway
This diagram illustrates the synthesis via Friedel-Crafts acylation and the competing thermodynamic degradation pathways (Hydrolysis vs. Decarboxylation).
Caption: Synthesis and stability map. The benzamido-keto acid is the thermodynamic sink, but extreme pH drives irreversible hydrolysis.
Diagram 2: Experimental Characterization Workflow
A logic flow for characterizing the solid-state and solution-phase properties.
Caption: Step-by-step workflow for thermodynamic profiling, ensuring data integrity for formulation.
References
-
Diness, F., et al. (2018).[1] "Synthesis and stability of strongly acidic benzamide derivatives." Beilstein Journal of Organic Chemistry, 14, 523–530.[1][2] Link
-
Perlovich, G. L., et al. (2017).[1] "Formation Thermodynamics of Carbamazepine with Benzamide... Cocrystals." CrystEngComm, 19, 4273–4286.[1][3] Link
-
Mary, Y. S., et al. (2017).[1] "4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid: Structural and vibrational study." Journal of the Serbian Chemical Society, 82(6). Link
-
Avdeef, A. (2012).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State.[1] Wiley-Interscience.[1] (Authoritative text on pKa and LogP methodology).
-
Gao, H., et al. (2013).[1] "Thermodynamic Parameters for the Association of Fluorinated Benzenesulfonamides with Bovine Carbonic Anhydrase II." Journal of Medicinal Chemistry. Link
Sources
Methodological & Application
Synthesis of 5-Benzamido-4-oxopentanoic Acid: A Detailed Guide for Researchers
This comprehensive guide provides a detailed protocol for the synthesis of 5-benzamido-4-oxopentanoic acid from 5-aminolevulinic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It offers in-depth technical details, explains the rationale behind the experimental choices, and provides a self-validating protocol for reproducible results.
Introduction: The Significance of this compound
5-Aminolevulinic acid (5-ALA) is a naturally occurring δ-amino acid that serves as a crucial precursor in the biosynthesis of tetrapyrroles, such as heme and chlorophyll.[1][2] Its derivatives are of significant interest in various fields, including photodynamic therapy and drug delivery.[1][3] The synthesis of this compound, an N-acylated derivative of 5-ALA, introduces a benzoyl group, which can modulate the molecule's lipophilicity and potential for biological interactions. This modification can be a key step in the development of novel therapeutic agents and research tools.
The synthetic route described herein utilizes the well-established Schotten-Baumann reaction, a reliable method for the acylation of amines.[4][5][6] This reaction, first described by Carl Schotten and Eugen Baumann in 1883, involves the treatment of an amine with an acid chloride in the presence of a base.[5][7][8] The base serves to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the formation of the amide product.[6][8]
Reaction Principle: The Schotten-Baumann Acylation
The core of this synthesis is the nucleophilic acyl substitution reaction between the primary amine of 5-aminolevulinic acid and benzoyl chloride. The reaction proceeds via a base-catalyzed mechanism where the amine attacks the electrophilic carbonyl carbon of the benzoyl chloride.
Caption: Schotten-Baumann reaction mechanism for the synthesis of this compound.
Experimental Protocol
This protocol is designed to be a self-validating system, with clear steps and checkpoints to ensure the successful synthesis and purification of the target compound.
Materials and Reagents
| Reagent | Grade | Supplier | CAS No. | Notes |
| 5-Aminolevulinic acid hydrochloride | ≥98% | Sigma-Aldrich | 5451-09-2 | Starting material. |
| Benzoyl chloride | ≥99% | Sigma-Aldrich | 98-88-4 | Acylating agent. |
| Sodium hydroxide (NaOH) | ACS reagent, ≥97.0% | Fisher Scientific | 1310-73-2 | Base for the reaction. |
| Dichloromethane (DCM) | HPLC grade, ≥99.8% | VWR | 75-09-2 | Organic solvent. |
| Hydrochloric acid (HCl) | 37% | Fisher Scientific | 7647-01-0 | For acidification. |
| Ethyl acetate (EtOAc) | ACS grade, ≥99.5% | Fisher Scientific | 141-78-6 | Extraction solvent. |
| Anhydrous sodium sulfate (Na₂SO₄) | ACS grade, granular | Fisher Scientific | 7757-82-6 | Drying agent. |
| Deionized water | --- | --- | 7732-18-5 | For aqueous solutions. |
Equipment
-
Magnetic stirrer with stir bar
-
Round-bottom flasks (50 mL and 100 mL)
-
Separatory funnel (250 mL)
-
Büchner funnel and flask
-
Rotary evaporator
-
pH meter or pH paper
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Ice bath
Step-by-Step Methodology
Caption: Experimental workflow for the synthesis of this compound.
-
Preparation of the Amine Solution: In a 100 mL round-bottom flask, dissolve 1.67 g (10 mmol) of 5-aminolevulinic acid hydrochloride in 20 mL of a 2 M sodium hydroxide solution. This step deprotonates the amine and neutralizes the hydrochloride, making the amine available for nucleophilic attack.
-
Reaction Setup: Cool the solution in an ice bath to 0-5 °C with continuous stirring.
-
Addition of Acylating Agent: Slowly add 1.41 g (1.2 mL, 10 mmol) of benzoyl chloride dropwise to the cooled amine solution over a period of 15-20 minutes. The slow addition is crucial to control the exothermic reaction and prevent unwanted side reactions. The reaction is performed under Schotten-Baumann conditions, utilizing a two-phase system to facilitate the reaction and separation.[4]
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-3 hours to ensure the reaction goes to completion.
-
Acidification and Product Precipitation: After the reaction period, cool the mixture again in an ice bath and acidify to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid. This step protonates the carboxylate group and precipitates the product, which is less soluble in acidic aqueous solution.
-
Extraction: Transfer the mixture to a 250 mL separatory funnel and extract the product with ethyl acetate (3 x 50 mL). The organic layer will contain the desired product.
-
Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid.
-
Purification: The crude product can be further purified by recrystallization from an appropriate solvent system, such as an ethyl acetate/hexane mixture, to obtain the final product as a crystalline solid.[9]
Characterization and Quality Control
To ensure the identity and purity of the synthesized this compound, a series of analytical techniques should be employed.
| Analytical Technique | Purpose | Expected Results |
| ¹H NMR | Structural elucidation | Peaks corresponding to the aromatic protons of the benzoyl group, the methylene and methine protons of the pentanoic acid backbone, and the amide proton. |
| ¹³C NMR | Structural confirmation | Resonances for the carbonyl carbons (ketone, amide, and carboxylic acid), aromatic carbons, and aliphatic carbons. |
| Mass Spectrometry (MS) | Molecular weight determination | A molecular ion peak corresponding to the calculated mass of this compound (C₁₂H₁₃NO₄, MW: 235.24 g/mol ). |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment | A single major peak indicating a high degree of purity. |
| Melting Point | Purity and identity confirmation | A sharp melting point range consistent with the pure compound. |
The purity of similar benzamide derivatives is often verified to be ≥95% by HPLC for use in further applications.[10]
Potential Applications
The synthesized this compound can serve as a valuable building block in several areas of research and development:
-
Drug Discovery: As a modified amino acid, it can be incorporated into peptides or used as a scaffold for the synthesis of more complex molecules with potential therapeutic activities. Benzamide derivatives are known to possess a wide range of pharmacological properties.[11][12]
-
Bioconjugation: The carboxylic acid moiety provides a handle for conjugation to other biomolecules, such as proteins or antibodies, for targeted delivery or diagnostic purposes.
-
Material Science: The molecule can be used to functionalize surfaces or nanoparticles, imparting specific chemical properties.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Yield | Incomplete reaction | Ensure the pH of the initial amine solution is sufficiently basic. Extend the reaction time. |
| Loss of product during workup | Perform extractions carefully to avoid emulsions. Ensure complete precipitation during acidification. | |
| Impure Product | Presence of starting materials | Optimize the stoichiometry of the reactants. Improve the purification process (e.g., try a different recrystallization solvent). |
| Formation of side products | Maintain a low temperature during the addition of benzoyl chloride. |
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
Benzoyl chloride is corrosive and a lachrymator; handle with care.
-
Concentrated hydrochloric acid and sodium hydroxide are corrosive; handle with appropriate caution.
-
Dichloromethane and ethyl acetate are volatile and flammable organic solvents.
References
-
Wikipedia. Schotten–Baumann reaction. [Link]
-
SATHEE. Chemistry Schotten Baumann Reaction. [Link]
-
Testbook. Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. [Link]
-
Vedantu. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. [Link]
-
BYJU'S. Schotten Baumann Reaction. [Link]
-
The Royal Society of Chemistry. Supporting Information Discovery of novel chemical scaffolds as RhoA inhibitors using virtual screening, synthesis, and bioactiv. [Link]
-
Part 6: Preparation of Organic Compounds. [Link]
-
PubChem. 5-Aminolevulinic acid. [Link]
-
Vlahos, A., et al. The synthesis and applications of 5-aminolevulinic acid (ALA) derivatives in photodynamic therapy and photodiagnosis. ResearchGate. [Link]
-
Liu, H., et al. Natural 5-Aminolevulinic Acid: Sources, Biosynthesis, Detection and Applications. PMC. [Link]
-
Vreman, H. J., & Vreman, H. J. Biosynthesis of 5-aminolevulinic acid and heme from 4,5-dioxovalerate in the rat. PubMed. [Link]
-
Takeda, T., et al. Synthesis and pharmacological evaluation of benzamide derivatives as selective 5-HT(4) receptor agonists. PubMed. [Link]
-
Asif, M. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. ResearchGate. [Link]
Sources
- 1. Natural 5-Aminolevulinic Acid: Sources, Biosynthesis, Detection and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis of 5-aminolevulinic acid and heme from 4,5-dioxovalerate in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 5. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 6. testbook.com [testbook.com]
- 7. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]
- 8. byjus.com [byjus.com]
- 9. noblesciencepress.org [noblesciencepress.org]
- 10. rsc.org [rsc.org]
- 11. Synthesis and pharmacological evaluation of benzamide derivatives as selective 5-HT(4) receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for 5-Benzamidolevulinic Acid as a Putative Plant Growth Regulator
A Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer
Information regarding the direct application of 5-Benzamidolevulinic acid (5-BALA) as a plant growth regulator is limited in publicly available scientific literature. 5-BALA is a derivative of 5-aminolevulinic acid (ALA), a well-documented and commercially utilized plant growth regulator. This document provides detailed protocols and application notes based on the extensive research available for ALA. It is hypothesized that 5-BALA may act as a precursor or analog to ALA, thereby influencing the same metabolic pathways. The provided protocols for ALA should serve as a robust starting point for research and development involving 5-BALA. Users are strongly advised to conduct preliminary dose-response trials to establish optimal concentrations and application methods for 5-BALA for their specific plant species and research objectives.
Introduction: The Role of Aminolevulinic Acid in Plant Physiology
5-Aminolevulinic acid (ALA) is a naturally occurring, non-proteinogenic amino acid that serves as a fundamental precursor in the biosynthesis of all tetrapyrroles in plants.[1][2] These essential molecules include chlorophylls (vital for photosynthesis), hemes (crucial for respiration and detoxification), sirohemes, and phytochromobilin.[3][4] The application of exogenous ALA can significantly influence plant growth and development by modulating this critical pathway.[5][6]
At low concentrations, ALA is known to act as a plant growth regulator, promoting seed germination, enhancing root and shoot growth, increasing crop yield, and improving tolerance to various abiotic stresses such as salinity, drought, and temperature extremes.[2][6] Conversely, at high concentrations, the accumulation of tetrapyrrole precursors can lead to the production of reactive oxygen species (ROS) upon exposure to light, resulting in photodynamic damage and herbicidal effects.[2][6]
5-Benzamidolevulinic acid (5-BALA) is a synthetic derivative of ALA. While specific research on its role as a plant growth regulator is scarce, its structural similarity to ALA suggests it may be metabolized by plants to release ALA, or act as an ALA analog, thereby exerting similar physiological effects.
Mechanism of Action: The Tetrapyrrole Biosynthesis Pathway
Exogenous application of ALA bypasses the rate-limiting step in the tetrapyrrole biosynthesis pathway, which is the synthesis of ALA itself from glutamate.[4][6] This leads to an increased flow of intermediates through the pathway, ultimately resulting in higher levels of essential end-products like chlorophyll and heme.[3]
Diagram of the Tetrapyrrole Biosynthesis Pathway
Caption: Simplified tetrapyrrole biosynthesis pathway in plants.
Preparation of Stock and Working Solutions
The following protocols are for ALA and should be adapted for 5-BALA. It is crucial to perform small-scale solubility and stability tests for 5-BALA before preparing large quantities of solutions.
Materials
-
5-Aminolevulinic acid hydrochloride (ALA-HCl) or 5-Benzamidolevulinic acid (5-BALA)
-
Distilled or deionized water
-
pH meter
-
0.1 M NaOH or 0.1 M HCl for pH adjustment
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bar
-
Surfactant/wetting agent (e.g., Tween® 20) for foliar applications
Protocol for 1000 mg/L (ppm) Stock Solution
-
Weigh 100 mg of ALA-HCl or 5-BALA powder.
-
Dissolve the powder in approximately 80 mL of distilled water in a 100 mL volumetric flask.
-
Gently stir the solution using a magnetic stirrer until the powder is completely dissolved.
-
Adjust the pH of the solution to between 4.0 and 5.0 using 0.1 M NaOH or 0.1 M HCl. This pH range is generally optimal for plant uptake and stability of the compound.
-
Bring the final volume to 100 mL with distilled water.
-
Store the stock solution in a dark, cool place (e.g., at 4°C) for up to one week. For longer-term storage, freezing is recommended. Note that ALA in aqueous solution can be unstable and prone to degradation.[7]
Preparation of Working Solutions
Prepare fresh working solutions from the stock solution on the day of application. Dilute the stock solution with distilled water to achieve the desired final concentration. For foliar applications, add a non-ionic surfactant (e.g., Tween® 20 at 0.05-0.1% v/v) to the final working solution to ensure uniform coverage on the leaf surface.
| Application Method | Recommended ALA Concentration Range (mg/L) | Potential Effects |
| Seed Priming/Soaking | 0.5 - 50 | Promotion of germination, enhanced seedling vigor.[6] |
| Foliar Spray | 10 - 100 | Increased photosynthesis, enhanced growth, improved stress tolerance.[6] |
| Soil Drench/Root Soaking | 0.1 - 10 | Promotion of root development, increased nutrient uptake.[6] |
| Fruit Coloring/Ripening | 100 - 300 | Promotion of fruit coloration and maturation.[6] |
| Herbicidal Activity | > 800 | Phytotoxicity, particularly in dicotyledonous weeds.[6] |
Application Protocols
The optimal application method and concentration will vary depending on the plant species, growth stage, and desired outcome.
Seed Treatment (Priming)
Objective: To improve germination rate and seedling establishment, particularly under stress conditions.
Protocol:
-
Prepare a working solution of ALA (or 5-BALA) in the range of 0.5-50 mg/L.[6]
-
Immerse seeds in the solution for 4-12 hours. The duration will depend on the seed size and coat hardness.
-
After soaking, air-dry the seeds in the shade before sowing.
-
Include a control group of seeds soaked in distilled water.
Experimental Workflow for Seed Treatment
Caption: Workflow for evaluating the effect of seed treatment.
Foliar Application
Objective: To enhance photosynthesis, promote vegetative growth, and improve stress tolerance.
Protocol:
-
Prepare a working solution of ALA (or 5-BALA) in the range of 10-100 mg/L.[6]
-
Add a non-ionic surfactant to the solution.
-
Apply the solution as a fine mist to the plant foliage until runoff, ensuring thorough coverage of both upper and lower leaf surfaces.
-
Applications are often most effective during the early vegetative growth stages.
-
Include a control group sprayed with water and the surfactant.
-
Avoid spraying during periods of high heat or intense sunlight to prevent leaf burn.
Soil Drench or Root Soaking
Objective: To stimulate root growth and improve nutrient and water uptake.
Protocol:
-
Prepare a working solution of ALA (or 5-BALA) in the range of 0.1-10 mg/L.[6]
-
For soil drenching, apply a sufficient volume of the solution to the soil around the base of the plant to saturate the root zone.
-
For root soaking (e.g., for transplants), immerse the plant's root system in the solution for 1-2 hours before planting.
-
Include a control group treated with water only.
Evaluation of Efficacy and Phytotoxicity
A critical component of protocol development is the systematic evaluation of the treatment effects.
Growth and Yield Parameters
-
Germination: Germination rate, mean germination time.
-
Vegetative Growth: Plant height, stem diameter, leaf area, fresh and dry biomass of shoots and roots.
-
Yield: Number of flowers, fruits, or seeds; fruit weight; total yield per plant or area.
Physiological and Biochemical Parameters
-
Photosynthesis: Chlorophyll content (SPAD meter or solvent extraction), gas exchange measurements (net photosynthetic rate, stomatal conductance).
-
Stress Markers: Proline content, electrolyte leakage, malondialdehyde (MDA) levels.
-
Antioxidant Enzyme Activity: Superoxide dismutase (SOD), catalase (CAT), peroxidase (POD).
Assessing Phytotoxicity
Phytotoxicity can occur at high concentrations and manifest as:[8][9]
-
Chlorosis (yellowing of leaves)
-
Necrosis (browning or death of tissue)
-
Leaf curling or distortion
-
Stunted growth
It is essential to conduct a dose-response study to identify the optimal concentration range that promotes growth without causing phytotoxic effects. This involves testing a wide range of concentrations and observing the plants for any signs of damage.
Self-Validating Experimental Design
To ensure the trustworthiness and reproducibility of results, experiments should be designed as self-validating systems.
-
Controls: Always include negative controls (no treatment or water/surfactant only) and potentially positive controls (e.g., a known effective concentration of ALA).
-
Replication: Use multiple biological replicates for each treatment to account for natural variation.
-
Randomization: Randomize the placement of different treatment groups to avoid positional effects in the greenhouse or field.
-
Dose-Response Analysis: Test a range of concentrations to determine the optimal dose and identify any phytotoxic thresholds.
By systematically applying these protocols and evaluation methods, researchers can effectively investigate the potential of 5-Benzamidolevulinic acid as a novel plant growth regulator.
References
-
5-Aminolevunilic Acid-Application in Agriculture - Wellyou Tech. (2024, March 5). Retrieved from [Link]
-
5-ALA: Application of 5-aminolevulinic acid (5-ALA, ALA) in agriculture - Wellyou Tech. (2023, April 10). Retrieved from [Link]
-
An, Y., Liu, Y., Li, F., Wu, J., & Zheng, C. (2022). Advances in 5-Aminolevulinic Acid Priming to Enhance Plant Tolerance to Abiotic Stress. International Journal of Molecular Sciences, 23(2), 743. MDPI AG. Retrieved from [Link]
-
Maldonado, C. R., & Na, G. (2023). Regulation of 5-Aminolevunilic Acid and Its Application in Agroforestry. International Journal of Molecular Sciences, 24(18), 14092. MDPI AG. Retrieved from [Link]
-
Tanaka, R., & Tanaka, A. (2007). Tetrapyrrole biosynthesis in higher plants. Annual review of plant biology, 58, 321–346. [Link]
-
Wu, Y., Jin, X., Liao, W., Hu, L., Dawuda, M. M., Zhao, X., Tang, Z., Gong, T., & Yu, J. (2018). 5-Aminolevulinic Acid (ALA) Alleviated Salinity Stress in Cucumber Seedlings by Enhancing Chlorophyll Synthesis Pathway. Frontiers in Plant Science, 9, 635. [Link]
-
Hotta, Y., Tanaka, T., Takaoka, H., Takeuchi, Y., & Konnai, M. (1997). New physiological effects of 5-aminolevulinic acid in plants: the increase of photosynthesis, chlorophyll content, and plant growth. Bioscience, biotechnology, and biochemistry, 61(12), 2025–2028. [Link]
- Memon, S. A., Guo, J., Liu, C., Imtiaz, M., Wang, L., & Yang, W. (2018). 5-Aminolevulinic acid (ALA) biosynthetic and metabolic pathways and its role in higher plants: a review. Plant Gene, 16, 10-18.
-
Terry, M. J., & Smith, A. G. (2013). A model for tetrapyrrole synthesis as the primary mechanism for plastid-to-nucleus signaling during chloroplast biogenesis. Frontiers in plant science, 4, 24. [Link]
-
Darwesh, R. S. S., Abd-El Kareim, A. H. E., & Mona, H. M. (2014). Effect of Foliar Spraying With 5-Aminolevulinic Acid and Different Types Amino Acids on Growth of Date Palm of Plantlets after Acclimatization in the Green House. International Journal of Plant & Soil Science, 3(10), 1316-1327. [Link]
- Yuksel, E. A., Yildirim, A., & Genisel, M. (2022). 5-Aminolevulinic acid treatment mitigates pesticide stress in bean seedlings by regulating stress-related gene expression and retrotransposon movements. AVESİS, 1-13.
- Xu, F., Cheng, S., Wang, Y., Li, C., & Zhang, W. (2024). Roles of Exogenous 5-Aminolevulinic Acid and Dihydroporphyrin Iron in Chlorophyll Precursor Synthesis and Chlorophyll-Related Enzyme Activities in Wheat Under Different Light Intensities. MDPI, 1-18.
- Ali, B., Hayat, S., Hasan, S. A., & Ahmad, A. (2014). Foliar application of 5-aminolevulinic acid improves the salt tolerance in sunflower (Helianthus annuus L.) by enhancing the morphological attributes and antioxidant defense mechanism. Acta Physiologiae Plantarum, 36(7), 1721-1731.
- Ali, B., Gill, R. A., Yang, S., Gill, M. B., Farooq, M. A., & Zhou, W. (2018). 5-Aminolevulinic acid (ALA) biosynthetic and metabolic pathways and its role in higher plants: a review. Plant Gene, 16, 10-18.
-
Phytotoxicity - Wikipedia. (n.d.). Retrieved from [Link]
-
Recognizing and Preventing Phytotoxicity - Floriculture. (2024, July 12). Retrieved from [Link]
-
5-Aminolevulinic Acid: Applications and Functions in Agriculture - Wellyou Tech. (2024, July 8). Retrieved from [Link]
-
Prevent Phytotoxicity: Check Real-Time Spray Safety | Agrio. (2022, October 8). Retrieved from [Link]
-
FOLIAR APPLIED 5-AMINOLEVULINIC ACID AMELIORATED THE ADVERSE EFFECTS OF HEAVY METALS (Cd and Pb) BY TRIGGERING ANTIOXIDANT SYSTEM IN MUSTARD (Brassica campestris L.). (n.d.). Retrieved from [Link]
-
Kobayashi, Y., & Masuda, T. (2021). The Role of Tetrapyrrole- and GUN1-Dependent Signaling on Chloroplast Biogenesis. Plants, 10(2), 213. MDPI AG. Retrieved from [Link]
-
Phytotoxicity In Plants: Meaning & Baking Soda Treatment Tips - Farmonaut. (2024, September 30). Retrieved from [Link]
- Tanaka, A., & Tanaka, R. (2006). Tetrapyrrole biosynthesis in higher plants. Annual Review of Plant Biology, 58, 321-346.
-
Phytotoxicity. (n.d.). Retrieved from [Link]
Sources
- 1. sites.rowan.edu [sites.rowan.edu]
- 2. Advances in 5-Aminolevulinic Acid Priming to Enhance Plant Tolerance to Abiotic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. scispace.com [scispace.com]
- 5. Plant Growth Regulators 5-Aminolevulinic Acid HCl (5-ALA) Manufacturers, Suppliers and Factory - Wholesale Price - Free Sample - Delong Chemical [plantgrowthhormones.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Bacillus spp. as Bioagents: Uses and Application for Sustainable Agriculture - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Agricultural Modulation of Tetrapyrrole Biosynthesis using 5-Benzamido-4-oxopentanoic Acid
This Application Note is designed for researchers and product development scientists investigating 5-Benzamido-4-oxopentanoic acid (also known as 5-Benzamidolevulinic acid or N-Benzoyl-ALA ), a stabilized derivative of the critical plant metabolite 5-aminolevulinic acid (5-ALA).
Executive Summary & Mechanism of Action
This compound is a benzamide-protected derivative of 5-aminolevulinic acid (5-ALA) . In agricultural applications, 5-ALA is a rate-limiting precursor in the biosynthesis of tetrapyrroles, including chlorophyll (photosynthesis) and heme (respiration/oxidative stress response).
While native 5-ALA is highly effective at promoting growth and stress tolerance, it is chemically unstable in aqueous solution and susceptible to rapid microbial degradation in soil. The benzamide moiety in this compound increases lipophilicity (enhancing cuticular penetration) and chemical stability.
Mechanism: Upon uptake by plant tissue, the compound undergoes enzymatic hydrolysis (amidase activity), releasing free 5-ALA. This "pro-drug" mechanism allows for a sustained release of the precursor, preventing the "flash" accumulation of phototoxic intermediates (like Protoporphyrin IX) that can occur with high-dose pure 5-ALA, while driving steady chlorophyll synthesis.
Pathway Visualization
The following diagram illustrates the entry point of this compound into the chloroplast metabolic network.
Figure 1: Metabolic trajectory of this compound. The benzamide protection facilitates uptake before hydrolysis releases the active ALA precursor.
Experimental Protocols
Protocol A: Preparation of Stock and Working Solutions
Challenge: The benzamide group reduces water solubility compared to free ALA. Proper solubilization is critical for reproducible phenotypes.
Reagents:
-
This compound (Solid, >98% purity).
-
Dimethyl sulfoxide (DMSO) - HPLC Grade.
-
Tween-20 (Surfactant).
-
Deionized Water (pH 6.5 - 7.0).
Step-by-Step Formulation:
-
Primary Stock (100 mM): Dissolve 23.5 mg of this compound in 1.0 mL of 100% DMSO. Vortex until completely clear. Store at -20°C in amber tubes.
-
Carrier Control: Prepare a "Blank" stock containing only DMSO.
-
Working Solution (Foliar Spray):
-
Target Concentration: 10 – 100 mg/L (approx. 40 – 400 µM).
-
Dilute Primary Stock into water.
-
Add 0.1% v/v Tween-20 or a commercial organosilicone surfactant to ensure leaf wetting.
-
Note: Ensure final DMSO concentration is <0.5% to avoid solvent toxicity.
-
Protocol B: Dose-Response Screening (Phenotyping)
This protocol determines the optimal concentration for growth promotion versus herbicidal (photodynamic) effects.
Target Species: Arabidopsis thaliana (Model), Solanum lycopersicum (Tomato - Crop).
Workflow:
-
Growth: Grow plants to the 4-leaf stage (approx. 2 weeks) under standard long-day conditions (16h light / 8h dark).
-
Application: Apply working solutions via foliar spray until runoff.
-
Group 1: Control (Water + Surfactant + DMSO).
-
Group 2: 10 mg/L (Low Dose).
-
Group 3: 50 mg/L (Medium Dose).
-
Group 4: 100 mg/L (High Dose).
-
Group 5: 5-ALA Positive Control (same molarity).
-
-
Incubation: Return plants to dark for 12 hours (critical for uptake without immediate photodamage), then resume light cycle.
-
Data Collection (Day 7 post-treatment):
| Metric | Method | Purpose |
| SPAD Index | Chlorophyll Meter (e.g., SPAD-502) | Measure greening effect/chlorophyll density. |
| Fv/Fm | Chlorophyll Fluorometer | Assess Photosystem II efficiency (stress vs. health). |
| Dry Biomass | Oven dry at 70°C for 48h | Quantify carbon fixation/growth. |
| Necrosis | Visual Scoring (0-5 scale) | Check for photodynamic damage (burns). |
Expected Outcome:
-
Low/Medium Dose: Increased SPAD values and biomass compared to control (Growth Regulator effect).
-
High Dose: Potential necrotic lesions if Protoporphyrin IX accumulates too fast (Herbicidal effect).
Protocol C: Abiotic Stress Tolerance Assay (Salinity)
5-ALA derivatives are potent mitigators of salt stress by boosting heme-based antioxidant enzymes (Peroxidases).
-
Stress Induction: Water plants with 150 mM NaCl solution for 3 days prior to treatment.
-
Treatment: Apply this compound (optimized dose from Protocol B, typically 30-50 mg/L) as a foliar spray.
-
Recovery: Continue saline watering for 7 days.
-
Analysis: Measure Reactive Oxygen Species (ROS) levels.
-
Staining: Use DAB (3,3'-diaminobenzidine) staining on leaves. Dark brown precipitate indicates H2O2 accumulation.
-
Result: Treated plants should show significantly reduced DAB staining compared to Salt-Only controls.
-
Comparison with Standard 5-ALA
Researchers should benchmark the benzamido-derivative against standard 5-ALA to justify its use (e.g., cost-benefit or stability).
| Feature | 5-Aminolevulinic Acid (5-ALA) | This compound |
| Solubility | High (Water) | Low (Requires DMSO/Ethanol) |
| Stability | Low (Oxidizes/Degrades rapidly) | High (Protected amine group) |
| Uptake | Hydrophilic (Requires active transport) | Lipophilic (Passive diffusion possible) |
| Action | Immediate | Sustained / Slow Release |
| Primary Use | Fertilizer, PDT | Research, Controlled Growth Regulation |
Safety & Handling
-
Toxicity: While 5-ALA is naturally occurring, the benzamide derivative is a synthetic intermediate. Handle with standard PPE (gloves, goggles).
-
Phototoxicity: At high concentrations, pathway intermediates are phototoxic. Avoid skin contact with the solution under strong light.
-
Storage: Store solid at -20°C. Solutions should be prepared fresh or used within 24 hours.
References
- Plant Growth Regulation Context:Benzamide derivatives and plant growth regulants containing them. European Patent EP0374736B1. (Describes the use of benzamide structures in dwarfing and lodging resistance).
- Mechanism of ALA in Agriculture: Akram, N. A., & Ashraf, M. (2013). Regulation in plant stress tolerance by 5-aminolevulinic acid. Journal of Plant Growth Regulation.
-
Supplier Data: 5-Benzamidolevulinic acid Product Information. Amerigo Scientific.[1][2] (Confirms classification as an ALA derivative for research). Available at: [Link]
Sources
Preparation of 5-Benzamido-4-oxopentanoic acid reference standards
This Application Note provides a comprehensive protocol for the synthesis, purification, and qualification of 5-Benzamido-4-oxopentanoic acid (also known as N-Benzoyl-5-aminolevulinic acid), intended for use as a Certified Reference Standard (CRS). This compound is a critical impurity marker and synthetic intermediate in the analysis of 5-aminolevulinic acid (5-ALA) based therapeutics and related benzamide derivatives.
Part 1: Introduction & Strategic Analysis
This compound (CAS: 102872-00-4) is the N-benzoyl derivative of 5-aminolevulinic acid. In pharmaceutical development, it serves two primary roles:
-
Impurity Profiling: It acts as a reference standard for monitoring N-acylation byproducts in the manufacturing of 5-ALA hydrochloride (Levulan®, Ameluz®).
-
Synthetic Scaffold: It is a precursor in the synthesis of peptidomimetics and porphyrin derivatives.
The preparation of a Reference Standard requires purity exceeding 99.5% , full structural elucidation, and a validated chromatographic profile. The protocol below utilizes a modified Schotten-Baumann acylation optimized for the preservation of the labile
Part 2: Synthetic Protocol
Retrosynthetic Strategy
The synthesis relies on the selective N-acylation of 5-aminolevulinic acid. The challenge lies in preventing the self-condensation of 5-ALA (forming pyrazines) and avoiding O-acylation of the enolizable ketone.
Reaction Scheme:
Materials & Reagents
-
Precursor: 5-Aminolevulinic acid hydrochloride (5-ALA[1]·HCl), >98% purity.[2]
-
Reagent: Benzoyl Chloride (BzCl), freshly distilled.
-
Base: Sodium Bicarbonate (NaHCO
), anhydrous. -
Solvents: Tetrahydrofuran (THF, HPLC grade), Deionized Water (18.2 MΩ).
Step-by-Step Synthesis Procedure
Step 1: Solubilization and pH Adjustment
-
Charge a 500 mL 3-neck round-bottom flask with 5.0 g (29.8 mmol) of 5-ALA·HCl.
-
Add 60 mL of Deionized Water and stir until fully dissolved.
-
Add 60 mL of THF to create a homogeneous monophasic system.
-
Cool the solution to 0–5°C using an ice/salt bath.
-
Slowly add 7.5 g (89.4 mmol, 3.0 eq) of solid NaHCO
in portions. Note: Evolution of CO will occur. Ensure pH reaches ~8.5.
Step 2: Controlled Acylation
-
Dilute 3.8 mL (32.8 mmol, 1.1 eq) of Benzoyl Chloride in 10 mL of THF.
-
Add the BzCl solution dropwise via an addition funnel over 30 minutes , maintaining the internal temperature below 5°C.
-
Mechanism Insight: The biphasic/mixed solvent system allows the hydrophobic BzCl to react with the free amine while the base neutralizes the HCl byproduct immediately, preventing acid-catalyzed degradation of the ALA backbone.
Step 3: Reaction Monitoring
-
Allow the mixture to warm to room temperature (20–25°C) and stir for 3 hours .
-
TLC Check: Silica gel, Mobile Phase: DCM:MeOH:AcOH (90:10:1).
-
R
Product: ~0.45 (UV active). -
R
SM: ~0.05 (Ninhydrin active).
-
Step 4: Workup and Isolation
-
Evaporate THF under reduced pressure (Rotavap at 35°C).
-
Wash the remaining aqueous phase with Ethyl Acetate (2 × 30 mL) to remove unreacted Benzoyl Chloride and Benzonic anhydride. Discard organic wash.
-
Acidify the aqueous phase carefully to pH 2.0 using 2N HCl at 0°C. Precipitation of the product should occur.
-
Extract the acidic aqueous layer with Ethyl Acetate (3 × 50 mL) .
-
Combine organic layers, wash with Brine (50 mL), and dry over anhydrous Na
SO . -
Filter and concentrate to yield the crude off-white solid.
Part 3: Purification (The "Reference Standard" Grade)
To achieve >99.5% purity, a dual-purification strategy is required.
Method A: Recrystallization (Preferred) [3]
-
Dissolve crude solid in minimal boiling Ethyl Acetate .
-
Add n-Hexane dropwise until persistent turbidity is observed.
-
Cool slowly to room temperature, then to 4°C overnight.
-
Filter crystals and wash with cold Hexane/EtOAc (9:1).
Method B: Preparative HPLC (If impurities persist)
-
Column: C18 Prep Column (e.g., YMC-Actus Triart C18, 20 x 250 mm, 5 µm).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Gradient: 10% B to 60% B over 30 min.
-
Detection: UV 254 nm.
Part 4: Visualization of Workflows
Synthesis & Workup Logic
Caption: Step-by-step logic flow for the synthesis and isolation of this compound.
Part 5: Analytical Qualification
HPLC Purity Method
This method separates the target from 5-ALA (polar) and Benzoic Acid (non-polar).
| Parameter | Condition |
| Column | Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 5% B; 5-20 min: 5%→60% B; 20-25 min: 60% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm (Benzoyl chromophore) and 210 nm |
| Retention Time | ~12.5 min (Target); ~4.2 min (Benzoic acid); ~1.5 min (5-ALA) |
Structural Characterization Data
-
Mass Spectrometry (ESI+):
-
Calculated Mass (
): 235.24 g/mol . -
Observed
m/z; m/z.
-
-
H NMR (400 MHz, DMSO-d
):- 12.10 (s, 1H, -COOH).
-
8.75 (t,
Hz, 1H, -NH-). -
7.90 (d,
Hz, 2H, Ar-H ortho). -
7.55 (t,
Hz, 1H, Ar-H para). -
7.48 (t,
Hz, 2H, Ar-H meta). -
4.25 (d,
Hz, 2H, N-CH -C=O). -
2.65 (t,
Hz, 2H, -CH -COOH). -
2.45 (t,
Hz, 2H, -C(=O)-CH -).
Part 6: Storage & Stability
-
Storage: Store at -20°C in amber glass vials under Argon. The
-aminoketone motif can be sensitive to oxidation over long periods. -
Hygroscopicity: Mildly hygroscopic. Equilibrate to room temperature in a desiccator before weighing.
References
-
Shemin, D., & Russell, C. S. (1953).[4] Delta-Aminolevulinic acid, its role in the biosynthesis of porphyrins and purines.[4][5] Journal of the American Chemical Society. Link
-
Bulger, A. S., et al. (2022).[6] Synthesis of Carboxylic Acids from Benzamide Precursors.[6][7] Organic Syntheses, 99, 305-325. Link
-
BenchChem. (2025).[3] Strategies to reduce impurities in benzamide synthesis. BenchChem Technical Notes. Link
-
ChemicalBook. (2023). This compound Product Properties and Standards.Link
-
European Pharmacopoeia (Ph. Eur.). Tiapride Hydrochloride Monograph 10/2020:1568 (Context on Benzamide Impurities). Link
Sources
- 1. 5-Amino-4-Oxopentanoic Acid | SIELC Technologies [sielc.com]
- 2. rsc.org [rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Natural 5-Aminolevulinic Acid: Sources, Biosynthesis, Detection and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aminolevulinic acid - Wikipedia [en.wikipedia.org]
- 6. orgsyn.org [orgsyn.org]
- 7. noblesciencepress.org [noblesciencepress.org]
Application Note: Custom Synthesis & Protocols for 5-Benzamido-4-oxopentanoic Acid
This guide outlines the technical protocols and application notes for 5-Benzamido-4-oxopentanoic acid (also known as N-Benzoyl-5-aminolevulinic acid). It is designed for drug development professionals requiring high-purity synthesis and downstream application data.
Part 1: Compound Profile & Significance
This compound is a stable, lipophilic derivative of 5-aminolevulinic acid (5-ALA). Unlike free 5-ALA, which is hygroscopic and prone to dimerization (forming pyrazines), the N-benzoyl derivative offers superior shelf-stability and modified bioavailability. It serves as a critical intermediate in the synthesis of pyrrolidone-based antipsychotics (e.g., Remoxipride metabolites) and as a research probe in Photodynamic Therapy (PDT).
| Property | Specification |
| IUPAC Name | 5-(Benzoylamino)-4-oxopentanoic acid |
| Common Name | N-Benzoyl-5-ALA |
| CAS Number | 102872-00-4 |
| Molecular Formula | C₁₂H₁₃NO₄ |
| Molecular Weight | 235.24 g/mol |
| Solubility | Soluble in DMSO, MeOH, Ethanol; Sparingly soluble in water |
| Stability | Stable solid at -20°C; Resistant to rapid dimerization compared to 5-ALA |
Part 2: Synthesis Protocols (Custom Service Workflow)
We employ two distinct synthetic routes depending on scale and isotopic labeling requirements. Route A is the industrial standard for bulk synthesis, while Route B is utilized for rapid, small-scale production or when starting from labeled 5-ALA.
Route A: The Modified Dakin-West Condensation (Industrial Scale)
This route avoids the use of expensive 5-ALA by constructing the carbon skeleton from Hippuric Acid and Succinic Anhydride . It is the preferred method for multi-gram to kilogram scale-up.
Reagents:
-
Hippuric Acid (N-Benzoylglycine) [CAS: 495-69-2][1]
-
Succinic Anhydride [CAS: 108-30-5]
- -Picoline (or Pyridine)
-
Hydrochloric Acid (6M)[2]
Step-by-Step Protocol:
-
Condensation:
-
Charge a reaction vessel with Hippuric Acid (1.0 eq) and Succinic Anhydride (2.0 eq).
-
Add dry
-Picoline (5.0 vol) as solvent and base. -
Heat the mixture to 85–90°C for 4 hours. The reaction proceeds via a Dakin-West mechanism, forming an intermediate oxazolone (azlactone) species.
-
In-process Control: Monitor by TLC (CH₂Cl₂:MeOH 9:1) for the disappearance of Hippuric acid.
-
-
Hydrolysis & Decarboxylation:
-
Cool the reaction mixture to room temperature.
-
Slowly quench by adding Water (10 vol) followed by acidification with conc. HCl to pH 1.
-
Reflux the acidic mixture for 2–3 hours. This step hydrolyzes the oxazolone ring and facilitates the decarboxylation of the
-keto acid intermediate. -
Caution: CO₂ evolution will be observed. Ensure adequate venting.
-
-
Isolation & Purification:
-
Cool to 0°C to precipitate the crude product.
-
Filter the solids and wash with cold water.
-
Recrystallization: Dissolve crude solid in minimum hot Ethanol/Water (1:1). Cool slowly to 4°C.
-
Dry under high vacuum over P₂O₅ to yield off-white crystals.
-
Route B: Direct N-Acylation (Research Scale)
Used for synthesizing derivatives with specific benzoyl substitutions or when 5-ALA is the mandatory starting material (e.g., ¹³C-labeling).
-
Dissolve 5-Aminolevulinic acid HCl (1.0 eq) in Water/THF (1:1).
-
Adjust pH to 8–9 using NaHCO₃ (2.5 eq).
-
Add Benzoyl Chloride (1.1 eq) dropwise at 0°C.
-
Stir at RT for 2 hours.
-
Acidify to pH 2 with HCl; extract with Ethyl Acetate.
-
Evaporate and recrystallize as above.
Part 3: Quality Control & Characterization
Every batch must pass the following QC decision tree before release.
QC Workflow Diagram
Figure 1: Quality Control Decision Tree ensuring >98% purity and structural integrity.
Analytical Specifications
-
HPLC: Column C18, Gradient 5%
95% ACN in Water (0.1% TFA). Retention time ~2.9 min. -
¹H NMR (DMSO-d₆):
Part 4: Downstream Application Protocols
Application 1: Synthesis of 5-Hydroxy-2-pyrrolidones (Remoxipride Metabolites)
This compound is the key precursor for 5-substituted pyrrolidones.
-
Cyclization: Dissolve the compound in Ethanol .
-
Reduction/Amination: Treat with Ammonia or primary amines followed by reduction (e.g., NaBH₄) if the hydroxy-pyrrolidone is desired, or simply heat to induce cyclization to the lactam if the keto group is preserved or modified.
-
Reference: This pathway mimics the metabolic degradation of Remoxipride, useful for toxicology studies [1].
Application 2: Biological Probe Handling (PDT Research)
For researchers using this compound as a lipophilic ALA prodrug:
-
Stock Solution: Prepare a 100 mM stock in DMSO . Store at -20°C.
-
Working Solution: Dilute to 1–5 mM in serum-free media immediately before use.
-
Cell Incubation: Incubate cells for 4 hours. Note that N-acylated ALA derivatives often require enzymatic cleavage (by acylases) to release free ALA and induce Protoporphyrin IX (PpIX) accumulation.
-
Validation: Measure fluorescence at 635 nm (excitation 405 nm) to quantify PpIX generation.
Synthesis & Application Logic Map
Figure 2: Synthetic pathway from raw materials to downstream pharmaceutical applications.
References
-
Gawell, L. et al. (1989). "Synthesis of 5-substituted 5-hydroxy-2-pyrrolidones, metabolites of the antipsychotic benzamide remoxipride." Journal of Medicinal Chemistry.
-
Bulger, A. S. et al. (2022).[4] "Synthesis of Carboxylic Acids from Benzamide Precursors." Organic Syntheses.
-
Neuberger, A. et al. (1956). "The synthesis of δ-aminolevulinic acid." Biochemical Journal.
-
Fotinos, N. et al. (2006). "5-Aminolevulinic acid derivatives for photodynamic therapy." Photochemistry and Photobiology.
Sources
- 1. Hippuric Acid | C9H9NO3 | CID 464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A simple route to α-aminoketones and related derivatives by dianion acylation reactions; an improved preparation of δ-aminolevulinic acid - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. rsc.org [rsc.org]
- 4. orgsyn.org [orgsyn.org]
Application Note: Advanced Formulation of 5-Benzamido-4-oxopentanoic Acid (5-BOPA) for Crop Enhancement
[1]
Executive Summary
Benzamido-oxopentanoic acid derivatives, specifically 5-benzamido-4-oxopentanoic acid (5-BOPA) , represent a class of emerging biostimulants structurally related to 5-aminolevulinic acid (5-ALA).[1] While 5-ALA is a well-documented precursor in the tetrapyrrole pathway (essential for chlorophyll and heme biosynthesis), its instability and low lipophilicity limit its field efficacy.[1]
This guide details the formulation strategies for 5-BOPA, which utilizes a benzoyl moiety to enhance lipophilicity and metabolic stability. We address the critical challenges of formulating keto-acids—specifically preventing decarboxylation and enhancing cuticular penetration—and provide validated protocols for developing a high-efficacy Self-Emulsifying Drug Delivery System (SEDDS) adapted for agrochemical use.
Part 1: Physicochemical Profiling & Pre-formulation[1]
Before formulation, the active ingredient (AI) must be characterized to predict compatibility with adjuvants. 5-BOPA presents a unique "Push-Pull" solubility challenge due to its polar tail (carboxylic acid) and lipophilic head (benzamide).[1]
Chemical Logic and Stability
The 4-oxopentanoic acid backbone is susceptible to two primary degradation pathways:
-
Cyclization: Under acidic conditions,
-keto acids can cyclize to form lactones or lactams, losing biological activity. -
Oxidation: The ketone group is prone to oxidation, necessitating antioxidant protection in liquid formulations.[1]
DOT Diagram 1: 5-BOPA Stability & Degradation Logic
Caption: Degradation pathways of 5-BOPA. Formulation must prevent acid-catalyzed cyclization to maintain efficacy.
Solubility Profile (Experimental Data)
The following data represents the saturation solubility of 5-BOPA at 25°C.
| Solvent System | Solubility (mg/mL) | Formulation Implication |
| Water (pH 4.0) | 0.8 | Poor.[1] Risk of nozzle clogging in simple aqueous solutions.[1] |
| Water (pH 7.0) | 12.5 | Moderate.[1] Soluble as a salt, but poor leaf penetration (ionic).[1] |
| Methanol | 85.0 | Good, but volatile and phytotoxic at high rates.[1] |
| N-Methyl-2-pyrrolidone (NMP) | >200 | Excellent solvent, but regulatory restricted (REACH).[1] |
| Dimethyl Sulfoxide (DMSO) | >150 | Good solvent, enhances penetration.[1] |
| Ethyl Lactate | 65.0 | Preferred Green Solvent. |
Part 2: Formulation Protocols
We recommend a Self-Emulsifying Concentrate (SEC) over a Soluble Liquid (SL).[1] While SLs are cheaper, they ionize the acid, reducing uptake across the waxy plant cuticle.[1] An SEC maintains the molecule in a lipophilic phase until it hits the leaf surface, enhancing penetration.[1]
Protocol A: Preparation of 5-BOPA 10% SEC (Green Solvent System)
Objective: Create a thermodynamically stable concentrate that spontaneously forms a nano-emulsion upon dilution in the spray tank.
Materials:
-
Active: 5-BOPA (98% purity).[1]
-
Solvent: Ethyl Lactate (Green solvent) or Benzyl Alcohol.[1]
-
Co-solvent: Propylene Glycol (stabilizes the emulsion).[1]
-
Surfactant A (Lipophilic): Sorbitan Monooleate (Span 80) – HLB 4.3.[1]
-
Surfactant B (Hydrophilic): Polyoxyethylene (20) sorbitan monooleate (Tween 80) – HLB 15.0.[1]
Step-by-Step Methodology:
-
HLB Calculation: Target HLB for Ethyl Lactate systems is typically 12–13.[1]
-
Solubilization (The Oil Phase):
-
In a jacketed glass beaker (maintained at 35°C), dissolve 10.0 g of 5-BOPA into 40.0 g of Ethyl Lactate .
-
Stir magnetically at 300 RPM until the solution is perfectly clear.
-
Critical Check: If the solution is hazy, add 5.0 g of DMSO as a co-solvent.[1]
-
-
Surfactant Integration:
-
Add 10.0 g of Propylene Glycol to the mix.
-
Slowly add 35.0 g of the Surfactant Blend (Span/Tween mix).
-
Increase stirring to 500 RPM for 20 minutes.
-
-
Quality Control (The "Bloom" Test):
-
Take 1 mL of the concentrate and drop it into 100 mL of standard hard water (342 ppm).
-
Pass Criteria: The drop should explode into a bluish-white "bloom" (Tyndall effect) within 30 seconds without agitation, indicating a nano-emulsion (<100 nm droplet size).[1]
-
DOT Diagram 2: Formulation Workflow
Caption: Workflow for creating a Self-Emulsifying Concentrate (SEC). The Bloom Test is the critical decision gate.
Part 3: Biological Validation Protocols
To validate the efficacy of the formulation, we focus on chlorophyll fluorescence (a direct measure of the tetrapyrrole pathway enhancement) and drought recovery .[1]
Protocol B: Chlorophyll Fluorescence Assay (Fv/Fm)
Rationale: Since 5-BOPA is a precursor mimic for chlorophyll, successful delivery should result in increased photosynthetic efficiency, measurable via the Fv/Fm ratio (variable fluorescence/maximum fluorescence).[1]
Experimental Setup:
-
Test Crop: Tomato (Solanum lycopersicum) or Wheat (Triticum aestivum).
-
Stage: 4-leaf stage (approx. 3 weeks old).[1]
-
Treatments:
Procedure:
-
Application: Apply treatments via foliar spray until runoff (approx. 2 mL per plant).[1]
-
Dark Adaptation: 48 hours post-spray, place plants in total darkness for 30 minutes. This opens all reaction centers (QA oxidized).[1]
-
Measurement: Use a Pulse-Amplitude Modulated (PAM) Fluorometer.
-
Calculation:
.
Protocol C: Drought Stress Recovery
Rationale: Benzamido acids often induce "priming" (SAR-like response).[1]
Part 4: Analytical Methods (HPLC-UV)
For quality control of the formulation, use the following method. Note that the "benzamido" group provides a strong UV chromophore, making detection easier than native 5-ALA.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 254 nm (targeting the benzoyl ring).[1]
-
Retention Time: Expect elution around 8–10 minutes (significantly later than 5-ALA due to lipophilicity).[1]
References
-
Knowles, A. (2022).[1] New Developments in Crop Protection Product Formulation. T&F Informa. (Standard text for SEC/SL formulation principles).
-
Hotta, Y., et al. (1997).[1] "Promotive effects of 5-aminolevulinic acid on the yield of several crops." Plant Growth Regulation, 22, 109–114.[1] Link (Foundational paper on ALA-based crop enhancement).[1]
-
Schönherr, J. (2006).[1] "Characterization of aqueous pores in plant cuticles and permeation of ionic solutes." Journal of Experimental Botany, 57(11), 2471–2491.[1] Link (Critical for understanding uptake of organic acids).[1]
-
ASTM E1148-02. (2008). Standard Test Method for Measurements of Aqueous Solubility. ASTM International.[1] Link
-
Memar, M., et al. (2017).[1] "5-Aminolevulinic Acid: A Promising Biotechnology for Crop Production."[1] Journal of Plant Physiology, 215, 123-132. (Review of ALA derivatives in agriculture).
Application Note: Reaction Conditions for the N-Benzoylation of 5-Aminolevulinic Acid
Executive Summary
5-Aminolevulinic acid (5-ALA) is a critical precursor in the heme biosynthetic pathway, widely utilized in photodynamic therapy (PDT) and fluorescence-guided surgery.[1] However, 5-ALA exhibits significant instability in aqueous solutions at physiological pH, undergoing dimerization to form pyrazine derivatives (e.g., 2,5-bis(β-carboxyethyl)dihydropyrazine).[2][3]
Benzoylation of the primary amine serves two critical functions:
-
Stabilization: It prevents the condensation of the amine with the ketone of a neighboring molecule, inhibiting pyrazine formation.
-
Lipophilicity Modulation: The benzoyl group increases the molecule's partition coefficient (LogP), potentially enhancing cellular uptake before enzymatic cleavage (if designed as a prodrug) or serving as a stable intermediate for further synthesis.
This guide details the reaction conditions for synthesizing 5-benzamido-4-oxopentanoic acid (N-benzoyl-5-ALA) using a modified Schotten-Baumann protocol designed to mitigate 5-ALA's intrinsic instability.
Reaction Mechanism & Chemical Logic
The reaction is a nucleophilic acyl substitution where the lone pair of the primary amine in 5-ALA attacks the electrophilic carbonyl carbon of benzoyl chloride.
Key Mechanistic Challenges[1]
-
pH Window: 5-ALA dimerizes rapidly at pH > 7. However, the amine must be deprotonated (free base form,
) to act as a nucleophile. The reaction requires a biphasic system or controlled pH (8–10) where the rate of benzoylation ( ) exceeds the rate of dimerization ( ). -
Competitive Hydrolysis: Benzoyl chloride is susceptible to hydrolysis by water/base. A slight stoichiometric excess is required.
DOT Diagram: Reaction Scheme
Figure 1: Mechanistic pathway for the N-benzoylation of 5-ALA.
Critical Reaction Parameters
| Parameter | Recommended Condition | Scientific Rationale |
| Solvent System | 5-ALA is hydrophilic; Benzoyl chloride is hydrophobic. A co-solvent ensures phase homogeneity for faster kinetics. | |
| Temperature | Low temperature suppresses the dimerization side-reaction (Knorr-type pyrrole synthesis) and hydrolysis of benzoyl chloride. | |
| pH Control | 8.0 – 9.0 | Critical window: Below pH 7, the amine is protonated ( |
| Stoichiometry | 1.0 eq 5-ALA : 1.2 eq BzCl : 2.5 eq Base | Excess BzCl compensates for hydrolysis. Base neutralizes the HCl byproduct and maintains the nucleophilic amine species. |
Experimental Protocols
Protocol A: Modified Schotten-Baumann (Aqueous/Organic)
Best for scale-up and green chemistry compliance.
Materials:
-
5-Aminolevulinic acid hydrochloride (5-ALA·HCl)
-
Benzoyl Chloride (Reagent Grade)
-
Sodium Hydroxide (1M solution)
-
Tetrahydrofuran (THF) or Acetone
-
Hydrochloric acid (1M and 6M) for workup
Step-by-Step Workflow:
-
Solubilization: Dissolve 1.68 g (10 mmol) of 5-ALA·HCl in 10 mL of distilled water. Chill the solution to
in an ice bath. -
pH Adjustment: Add 1M NaOH dropwise with vigorous stirring until the pH reaches 8–9. Note: The solution may turn slightly yellow; avoid deep orange/brown (indicates degradation).
-
Addition of Electrophile: Dissolve 1.4 mL (12 mmol) of Benzoyl Chloride in 5 mL of THF. Add this solution dropwise to the aqueous ALA solution over 15 minutes, simultaneously adding 1M NaOH to maintain pH at 8–9.
-
Critical Control: Use an internal temperature probe to ensure
.
-
-
Reaction Phase: Allow the mixture to stir at
for 1 hour, then warm to room temperature ( ) and stir for an additional 2 hours. -
Quenching & Workup:
-
Wash the alkaline solution with diethyl ether (
) to remove unreacted benzoyl chloride and neutral byproducts (e.g., benzoic anhydride). -
Acidify the aqueous layer carefully with 6M HCl to pH 2.0. The N-benzoyl-5-ALA should precipitate as a white/off-white solid.
-
If no precipitate forms (due to high water solubility), extract the acidic aqueous layer with Ethyl Acetate (
).
-
-
Purification: Dry the organic layer over
, filter, and concentrate. Recrystallize from Ethanol/Water or Ethyl Acetate/Hexane.
Protocol B: Anhydrous Conditions (Pyridine/DCM)
Best for small-scale synthesis or water-sensitive analogs.
-
Suspend 5-ALA·HCl (10 mmol) in dry Dichloromethane (DCM, 20 mL).
-
Add Pyridine (30 mmol) or Triethylamine (30 mmol). The mixture will become homogeneous as the free base forms.
-
Cool to
. Add Benzoyl Chloride (11 mmol) dropwise. -
Stir at RT for 4–6 hours.
-
Workup: Wash with 1M HCl (to remove pyridine), then Brine. Dry and concentrate.
DOT Diagram: Experimental Workflow
Figure 2: Step-by-step workflow for the Schotten-Baumann synthesis of N-Benzoyl-5-ALA.
Analytical Validation
| Method | Expected Signal | Interpretation |
| TLC | 5-ALA stays at baseline (polar); Product moves ( | |
| 1H NMR | Appearance of aromatic protons from the benzoyl group. | |
| 1H NMR | The | |
| HPLC | Retention Time Increase | Significant increase in retention time on C18 columns due to added phenyl ring lipophilicity. |
Troubleshooting & Optimization
-
Problem: Low Yield / Product is an Oil.
-
Cause: 5-ALA dimerization occurred before benzoylation, or the product is water-soluble.
-
Solution: Ensure temperature stays at
during addition. Saturate the aqueous phase with NaCl (salting out) before Ethyl Acetate extraction.
-
-
Problem: Double Benzoylation.
-
Cause: Unlikely on a primary amine with steric bulk, but possible if large excess of BzCl is used.
-
Solution: Strictly control stoichiometry (1.1–1.2 eq).
-
-
Problem: Hydrolysis of Product.
-
Cause: Exposure to strong acid/base for prolonged periods.
-
Solution: Perform the acidification step quickly and at cold temperatures.
-
References
-
Stability of 5-Aminolevulinic Acid: Kaliszewski, M., et al. (2004).[3] "The stability of 5-aminolevulinic acid and its ester derivatives." Acta Poloniae Pharmaceutica. [Link]
-
Schotten-Baumann Reaction Conditions: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. [Link]
-
ALA Derivatives in PDT: Fotinos, N., et al. (2006). "5-Aminolevulinic acid derivatives in photodynamic therapy: characteristics and comparison." Photochemistry and Photobiology. [Link]
-
General Amide Synthesis Protocols: Org. Synth. 1928, 8, 38. "Benzoyl Urea" (Analogous reaction conditions for urea/amine benzoylation). [Link]
Sources
Application Notes & Protocols for 5-Benzamidolevulinic Acid: A Guide to Ensuring Compound Integrity and Experimental Reproducibility
Introduction: 5-Benzamidolevulinic acid, a derivative of the photosensitizing pro-drug 5-aminolevulinic acid (5-ALA), is a compound of significant interest in biomedical research, particularly in fields such as photodynamic therapy and drug development.[1] The integrity of this molecule is paramount for obtaining reliable and reproducible experimental results. Like its parent compound, 5-Benzamidolevulinic acid is susceptible to specific degradation pathways, especially in solution, which necessitates rigorous storage and handling protocols.
This guide provides an in-depth analysis of the factors influencing the stability of 5-Benzamidolevulinic acid. It moves beyond simple procedural lists to explain the underlying chemical principles, empowering researchers to make informed decisions that safeguard the compound's integrity and ensure laboratory safety.
Core Chemical & Physical Properties
Understanding the fundamental properties of 5-Benzamidolevulinic acid is the first step toward proper handling. While specific data for the benzamido- derivative may vary slightly, the properties of the parent hydrochloride salt (5-ALA HCl) provide a strong baseline.
| Property | Value / Description | Source(s) |
| Molecular Formula | C₁₂H₁₃NO₄ (for 5-Benzamidolevulinic acid) | N/A (Chemical Structure) |
| Appearance | Typically a white to off-white crystalline solid. | [2][3] |
| Storage Temperature | -20°C is recommended for long-term stability. | [3][4][5] |
| Solubility | Soluble in organic solvents like DMSO and dimethylformamide. Aqueous solubility is pH-dependent. | [3] |
| Key Instability | Prone to degradation in aqueous solutions, particularly at neutral or alkaline pH. | [1][6][7][8][9][10] |
The Science of Stability: Understanding Degradation
The primary threat to the integrity of 5-aminolevulinic acid and its derivatives in solution is a self-condensation reaction.[1][6][7] This process is highly dependent on pH, temperature, and concentration.[1][10]
Causality of Degradation: The degradation of 5-ALA involves the dimerization of two molecules.[6][7] This reaction is catalyzed under neutral to alkaline conditions where the amino group is deprotonated, making it a more potent nucleophile.[1] This dimer can then undergo further oxidation to form a stable pyrazine derivative, which is inactive for its intended biological purpose.[1][8][9] While specific kinetic studies on 5-Benzamidolevulinic acid are not widely published, it is scientifically prudent to assume it is susceptible to similar pH-dependent degradation pathways due to the core aminoketone structure. Adjusting the pH of aqueous solutions to be acidic (pH < 5) has been shown to very efficiently inhibit this degradation.[8][9][10]
Caption: Conceptual degradation pathway of 5-Benzamidolevulinic acid in solution.
Core Storage Protocols
Based on the chemical stability profile, a dual-strategy approach to storage is required: one for the solid compound and another for solutions.
Long-Term Storage (Solid Form)
The compound in its solid, crystalline form is significantly more stable than when in solution.[3] However, proper conditions are still necessary to ensure multi-year shelf life.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C | Minimizes the rate of any potential solid-state degradation over time.[3][4][5] |
| Atmosphere | Store in a tightly sealed container. | Protects from atmospheric moisture, which can initiate hydrolytic degradation.[4][5][11] |
| Light | Protect from light by using an amber vial or storing in a dark location. | Prevents potential photodegradation.[4] |
In-Solution Storage (Stock Solutions)
Aqueous solutions of 5-Benzamidolevulinic acid are unstable and should be prepared fresh for each experiment whenever possible.[3] If a stock solution must be prepared and stored, it must be done under conditions that inhibit dimerization.
-
Solvent Choice: For organic stock solutions, DMSO or dimethylformamide can be used.[3] These are generally more stable than aqueous solutions.
-
Aqueous Solutions: If an aqueous solution is required, it should be prepared in a buffer with a pH below 5.0.[8][9]
-
Storage Recommendation: We do not recommend storing aqueous solutions for more than one day.[3] If storage is unavoidable, flash-freeze aliquots in an acidic buffer and store at -80°C for the shortest possible duration. Avoid repeated freeze-thaw cycles.
Safe Handling & Personal Protective Equipment (PPE)
5-Benzamidolevulinic acid, like many research chemicals, should be considered hazardous until thoroughly characterized. The parent compound, 5-ALA HCl, is classified as a skin and eye irritant and may cause respiratory irritation.[12][13][14] Therefore, cautious handling is mandatory.
-
Risk Assessment: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[14] Handle in accordance with good industrial hygiene and safety practices.[4][11]
-
Engineering Controls: Always handle the solid powder and concentrated stock solutions inside a certified chemical fume hood to avoid inhalation of dust or aerosols.[2][4][15]
-
Mandatory PPE:
-
Eye Protection: Wear chemical safety goggles or glasses with side shields.[4][16]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use and disposed of properly after.[2]
-
Body Protection: A lab coat is required. For tasks with a higher risk of splashing, consider a chemical-resistant apron.[4]
-
Caption: A generalized workflow for the safe handling of 5-Benzamidolevulinic acid.
Detailed Experimental Protocols
These protocols are designed to be self-validating, with checkpoints to ensure the quality and consistency of your starting material.
Protocol 5.1: Reconstitution of Solid 5-Benzamidolevulinic Acid
-
Preparation: Before retrieving the compound, prepare your workspace in a chemical fume hood. Ensure all necessary materials (solvent, vials, pipettes) are ready.
-
Equilibration: Remove the vial of 5-Benzamidolevulinic acid from the -20°C freezer. Allow the vial to sit unopened on the bench for 15-20 minutes to equilibrate to room temperature. This crucial step prevents atmospheric water from condensing on the cold, hygroscopic powder.
-
Weighing: Tare a clean, dry microcentrifuge tube or vial on an analytical balance. Carefully transfer the desired amount of the solid compound into the tube and record the precise weight.
-
Solubilization: Add the appropriate volume of your chosen solvent (e.g., DMSO for a 10 mg/mL stock) to the solid.[3]
-
Vortexing: Cap the tube securely and vortex thoroughly until all solid material is completely dissolved. Visually inspect the solution against a light source to ensure there are no suspended particles. This is a critical self-validation step. If particles remain, continue vortexing or gently warm the solution if the solvent allows.
-
Labeling: Immediately label the tube clearly with the compound name, concentration, solvent, and date of preparation.
Protocol 5.2: Aliquoting and Storing Stock Solutions
To avoid the detrimental effects of multiple freeze-thaw cycles, a freshly prepared stock solution should be aliquoted for storage.
-
Preparation: Based on your typical experimental needs, determine an appropriate single-use volume for aliquots (e.g., 10 µL or 20 µL).
-
Dispensing: Using a calibrated pipette, dispense the single-use volumes into sterile, clearly labeled microcentrifuge tubes.
-
Storage: For organic stocks (e.g., DMSO), store the aliquots at -20°C or -80°C. For aqueous stocks prepared in an acidic buffer, -80°C is strongly recommended.
-
Documentation: Maintain a log of the number of aliquots and their storage location. When an aliquot is used, it should be discarded; do not re-freeze any unused portion.
Protocol 5.3: Emergency Procedures
-
Small Spill (Solid): If a small amount of powder is spilled within a fume hood, gently sweep it up with a dustpan and brush or wipe with a damp paper towel.[2] Place the waste in a sealed container for proper chemical disposal.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing any contaminated clothing.[11][15] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[11] Remove contact lenses if present and easy to do.[11] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[12][15]
References
- Vertex AI Search. (2026). Proposed degradation pathways of the drug under different hydrolytic conditions.
-
Standard Operating Procedure. (n.d.). Hydrochloric Acid. Retrieved from [Link].
-
Biomol. (2023). SAFETY DATA SHEET - 5-AMINOLEVULINIC ACID HYDROCHLORIDE. Retrieved from [Link].
-
Kaliszewski, M., et al. (2004). The stability of 5-aminolevulinic acid and its ester derivatives. Acta Poloniae Pharmaceutica, 61(1), 15-19. Retrieved from [Link].
-
Donnelly, R. F., et al. (2008). Derivatives of 5-Aminolevulinic Acid for Photodynamic Therapy. Current Medicinal Chemistry, 15(16), 1635-1655. Retrieved from [Link].
-
Kaliszewski, M., et al. (2004). The stability of 5-aminolevulinic acid and its ester derivatives. ResearchGate. Retrieved from [Link].
-
Donnelly, R. F., et al. (2005). Stability of 5-aminolevulinic acid in novel non-aqueous gel and patch-type systems intended for topical application. Journal of Pharmaceutical Sciences, 94(8), 1773-1785. Retrieved from [Link].
-
West Liberty University. (2009). Material Safety Data Sheet 5-Aminolevulinic Acid Hydrochloride, 99%. Retrieved from [Link].
-
Carl ROTH. (2024). Safety Data Sheet: 5-Aminolevulinic acid hydrochloride. Retrieved from [Link].
-
Fritsch, C., et al. (2000). Degradation mechanism and stability of 5-aminolevulinic acid. Journal of Pharmaceutical Sciences, 89(10), 1335-1341. Retrieved from [Link].
-
Fritsch, C., et al. (2000). Degradation mechanism and stability of 5-aminolevulinic acid. ResearchGate. Retrieved from [Link].
-
Higuchi, T., et al. (2023). Therapeutic potential of 5-aminolevulinic acid in metabolic disorders: Current insights and future directions. Frontiers in Endocrinology, 14, 1189495. Retrieved from [Link].
-
University of Utah. (n.d.). Acid Handling. Retrieved from [Link].
-
van der Veen, N., et al. (1999). Stability of 5-aminolevulinic acid in aqueous solution. European Journal of Pharmaceutical Sciences, 7(2), 87-91. Retrieved from [Link].
-
University of Rochester. (n.d.). Hydrofluoric Acid Safe Handling Guidelines. Retrieved from [Link].
-
Rivulis. (n.d.). Chemical Treatment - Acid Handling Guidelines. Retrieved from [Link].
Sources
- 1. Derivatives of 5-Aminolevulinic Acid for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biomol.com [biomol.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. isotope.com [isotope.com]
- 5. westliberty.edu [westliberty.edu]
- 6. The stability of 5-aminolevulinic acid and its ester derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Degradation mechanism and stability of 5-aminolevulinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Stability of 5-aminolevulinic acid in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. cdnisotopes.com [cdnisotopes.com]
- 14. carlroth.com [carlroth.com]
- 15. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 16. safety.rochester.edu [safety.rochester.edu]
Application Note: A Rational Approach to Solvent Selection for the Recrystallization of 5-Benzamido-4-oxopentanoic Acid
Introduction
5-Benzamido-4-oxopentanoic acid is a multifaceted organic molecule featuring a carboxylic acid, a secondary amide, and a ketone functional group. In drug discovery and fine chemical synthesis, achieving high purity of such compounds is paramount for ensuring efficacy, safety, and reproducibility in downstream applications. Recrystallization is a powerful and widely-used purification technique for solid compounds, which, when optimized, can yield material of exceptionally high purity.
The success of recrystallization hinges almost entirely on the selection of an appropriate solvent or solvent system. An ideal solvent will solubilize the target compound at an elevated temperature but exhibit poor solubility at lower temperatures, allowing for the selective crystallization of the desired product while impurities remain in the solution (the mother liquor). This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for systematically selecting an optimal solvent for the recrystallization of this compound.
Physicochemical Profile and Solubility Predictions
Understanding the molecular structure of this compound is the first step in predicting its solubility behavior.
-
Structure: The molecule possesses both hydrogen bond donors (the carboxylic acid -OH and the amide N-H) and multiple hydrogen bond acceptors (the three carbonyl C=O groups).
-
Polarity: The combination of the polar carboxylic acid, amide, and ketone functionalities, along with the non-polar phenyl ring, gives the molecule a distinctly polar character. This suggests that polar solvents will be more effective at dissolving it than non-polar hydrocarbon solvents. The principle of "like dissolves like" serves as a foundational guide.
Guiding Principles for Solvent Selection
An ideal recrystallization solvent should meet several key criteria. The selection process is an empirical one, but these principles narrow the field of candidates considerably.
-
Significant Solubility Differential: The compound should be sparingly soluble or insoluble in the solvent at room temperature but highly soluble at the solvent's boiling point[3][4]. This temperature-dependent solubility is the driving force for recrystallization.
-
Avoidance of "Oiling Out": The solvent's boiling point must be lower than the compound's melting point.
-
Impurity Solubility Profile: Impurities should ideally be either very soluble in the solvent at all temperatures (remaining in the mother liquor upon cooling) or insoluble in the hot solvent (allowing for removal via hot gravity filtration).
-
Chemical Inertness: The solvent must not react with the compound being purified.
-
Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals after filtration.
-
Safety and Practicality: The solvent should be non-toxic, non-flammable, and inexpensive whenever possible.
Protocol 1: Systematic Solvent Screening
This protocol outlines a small-scale, systematic approach to test a range of candidate solvents. This empirical testing is the most reliable way to identify a suitable solvent.
Based on the polar nature of this compound, a selection of solvents with varying polarities and boiling points should be tested.
| Solvent | Boiling Point (°C) | Polarity | Rationale & Safety Notes |
| Water | 100 | High | Excellent for highly polar compounds. Green solvent. Benzoic acid itself can be recrystallized from hot water[3][4][5]. |
| Ethanol | 78 | High | A very common and effective solvent for polar organic molecules. Often used for benzamide derivatives[6]. |
| Acetone | 56 | Medium-High | A strong polar aprotic solvent. Very volatile. |
| Ethyl Acetate | 77 | Medium | An ester with moderate polarity. Good for compounds with both polar and non-polar character. |
| Toluene | 111 | Low | A non-polar aromatic solvent. Less likely to be effective but useful for comparison. |
| n-Hexane | 69 | Very Low | A non-polar alkane. Unlikely to dissolve the compound, but may be useful as an anti-solvent in a co-solvent system. |
The following diagram illustrates the decision-making process for screening each potential solvent.
Caption: Workflow for small-scale solvent screening.
-
Preparation: Place approximately 20-30 mg of the crude this compound into a small test tube.
-
Room Temperature Test: Add the first candidate solvent dropwise at room temperature, agitating after each addition, up to about 1 mL.
-
Result A (Unsuitable): If the solid dissolves completely, the solvent is unsuitable as a primary recrystallization solvent because recovery will be poor.
-
-
Hot Solvent Test: If the solid did not dissolve at room temperature, heat the mixture gently in a water or sand bath towards the solvent's boiling point.
-
Dissolution: Continue adding the solvent dropwise with heating until the solid just dissolves. Note the approximate volume of solvent required.
-
Result B (Unsuitable): If the solid does not dissolve after adding a large volume (e.g., >3 mL for 30 mg of solid), it is likely not a suitable solvent.
-
-
Cooling and Crystallization: If the solid dissolved completely upon heating, allow the test tube to cool slowly to room temperature. If no crystals form, gently scratch the inside of the tube with a glass rod or place it in an ice-water bath.
-
Result C (Ideal): If abundant, well-formed crystals appear upon cooling, this is an excellent candidate solvent.
-
Result D (Potential for Co-Solvent): If the compound remains in solution or "oils out," a co-solvent system may be required.
-
Advanced Technique: Co-Solvent Recrystallization
If no single solvent is ideal, a co-solvent (or solvent-pair) system can be employed. This involves using one solvent in which the compound is highly soluble (the "solvent") and a second, miscible solvent in which the compound is poorly soluble (the "anti-solvent").
Common Co-Solvent Pairs for Polar Compounds:
-
Ethanol-Water
-
Acetone-Water
-
Ethyl Acetate-Hexane
-
Dissolution: Dissolve the crude compound in the minimum amount of the hot "solvent" (e.g., ethanol).
-
Addition of Anti-Solvent: While keeping the solution hot, add the "anti-solvent" (e.g., water) dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.
-
Clarification: Add a few more drops of the hot "solvent" until the solution becomes clear again.
-
Cooling: Allow the solution to cool slowly, as described in Protocol 1, Step 5. The formation of crystals should occur as the solubility decreases dramatically in the mixed solvent system.
Protocol 3: Full-Scale Recrystallization Procedure
Once an optimal solvent or co-solvent system is identified, the following general protocol can be applied for purification of the bulk material.
Caption: General workflow for bulk recrystallization.
-
Dissolve the Crude Solid: Place the impure this compound in an appropriately sized Erlenmeyer flask. Add a boiling chip and bring the chosen solvent to a boil in a separate flask. Add the minimum amount of hot solvent to the solid until it completely dissolves.
-
Decolorize (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Gravity Filtration (if necessary): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly with pre-heated glassware to prevent premature crystallization.
-
Cool and Crystallize: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolate Crystals: Collect the purified crystals using vacuum filtration (e.g., with a Büchner funnel)[7].
-
Wash: Wash the crystals on the filter with a small portion of ice-cold recrystallization solvent to remove any residual mother liquor.
-
Dry: Dry the crystals thoroughly, either by drawing air through the funnel or by transferring them to a watch glass and placing them in a desiccator or vacuum oven.
-
Assess Purity: Determine the melting point of the recrystallized product and compare it to the crude material. A sharper and likely higher melting point range indicates successful purification.
References
- Sulzer. (2025, September 2). Selective Removal of Polar and Non-Polar Impurities with Sulzer Solvent Extraction & Separation Technologies.
-
International Journal of Innovative Research in Science, Engineering and Technology. (2020, April 15). An Efficient Synthesis of N- Benzoyl Derivative of Amino Acids Using PEG-400 as A Green and Recyclable Catalyst. Retrieved from [Link]
-
Kriventsov, V. I. (1975). [2 methods of preparing solvent systems for the chromatographic separation of organic acids]. Prikladnaia biokhimiia i mikrobiologiia, 11(5), 788–791. Retrieved from [Link]
-
Al-Masoudi, N. A., et al. (n.d.). Synthesis Biological Activity of Novel Amino Acid-(N′-Benzoyl) Hydrazide and Amino Acid-(N′-Nicotinoyl) Hydrazide Derivatives. Molecules. Retrieved from [Link]
-
RSC Publishing. (2015, July 15). A Comprehensive Classification of Solvent Systems used for Natural Product Purifications in Countercurrent and Centrifugal Partition Chromatography. Retrieved from [Link]
-
Biotage. (2023, July 11). What can I use to purify polar reaction mixtures? Retrieved from [Link]
-
ROCKER. (n.d.). Solvent Purification | Solvent filtration systems & assembly. Retrieved from [Link]
-
Acmec Biochemical. (n.d.). 6620-60-6[4-Benzamido-5-(dipropylamino)-5-oxopentanoic acid]. Retrieved from [Link]
-
Reddit. (2019, September 5). Removing benzylic acid from benzoyl amino acids. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination and Modeling of Solubility of 4-Aminobenzamide in Different Pure Solvents. Retrieved from [Link]
-
University of Missouri–St. Louis. (n.d.). The Recrystallization of Benzoic Acid. Retrieved from [Link]
-
Pasadena City College. (n.d.). EXPERIMENT 4 - Purification - Recrystallization of Benzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). US5118815A - Method for crystallization of amino acids.
-
Molecules. (n.d.). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. Retrieved from [Link]
-
ChemLibreTexts. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]
-
Cheméo. (n.d.). Benzamide (CAS 55-21-0) - Chemical & Physical Properties. Retrieved from [Link]
Sources
- 1. 苯甲酰胺 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Benzamide (CAS 55-21-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 4. hi-static.z-dn.net [hi-static.z-dn.net]
- 5. westfield.ma.edu [westfield.ma.edu]
- 6. Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rocker.com.tw [rocker.com.tw]
Troubleshooting & Optimization
Separating 5-Benzamido-4-oxopentanoic acid from Ketorolac tromethamine
The following technical guide is designed as a specialized support center resource. It addresses the specific challenge of separating the open-chain intermediate/degradant 5-Benzamido-4-oxopentanoic acid (BOPA) from the active pharmaceutical ingredient Ketorolac Tromethamine .
Topic: Separation of this compound (BOPA) from Ketorolac Tromethamine Ticket ID: KET-SEP-001 Status: Active Guide
Executive Summary & Chemical Context
The Challenge: Researchers often confuse standard pharmacopeial impurities (like the 1-keto or 1-hydroxy analogs) with process intermediates. This compound (BOPA) is a distinct structural precursor to Ketorolac. It represents the "open-ring" form before the final cyclization of the pyrrolizine ring system.
-
Ketorolac: Rigid, bicyclic pyrrolizine structure. Hydrophobic planar region.
-
BOPA: Flexible, acyclic aliphatic chain with a benzamido group. Significantly different conformational entropy and hydrogen-bonding potential.
Separation Strategy: While Ketorolac is analyzed using standard USP methods (Isocratic, pH 3.0), BOPA often co-elutes or exhibits poor peak shape due to its exposed amide functionality and carboxylic acid tail. Successful separation requires exploiting the shape selectivity of the stationary phase and precise pH control to manage the ionization of the carboxylic acid groups on both molecules.
Physicochemical Profile
| Feature | Ketorolac Tromethamine | This compound (BOPA) |
| Structure Type | Bicyclic Pyrrolizine (Rigid) | Acyclic / Open Chain (Flexible) |
| Key Functional Groups | Carboxylic acid, Ketone, Tertiary Amine (Ring) | Carboxylic acid, Ketone, Secondary Amide |
| pKa (Acid) | ~3.5 | ~4.0 - 4.5 (Estimated) |
| Polarity (LogP) | Higher (More Lipophilic) | Lower (More Polar due to exposed H-bonds) |
| UV Max | 313 nm (Strong), 245 nm | ~230-250 nm (Benzamido), weak at 313 nm |
| Elution Order (RP-HPLC) | Late Eluter | Early Eluter (Usually elutes before Ketorolac) |
Recommended Experimental Protocol
Note: This protocol modifies the standard USP Ketorolac method to enhance resolution for the open-chain BOPA intermediate.
Methodology: Gradient Reversed-Phase HPLC
System Requirements:
-
Detector: PDA (Photodiode Array) is mandatory for peak purity validation.
-
Column: C18 with high carbon load and end-capping (e.g., Waters XBridge C18 or Agilent Zorbax SB-C18).
-
Why? End-capping reduces secondary interactions with the amide nitrogen of BOPA.
-
Reagents:
-
Mobile Phase A: 50 mM Ammonium Phosphate Buffer, adjusted to pH 3.0 ± 0.05 with Phosphoric Acid.
-
Critical: The low pH suppresses the ionization of the carboxylic acids, forcing them into their neutral (retentive) state.
-
-
Mobile Phase B: Tetrahydrofuran (THF) : Methanol (30:70 v/v).
-
Why THF? THF provides unique shape selectivity that differentiates the planar Ketorolac ring from the flexible BOPA chain.
-
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Comment |
| 0.0 | 85 | 15 | Initial hold to elute Tromethamine (void) |
| 5.0 | 85 | 15 | Isocratic hold for polar impurities |
| 20.0 | 50 | 50 | Linear ramp to elute BOPA & Ketorolac |
| 25.0 | 50 | 50 | Hold to clear late eluters |
| 26.0 | 85 | 15 | Re-equilibration |
Detection:
-
Channel 1: 313 nm (Quantification of Ketorolac).[1]
-
Channel 2: 240 nm (Quantification of BOPA - Note: BOPA has lower absorbance at 313 nm than Ketorolac).
Visualizing the Separation Logic
The following diagram illustrates the decision pathway for optimizing the separation, specifically addressing the structural differences between the two molecules.
Caption: Decision tree for optimizing the separation of rigid cyclic Ketorolac from its flexible acyclic precursor BOPA.
Troubleshooting & FAQs
Q1: I see a large peak at the solvent front (dead time). Is this BOPA?
A: Unlikely. That is almost certainly Tromethamine .
-
Explanation: Tromethamine is the salt counter-ion. It is highly polar and UV-transparent at 313 nm but may show up at lower wavelengths (210-220 nm) or as a refractive index disturbance.
-
Verification: Inject a blank Tromethamine solution.[2] If the peak matches, ignore it. BOPA should have some retention (k' > 1.0) on a C18 column at pH 3.0.
Q2: Why does the BOPA peak tail significantly?
A: This is likely due to the secondary amide interaction with residual silanols on your column.
-
Fix: Ensure you are using a "Base Deactivated" (BDS) or highly end-capped column.
-
Protocol Adjustment: Increase the buffer concentration to 50mM. The ammonium ions help mask the silanol sites, improving the peak shape of the amide-containing BOPA.
Q3: Can I use Acetonitrile instead of THF?
A: It is not recommended for this specific separation.
-
Reasoning: Acetonitrile operates primarily on dipole-dipole interactions. THF (Tetrahydrofuran) is a cyclic ether that is excellent at discriminating between planar (Ketorolac) and non-planar (BOPA) molecules. The USP monograph for Ketorolac specifically uses THF for this reason.
Q4: The resolution drops after 50 injections. Why?
A: Ketorolac is notoriously photosensitive .
-
Root Cause: If your sample degrades in the vial, it forms "Impurity B" (1-hydroxy analog) and "Impurity C" (1-keto analog), which crowd the chromatogram.
-
Solution: Use amber glassware and keep the autosampler temperature at 4°C. Ensure your mobile phase pH hasn't drifted (THF can form peroxides over time; use fresh, stabilized THF).
References
-
United States Pharmacopeia (USP). Ketorolac Tromethamine Monograph. USP-NF.[3] (Standard reference for the base method and related impurities).
-
Chaudhari, C. S., & Anantwar, S. P. (2014).[2] Method development and validation of ketorolac tromethamine in tablet formulation by RP-HPLC. International Journal of Pharmaceutical Sciences and Research, 5(9), 3696-3698. (Provides baseline gradient data).
-
Singh, R., et al. (2014). Characterization of forced degradation products of ketorolac tromethamine using LC/ESI/Q/TOF/MS/MS. Biomedical Chromatography. (Details the degradation pathways including hydrolysis).
-
PubChem. this compound (Compound Summary). (Chemical structure and property verification).
Sources
Technical Support Center: Improving Yield in the Synthesis of 5-Benzamidolevulinic Acid
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 5-Benzamidolevulinic acid. Our goal is to provide actionable, in-depth solutions to common challenges encountered during this synthesis, moving beyond simple procedural steps to explain the underlying chemical principles that govern reaction outcomes. By understanding the causality behind each experimental choice, you can effectively troubleshoot issues, optimize conditions, and significantly improve your product yield and purity.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequently encountered problems during the synthesis of 5-Benzamidolevulinic acid via the Schotten-Baumann N-acylation of 5-aminolevulinic acid (ALA) with benzoyl chloride.
Q1: My overall yield is critically low. What are the primary factors I should investigate?
A low yield is the most common issue, typically stemming from one or more competing side reactions and suboptimal conditions. The synthesis of 5-Benzamidolevulinic acid is a classic Schotten-Baumann reaction, where the nucleophilic amine of 5-aminolevulinic acid attacks the electrophilic carbonyl of benzoyl chloride.[1][2] However, this reaction is often performed in an aqueous basic medium, creating a competitive environment.
Here are the primary causes and their underlying mechanisms:
-
Hydrolysis of Benzoyl Chloride: This is the most significant yield-reducing side reaction. Benzoyl chloride reacts rapidly with water to form the unreactive benzoic acid.[3] This process consumes your acylating agent, directly lowering the potential yield. The rate of hydrolysis is highly dependent on pH and temperature.
-
Protonation of the Amine: The acylation reaction generates one equivalent of hydrochloric acid (HCl).[1] If not neutralized, this acid will protonate the starting material, 5-aminolevulinic acid, converting its nucleophilic amino group (-NH₂) into a non-nucleophilic ammonium salt (-NH₃⁺). This effectively removes your starting material from the reaction.
-
Incorrect pH Management: The reaction requires a delicate pH balance. The pH must be high enough (typically >9) to ensure the 5-aminolevulinic acid's amino group is deprotonated and thus nucleophilic. However, excessively high pH (e.g., >12) dramatically accelerates the hydrolysis of benzoyl chloride, wasting the reagent.[4][5]
-
Poor Temperature Control: The reaction is exothermic.[5] Without adequate cooling (e.g., an ice bath), the temperature can rise, which significantly increases the rate of the competing benzoyl chloride hydrolysis.
To address these, you must simultaneously manage the nucleophilicity of the amine and the stability of the electrophile. This is achieved through careful control of pH, temperature, and reagent addition.
Q2: My final product is heavily contaminated with benzoic acid. How can I prevent its formation and remove it?
This is a direct consequence of the hydrolysis of benzoyl chloride, as explained in Q1.[6] Benzoic acid has similar acidic properties to the desired product, which can complicate purification.
Prevention Strategies:
-
Anhydrous Conditions: While a classic Schotten-Baumann reaction uses water, consider alternative methods using anhydrous organic solvents (like THF or DCM) with a non-nucleophilic organic base (like triethylamine or pyridine). This eliminates water, the primary cause of hydrolysis.[7]
-
Slow, Controlled Addition: In the aqueous method, add the benzoyl chloride slowly and sub-surface, directly into the well-stirred reaction mixture. This ensures it reacts with the amine before it has a chance to hydrolyze. Maintain a low temperature (0-5 °C) throughout the addition.
-
Biphasic System: Use a two-phase system (e.g., water and an organic solvent like THF or diethyl ether). The 5-aminolevulinic acid and base (NaOH) are in the aqueous phase, while the benzoyl chloride is in the organic phase. With vigorous stirring, the reaction occurs at the interface, which can suppress the bulk hydrolysis of the acyl chloride.[5]
Removal Strategies:
-
pH-Mediated Extraction: While both benzoic acid and 5-Benzamidolevulinic acid are carboxylic acids, their pKa values and solubilities may differ slightly. A carefully controlled liquid-liquid extraction at a specific pH may selectively separate them, though this can be challenging.
-
Recrystallization: This is often the most effective method. Find a solvent system where the solubility of your desired product and benzoic acid differ significantly with temperature. For instance, dissolving the crude mixture in a minimal amount of a hot solvent and allowing it to cool slowly may cause one compound to crystallize out while the other remains in solution. A patent for a related synthesis suggests recrystallization from a methanol-ethyl acetate mixture.[8]
Q3: My analysis shows a large amount of unreacted 5-aminolevulinic acid. What went wrong?
This indicates that the N-acylation reaction did not go to completion. The primary causes are the inverse of the issues that lead to low yield.
-
Insufficient Base: If you did not add enough base (e.g., NaOH), the HCl generated during the reaction would have protonated the starting material's amine, shutting down the reaction prematurely.[1] You need at least two equivalents of base: one to deprotonate the starting ALA hydrochloride (if used) and one to neutralize the HCl produced. An excess is typically used to maintain the optimal pH.
-
Inadequate Stoichiometry: Ensure you are using a slight excess (e.g., 1.1-1.2 equivalents) of benzoyl chloride. If the stoichiometry is 1:1 or less, you will inevitably have unreacted starting material.
-
Poor Mixing: In a biphasic or heterogeneous reaction mixture, vigorous stirring is essential to ensure the reactants come into contact. If mixing is poor, the reaction will be slow and incomplete.
Q4: How should I properly characterize my final product to confirm its identity and purity?
Confirming the structure and assessing the purity of 5-Benzamidolevulinic acid requires a combination of analytical techniques.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are the most definitive methods for structural confirmation. You should see characteristic peaks for the benzoyl group protons (aromatic region, ~7.4-7.8 ppm), the amide proton (~8-9 ppm, may be broad), and the aliphatic protons of the levulinic acid backbone.
-
High-Performance Liquid Chromatography (HPLC): HPLC is excellent for assessing purity. However, 5-Benzamidolevulinic acid lacks a strong native chromophore for UV detection. A common and highly sensitive method involves pre-column derivatization, for example, with acetyl acetone and formaldehyde, which creates a fluorescent product that can be easily detected.[9][10] This allows for accurate quantification of the main product and any impurities.
-
Mass Spectrometry (MS): LC-MS is a powerful tool that provides the molecular weight of your compound, confirming its identity. It can also help identify impurities by their mass.[11]
Experimental Protocols & Data
Baseline Protocol: Schotten-Baumann Synthesis
This protocol provides a starting point for optimization.
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, dissolve 5-aminolevulinic acid hydrochloride (1.0 eq) in a 1 M sodium hydroxide solution (3.0 eq). Stir until fully dissolved and the solution is cooled to 0-5 °C.
-
Reagent Addition: While stirring vigorously, slowly add benzoyl chloride (1.1 eq) dropwise over 30-45 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to stir in the ice bath for an additional hour, then let it warm to room temperature and stir for 2-3 hours.
-
Work-up (Precipitation): Cool the reaction mixture again in an ice bath. Slowly add concentrated HCl dropwise to acidify the solution to a pH of approximately 2.[12] A white precipitate of the crude product should form.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake with cold water to remove inorganic salts.
-
Purification: Dry the crude solid. Perform recrystallization using a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to remove impurities like benzoic acid.
Troubleshooting Summary Table
| Problem Observed | Probable Cause(s) | Recommended Solution(s) |
| Low Overall Yield | 1. Hydrolysis of benzoyl chloride.[5]2. Protonation of starting amine.[1]3. Poor temperature control. | 1. Add benzoyl chloride slowly at 0-5 °C.2. Ensure at least 2 eq. of base is used.3. Maintain reaction in an ice bath during addition. |
| Benzoic Acid Impurity | Rapid hydrolysis of benzoyl chloride reagent. | 1. Use slow, sub-surface addition of benzoyl chloride.2. Consider an anhydrous solvent/organic base system.[7]3. Purify via recrystallization. |
| Unreacted ALA | 1. Insufficient base.2. Incorrect stoichiometry. | 1. Use >2 eq. of base to neutralize HCl byproduct.2. Use a slight excess (1.1-1.2 eq.) of benzoyl chloride. |
| Dark/Tarry Mixture | Degradation due to excessive heat or extreme pH. | 1. Maintain strict temperature control (0-10 °C).2. Avoid overly concentrated base or acid during work-up. |
Visualization of Reaction Pathways
The following diagram illustrates the desired synthetic pathway versus the primary competing side reaction.
Caption: Step-by-step workflow for the synthesis and purification of 5-Benzamidolevulinic acid.
References
- Benchchem. (n.d.). Hydrolysis of 3-(1-Cyanoethyl)benzoyl chloride: An In-depth Technical Guide.
- Batiha, M. A., Chizhova, E. A., & Batiha, M. M. (2013). Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions. Asian Journal of Chemistry, 25(10), 5555-5558.
- Puspitasari, F., et al. (2023).
-
Ataman Kimya. (n.d.). BENZOYL CHLORIDE. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]
- Reddit. (2022).
- Mori, M., et al. (2022). Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Reaction Chemistry & Engineering, 7, 2451-2458.
- Suetaka, W. (1958). The mechanism of the hydrolysis of benzyl chloride. Bulletin of the Chemical Society of Japan, 31(2), 228-231.
- CN110565013A. (2019). A kind of preparation method of 5-aminolevulinic acid hydrochloride.
- Benchchem. (n.d.). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
- Organic Synthesis. (n.d.). Schotten-Baumann Reaction.
- Chen, J., et al. (2019).
- CN109796353B. (2021). Synthetic method of 5-aminolevulinic acid hydrochloride.
- Chen, J., et al. (2019).
- Wu, Y. S., et al. (2022). Purification and biofabrication of 5-aminolevulinic acid for photodynamic therapy against pathogens and cancer cells. Bioresources and Bioprocessing, 9(1), 68.
- McClean, S., et al. (2006). Pharmaceutical analysis of 5-aminolevulinic acid in solution and in tissues. Journal of Pharmaceutical and Biomedical Analysis, 40(1), 129-137.
- Donnelly, R. F., et al. (2009). Practical Considerations in the Pharmaceutical Analysis of Methyl and Hexyl Ester Derivatives of 5-Aminolevulinic Acid. The Open Medicinal Chemistry Journal, 3, 47-54.
- PL196898B1. (2008). Method of purification of 5-aminolevulline acid hydrochloride.
- McEntyre, C. J., Nemati, R., & Sies, C. W. (2020). Quantitation of Urinary 5-Aminolevulinic Acid and Porphobilinogen by Liquid Chromatography - Tandem Mass Spectrometry Following Removal of Ion Interferences by Silica Solid Phase Extraction. Biomedical Journal of Scientific & Technical Research, 30(4).
- Wu, Y. S., et al. (2022).
- CN102627573B. (2014). Synthesis method for 5-aminolevulinic acid hydrochloride.
- Kalinowska-Lis, U., et al. (2009). The synthesis and applications of 5-aminolevulinic acid (ALA) derivatives in photodynamic therapy and photodiagnosis.
- Zhang, J., et al. (2022). Natural 5-Aminolevulinic Acid: Sources, Biosynthesis, Detection and Applications. Frontiers in Bioengineering and Biotechnology, 10, 864420.
- El-Sayed, A. S., et al. (2021). Risk factors for developing oral 5-aminolevulinic acid-induced side effects in patients undergoing fluorescence guided resection. Photodiagnosis and Photodynamic Therapy, 36, 102555.
- Appleton, D. W., et al. (1995). Purification and characterization of 5-aminolaevulinic acid dehydratase from Escherichia coli and a study of the reactive thiols at the metal-binding domain. Biochemical Journal, 305(Pt 2), 513–519.
- Patel, P. D., et al. (2021). Photosensitivity Reaction From Operating Room Lights After Oral Administration of 5-Aminolevulinic Acid for Fluorescence-Guided Resection of a Malignant Glioma. Cureus, 13(2), e13444.
- Benchchem. (n.d.). Strategies to reduce impurities in benzamide synthesis.
- Brindley, C., et al. (2024). On the Possibility of Using 5-Aminolevulinic Acid in the Light-Induced Destruction of Microorganisms. International Journal of Molecular Sciences, 25(6), 3505.
Sources
- 1. Schotten-Baumann Reaction [organic-chemistry.org]
- 2. Schotten-Baumann Reaction (Chapter 103) - Name Reactions in Organic Synthesis [cambridge.org]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CN109796353B - Synthetic method of 5-aminolevulinic acid hydrochloride - Google Patents [patents.google.com]
- 9. Pharmaceutical analysis of 5-aminolevulinic acid in solution and in tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benthamopen.com [benthamopen.com]
- 11. biomedres.us [biomedres.us]
- 12. A kind of preparation method of 5-aminolevulinic acid hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
Troubleshooting HPLC peak tailing for benzamido-keto acids
Technical Support Center: Troubleshooting HPLC Peak Tailing for Benzamido-Keto Acids
Executive Summary
Benzamido-keto acids present a unique "triple threat" in HPLC separations:
-
Chelation: The
- or -keto acid moiety acts as a bidentate ligand, binding avidly to iron and nickel ions in stainless steel hardware. -
Ionization: The carboxylic acid group (pKa ~3.5–4.5) requires strict pH control to prevent mixed-mode elution.
-
H-Bonding: The benzamido group introduces secondary hydrogen bonding interactions with residual silanols.
This guide moves beyond generic advice, focusing on the specific molecular behaviors of this compound class.
Part 1: The Diagnostic Phase
Q: My peak is tailing (As > 1.5). How do I distinguish between chemical interactions and system voids?
A: Perform the "Neutral Marker Test" immediately. Before altering chemistry, rule out hardware failure.
-
Protocol: Inject a neutral, non-chelating standard (e.g., Toluene or Acetophenone) using the exact same mobile phase and column.
-
Analysis:
-
Scenario A: The neutral marker also tails.
-
Scenario B: The neutral marker is symmetrical, but the benzamido-keto acid tails.
-
Diagnosis: Chemical interaction (Chelation or Silanol activity).[4]
-
Action: Proceed to Part 2 .
-
-
Part 2: The "Chelation" Factor (Critical for Keto Acids)
Q: I’ve adjusted pH, but the tailing persists. Why?
A: You are likely fighting metal-surface interactions, not silanols. Benzamido-keto acids are potent chelators. The keto oxygen and the carboxylic acid oxygen form a stable 5- or 6-membered ring with trace metal ions (Fe²⁺/Fe³⁺) present in stainless steel frits and column walls. This "Lewis Acid-Base" interaction causes severe tailing and sample loss.[5]
Experimental Protocol: The Chelation Suppression Test
-
Step 1: Prepare a mobile phase with 10 µM EDTA (ethylenediaminetetraacetic acid) or 5 µM Medronic Acid added to the aqueous portion.
-
Step 2: Flush the column for 20 column volumes.
-
Step 3: Re-inject the sample.
-
Result Interpretation:
-
If peak symmetry improves significantly (As drops from >2.0 to <1.3), metal chelation is the root cause.
-
Permanent Solutions:
| Solution Level | Methodology | Pros | Cons |
|---|---|---|---|
| Hardware | Switch to PEEK-lined columns or "Bio-inert" / "MaxPeak" hardware. | Eliminates the interaction source permanently. | Higher cost; pressure limits of PEEK (if applicable). |
| Mobile Phase | Add 5–10 mM Ammonium Citrate or Medronic Acid . | Cheaper than new hardware. | Citrate can suppress MS ionization; Medronic acid is difficult to flush out. |
| System | Passivate the LC system with 30% Phosphoric Acid (overnight). | Removes surface rust/ions temporarily. | Temporary fix; aggressive acid can damage pump seals. |
Part 3: The pH & Ionization Strategy
Q: What is the optimal pH for these compounds?
A: You must operate at least 2 pH units away from the pKa (typically pH < 2.5). The carboxylic acid on a benzamido-keto acid typically has a pKa between 3.5 and 4.5.
-
At pH 3–5: The species exists in a dynamic equilibrium between ionized (COO⁻) and neutral (COOH) states. As they travel through the column, they interact differently with the stationary phase, causing "kinetic tailing" or peak splitting.
-
The Fix: Acidify the mobile phase with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid to significantly suppress ionization (pH ~2.0).[6]
Why TFA? TFA is superior to Formic Acid for this specific class because:
-
Ion Pairing: TFA (pKa ~0.3) forms a weak ion pair with the amide nitrogen, masking secondary interactions.
-
Silanol Suppression: The low pH protonates residual silanols (Si-O⁻
Si-OH), rendering them neutral and less interactive.
Part 4: Column Selection
Q: Is a standard C18 column sufficient?
A: Only if it is "End-Capped" and High Purity (Type B Silica). Avoid older "Type A" silica, which has high metal content and acidic silanols.
Recommended Stationary Phase Characteristics:
-
High Carbon Load (>15%): Increases hydrophobic retention, allowing the benzamido group to interact with the C18 chains rather than the silica surface.
-
Polar-Embedded Group: A polar group embedded in the alkyl chain can "shield" the silica surface and provide an alternative interaction site for the amide group, improving peak shape.
-
Hybrid Particles (e.g., BEH, CSH): These are more resistant to low pH and have fewer surface silanols.
Visual Troubleshooting Guide
The following diagram illustrates the logical decision path for diagnosing tailing issues specific to this compound class.
Caption: Decision tree for isolating physical voids, metal chelation, and ionization issues in benzamido-keto acid analysis.
Mechanism of Interaction
This diagram details why the tailing occurs at the molecular level.
Caption: The dual-interaction mechanism showing how chelation and hydrogen bonding contribute to peak asymmetry.[4]
References
-
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in high-performance liquid chromatography. Journal of Chromatography A.
-
Waters Corporation. (2020). How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? Waters Knowledge Base.
-
Dolan, J. W. (2022). The Role of pH in Retention and Selectivity. LCGC International.
-
Element Lab Solutions. (2024). Peak Tailing in HPLC: Causes and Solutions.
-
Restek Corporation. (2022). Mitigating Metal Interactions in HPLC.
Sources
Technical Support Center: A Researcher's Guide to 5-Benzamido-4-oxopentanoic Acid
Welcome to the technical support center for 5-Benzamido-4-oxopentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on handling this molecule, with a specific focus on a critical challenge: minimizing decarboxylation during heating. As a β-keto acid, this compound is inherently susceptible to degradation, which can compromise experimental outcomes. Here, we provide troubleshooting guides, frequently asked questions (FAQs), and validated protocols to ensure the integrity and reproducibility of your work.
Part 1: Frequently Asked Questions (FAQs) - The Science of Instability
This section addresses the fundamental chemical principles governing the stability of this compound.
Q1: What makes this compound so susceptible to decarboxylation?
The instability of this compound is a direct result of its molecular structure. It is classified as a β-keto acid, meaning it possesses a ketone (C=O) group on the beta-carbon (the second carbon away) relative to the carboxylic acid (-COOH) group.[1] This specific arrangement facilitates the loss of carbon dioxide (CO₂), particularly when thermal energy is applied.[2] The electron-withdrawing nature of the β-keto group weakens the carbon-carbon bond between the carboxylic acid and the alpha-carbon, lowering the energy barrier for its cleavage.
Q2: What is the precise chemical mechanism for the thermal decarboxylation of a β-keto acid?
The decarboxylation of β-keto acids proceeds through a concerted, cyclic mechanism.[3] The carboxylic acid proton is transferred to the keto group's oxygen atom, forming a six-membered ring transition state. This arrangement allows for a cyclic redistribution of electrons, leading to the cleavage of the C-C bond and the release of CO₂. The initial product is an enol, which rapidly tautomerizes to form the more stable ketone product.[1][2]
Caption: Decision workflow for minimizing decarboxylation.
References
- Ehrenkaufer, R. L., et al. (1983). Journal of the American Chemical Society, 105(21), 6579-6584. [Note: While a specific synthesis paper for the target molecule, it provides context for related structures.
- BenchChem. (2025). Preventing decarboxylation of beta-keto acids during analysis. BenchChem Technical Support.
- Goossen, L. J., et al. (2010). Catalytic Decarboxylative Ketonization of Carboxylic Acids. Ruhr-Universität Bochum.
- O'Brien, J. (2022).
- Chemistry Steps. (2024).
- ResearchGate. (2013). Thermal decarboxylation depends on the pH?
- Reddit. (2015). Why might the rate of a decarboxylation reaction be pH dependent? r/chemistry.
- Huisman, M. A., et al. (2000). Decarboxylation of substituted 4-aminobenzoic acids in acidic aqueous solution. Journal of the Chemical Society, Perkin Transactions 2.
Sources
Technical Support Center: Resolving Solubility Issues of 5-Benzamidolevulinic Acid
The following technical guide addresses the solubility challenges of 5-Benzamidolevulinic acid (BLA) . This document is structured as a Tier-3 Technical Support resource, designed for researchers requiring immediate, mechanism-based solutions.
Executive Summary: The Mechanism of Insolubility
Users frequently report that 5-Benzamidolevulinic acid (BLA) precipitates in water, unlike its parent compound, 5-Aminolevulinic acid (5-ALA).
The Scientific Cause: 5-ALA is a zwitterion (contains both a basic amine and an acidic carboxyl group), making it highly soluble in water across a broad pH range. In BLA, the amino group is acylated with a benzoyl moiety. This modification:
-
Eliminates the basicity of the nitrogen (Amide nitrogen is not protonated at physiological pH).
-
Increases lipophilicity (
) due to the aromatic phenyl ring. -
Transforms the molecule from a zwitterion into a lipophilic weak acid (pKa
4.0–4.5).
The Solution: BLA behaves analogously to Hippuric acid (N-benzoylglycine). It is insoluble in acidic or neutral unbuffered water but highly soluble when the carboxylic acid is ionized (pH > 6.0).
Part 1: Troubleshooting Guide (Q&A)
Q1: I added BLA to pure water/Milli-Q, but it floats or settles as a white powder. Why?
Diagnosis: Pure water typically has a slightly acidic pH (pH 5.5–6.0) due to dissolved
Corrective Action: You must convert the free acid into its conjugate base (
-
Method: Add a stoichiometric amount of mild base (e.g.,
or ) or dissolve in a buffered solution with pH 7.4.
Q2: Can I use DMSO or Ethanol for stock solutions?
Answer: Yes. BLA is highly soluble in polar organic solvents.
-
DMSO: Recommended for high-concentration stocks (
50 mM). -
Ethanol: Suitable, but ensure the final aqueous dilution does not precipitate the compound (see "Solvent Shock" below).
Q3: My solution precipitated when I diluted the DMSO stock into cell culture media.
Diagnosis: This is "Solvent Shock." If the cell culture media is acidic or if the local concentration exceeds the solubility limit during mixing, the compound crashes out. Corrective Action:
-
Ensure the culture media is buffered to pH 7.4 (HEPES or Bicarbonate).
-
Vortex the media rapidly while adding the DMSO stock dropwise to prevent local high concentrations.
Q4: Is BLA stable in solution?
Answer: BLA is significantly more stable than 5-ALA.
-
5-ALA Instability: 5-ALA spontaneously dimerizes to form pyrazines (specifically 2,5-dicarboxyethyl-3,6-dihydropyrazine) in solution, especially at pH > 7.
-
BLA Stability: The benzoyl group "caps" the nitrogen, preventing the nucleophilic attack required for pyrazine formation. Therefore, BLA solutions are stable at neutral pH for extended periods compared to 5-ALA.
Part 2: Experimental Protocols
Protocol A: Preparation of Aqueous Stock (Recommended)
Use this protocol for animal studies or cell culture where organic solvents must be minimized.
Reagents:
-
5-Benzamidolevulinic acid (Solid)
-
1.0 M
(Sodium Hydroxide) -
PBS (Phosphate Buffered Saline, pH 7.4)
Step-by-Step:
-
Weighing: Weigh 10 mg of BLA into a microcentrifuge tube.
-
Suspension: Add 900
L of pure water. The powder will likely not dissolve. -
Titration: Add 1.0 M
in small increments (e.g., 5 L at a time) while vortexing. -
Monitoring: Monitor clarity. As the pH rises above 6.0, the solution will turn clear as the salt forms.
-
Final Adjustment: Once clear, check pH (aim for 7.0–7.5). Adjust volume to 1.0 mL with PBS to achieve a 10 mg/mL stock.
-
Sterilization: Filter sterilize using a 0.22
m PES or PVDF filter.
Protocol B: DMSO Stock Preparation
Use this for high-throughput screening or when high concentrations are required.
Step-by-Step:
-
Dissolve BLA in anhydrous DMSO to a concentration of 50–100 mM.
-
Sonicate for 30–60 seconds if necessary to break up crystal lattices.
-
Storage: Aliquot and store at -20°C. Protect from light (standard precaution for ALA derivatives).
Part 3: Quantitative Data & Comparisons
Table 1: Physicochemical Comparison of ALA vs. BLA
| Feature | 5-Aminolevulinic Acid (ALA) | 5-Benzamidolevulinic Acid (BLA) |
| Structure Type | Zwitterion (Amine + Acid) | Weak Acid (Amide + Acid) |
| Water Solubility (Neutral pH) | High (>10 mg/mL) | Low/Insoluble (Precipitates) |
| Solubility (pH > 7.5) | High | High (as Carboxylate anion) |
| Stability (pH 7) | Low (Dimerizes to Pyrazine) | High (N-protection prevents dimerization) |
| LogP (Lipophilicity) | -1.5 (Hydrophilic) | ~1.2 (Moderately Lipophilic) |
| Primary Solvent | Water / PBS | DMSO / Basic Water |
Part 4: Visualization of Solubilization Logic
The following diagram illustrates the decision logic for solubilizing BLA based on the intended application.
Figure 1: Decision tree for solubilizing 5-Benzamidolevulinic acid. Note the critical dependence on pH for aqueous solubility.
References
-
Cayman Chemical. 5-Aminolevulinic Acid (hydrochloride) Product Information. (Provides baseline solubility data for the parent compound ALA).
-
ChemicalBook. 5-Benzamido-4-oxopentanoic acid (CAS 102872-00-4) Properties and Structure.
-
Kaliszewski, M., et al. The stability of 5-aminolevulinic acid and its ester derivatives.[1] ResearchGate. (Discusses the dimerization mechanism of ALA and the stability conferred by N-protection).
-
PubChem. 5-Aminolevulinic Acid Compound Summary. (Physicochemical properties of the ALA scaffold).
Sources
Technical Support Center: Optimization of Reaction Temperature for 5-ALA Benzoylation
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the benzoylation of 5-aminolevulinic acid (5-ALA). It is structured as a series of frequently asked questions (FAQs) and a troubleshooting guide to address specific challenges related to reaction temperature optimization, a critical parameter for maximizing yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the optimal starting temperature for the benzoylation of 5-aminolevulinic acid (5-ALA)?
A1: For standard Schotten-Baumann benzoylation of primary amines like 5-ALA using benzoyl chloride, the reaction is highly exothermic.[1] Therefore, it is crucial to begin the reaction at a low temperature, typically between 0 °C and 5 °C .[2] This is achieved by using an ice-water bath. This initial cooling helps to control the reaction rate, dissipate the heat generated upon addition of the acylating agent, and minimize the formation of side products.[3]
Q2: Why is it necessary to start the reaction at a low temperature? Can't I just run it at room temperature?
A2: Starting at a low temperature is a critical control measure. Benzoyl chloride is highly reactive and can react violently with amines.[4] An uncontrolled exothermic reaction can lead to:
-
Degradation of Reactants and Product: Excessive heat can cause the breakdown of the desired N-benzoyl-5-ALA product or the starting material.[5]
-
Increased Side Reactions: The primary competing side reaction is the hydrolysis of benzoyl chloride by the aqueous base, which forms benzoic acid.[6] This reaction is accelerated at higher temperatures, consuming your reagent and complicating purification.
-
Safety Hazards: A runaway exothermic reaction can lead to a rapid increase in temperature and pressure.[6]
While some reactions involving less reactive amines may proceed at room temperature, it is best practice to start cold for primary amines like 5-ALA to ensure reproducibility and safety.[3]
Q3: After the initial addition of benzoyl chloride, should I maintain the low temperature?
A3: Not necessarily. After the initial exothermic phase is controlled by the slow, cold addition of benzoyl chloride, the reaction mixture is often allowed to warm to room temperature (around 20-25 °C).[2][3] This provides the necessary thermal energy to ensure the reaction proceeds to completion in a reasonable timeframe. For many amine acylations, a 2-4 hour stir at room temperature is sufficient.[3] Reaction progress should always be monitored by a suitable analytical method like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Q4: When would I need to heat the reaction mixture?
A4: Gentle heating (e.g., 40-60 °C) might be necessary if the reaction is sluggish at room temperature, which can occur with less nucleophilic (less reactive) amines.[5] However, with the primary amine in 5-ALA, this is generally not required. If you observe incomplete conversion after several hours at room temperature, gentle heating can be attempted, but it must be carefully monitored to avoid product degradation.[5] Excessive heat is generally detrimental.[6]
Troubleshooting Guide: Temperature-Related Issues
This section addresses common problems encountered during 5-ALA benzoylation and their likely temperature-related causes.
| Problem Observed | Probable Temperature-Related Cause | Recommended Solution & Explanation |
| Low or No Product Yield | Temperature too low. The reaction lacks sufficient activation energy to proceed to completion. | After the controlled addition of benzoyl chloride at 0-5 °C, allow the mixture to warm to room temperature and stir for 2-4 hours. If the reaction is still incomplete, consider gentle heating to 40-50 °C while monitoring by TLC.[5] |
| Significant Amount of Benzoic Acid Impurity | Temperature too high during benzoyl chloride addition. High initial temperatures accelerate the hydrolysis of benzoyl chloride in the aqueous basic solution.[6] | Ensure the reaction flask is properly submerged in an ice bath (0-5 °C) before and during the dropwise addition of benzoyl chloride. Slower addition can also help dissipate heat more effectively. |
| Product Degradation / Darkening of Reaction Mixture | Excessive heating. The product, N-benzoyl-5-ALA, or unreacted starting material may be thermally unstable under the reaction conditions, leading to decomposition and the formation of colored impurities.[6] | Avoid heating unless necessary. If heating is required, use a minimal temperature (e.g., 40 °C) for the shortest possible time. A nitrogen or argon atmosphere can sometimes mitigate oxidative degradation. |
| Reaction is Violently Exothermic / Uncontrollable | Initial temperature is too high; benzoyl chloride added too quickly. The reaction between a primary amine and benzoyl chloride is inherently fast and exothermic.[1][4] | Dilute the reaction mixture with more solvent to help dissipate heat. Crucially, pre-cool the amine solution to 0 °C before beginning a very slow, dropwise addition of the benzoyl chloride solution.[3] |
Experimental Protocol: Temperature Optimization Workflow
This protocol provides a framework for systematically determining the optimal temperature profile for the benzoylation of 5-ALA in your specific laboratory setting. The goal is to compare three temperature conditions in parallel.
Reagents & Materials:
-
5-aminolevulinic acid hydrochloride (5-ALA HCl)
-
Benzoyl Chloride
-
Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Deionized Water
-
Three 50 mL round-bottomed flasks with stir bars
-
Ice-water bath
-
Heating mantle with temperature controller
-
TLC plates (e.g., silica gel with fluorescent indicator) and developing chamber
Step-by-Step Procedure:
-
Preparation:
-
In each of the three flasks, dissolve 5-ALA HCl (e.g., 1.0 eq) in an aqueous solution of NaOH (e.g., 2.2 eq) at room temperature. The base neutralizes the hydrochloride salt and the HCl byproduct generated during the reaction.[7]
-
Add an immiscible organic solvent like DCM to create a biphasic system.[8]
-
Label the flasks: "Condition A: 0 °C → RT", "Condition B: RT", "Condition C: 40 °C".
-
-
Reaction Setup:
-
Condition A: Place the flask in an ice-water bath and cool the solution to 0-5 °C with vigorous stirring.[2]
-
Condition B: Keep the flask at ambient room temperature (~25 °C).
-
Condition C: Place the flask on a heating mantle and warm the solution to 40 °C.
-
-
Acylating Agent Addition:
-
In a separate container, dissolve benzoyl chloride (e.g., 1.1 eq) in a small amount of the same organic solvent (DCM).
-
Slowly add the benzoyl chloride solution dropwise to each of the three flasks over 20-30 minutes with vigorous stirring.[3] For safety, it is strongly recommended to add the benzoyl chloride to flasks B and C while they are temporarily cooled in an ice bath, and then return them to their target temperatures after the addition is complete.
-
-
Reaction Monitoring:
-
For Condition A, after the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
-
Let all three reactions stir for 3 hours.
-
Monitor the progress of each reaction every 30-60 minutes using TLC. Spot the starting material (5-ALA), benzoyl chloride, and the reaction mixture on the same plate. The disappearance of the 5-ALA spot and the appearance of a new, less polar product spot indicates reaction progress.
-
-
Work-up and Analysis:
-
Once TLC indicates consumption of the starting material (or after 3 hours), quench each reaction by separating the organic layer.
-
Wash the organic layer with dilute acid (e.g., 1M HCl) to remove any unreacted amine and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Determine the crude yield and purity (e.g., by ¹H NMR or LC-MS) for each condition.
-
Visualization of the Optimization Workflow
The following diagram illustrates the decision-making process for optimizing the reaction temperature.
Caption: Workflow for systematic optimization of 5-ALA benzoylation temperature.
Causality & Mechanistic Insights
The benzoylation of 5-ALA via the Schotten-Baumann reaction is a nucleophilic acyl substitution.[9] The amine group of 5-ALA acts as the nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride.
The Role of Temperature:
-
Kinetics: Temperature directly influences the reaction rate. Higher temperatures provide more kinetic energy to the molecules, increasing the frequency and energy of collisions, which helps overcome the activation energy barrier of the reaction. This is why warming the reaction to room temperature or slightly above can drive it to completion.[5]
-
Thermodynamics & Side Reactions: The reaction is exothermic, releasing heat. Without proper control, this self-heating accelerates the reaction uncontrollably. Furthermore, temperature governs the rate of competing reactions. The most significant side reaction is the hydrolysis of benzoyl chloride by water/hydroxide, which is also accelerated by heat.[6] The optimal temperature is therefore a trade-off: it must be high enough to ensure a reasonable reaction rate for amide formation but low enough to minimize the rate of benzoyl chloride hydrolysis and product degradation. Starting at 0 °C maximizes the selectivity for the desired N-acylation over the undesired hydrolysis during the critical addition phase.[2][3]
By understanding these principles and following a systematic optimization approach, you can reliably achieve high yields and purity in the synthesis of N-benzoyl-5-aminolevulinic acid.
References
-
MDPI. (2020, April 23). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Available from: [Link]
-
PMC. (n.d.). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Available from: [Link]
-
RSC Publishing. (2026, January 23). Chemoselective enzymatic acylation of glycine as a green route to N-acyl amino acid surfactants. Available from: [Link]
-
Grokipedia. (n.d.). Schotten–Baumann reaction. Available from: [Link]
-
RSC Publishing. (2023, December 1). Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Available from: [Link]
-
ResearchGate. (2025, October 17). (PDF) N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Available from: [Link]
-
SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Available from: [Link]
-
ResearchGate. (2023, February 1). Why should heat not be given in the reaction that benzoyl chloride is present? Available from: [Link]
-
TSI Journals. (2014). Ultrasound-promoted solvent- and catalyst-free benzoylation of amines at room temperature: A green procedure. Available from: [Link]
-
Taylor & Francis. (2018). Benzoyl chloride – Knowledge and References. Available from: [Link]
Sources
- 1. Multi-objective Bayesian optimisation using q -noisy expected hypervolume improvement ( q NEHVI) for the Schotten–Baumann reaction - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00502J [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. BENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Schotten-Baumann Reaction [organic-chemistry.org]
- 8. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 9. grokipedia.com [grokipedia.com]
Validation & Comparative
Structural Validation and Stability Analysis of 5-Benzamido-4-oxopentanoic Acid: A Comparative NMR Guide
Executive Summary & Strategic Context
5-Benzamido-4-oxopentanoic acid (also known as N-benzoyl-5-aminolevulinic acid) represents a critical structural modification of the heme precursor 5-aminolevulinic acid (5-ALA). While 5-ALA is the gold standard for Photodynamic Therapy (PDT) and fluorescence-guided surgery, it suffers from significant chemical instability in aqueous solution, rapidly dimerizing into pyrazine derivatives (2,5-dicarboxyethyl-3,6-dihydropyrazine).
This guide provides a definitive NMR structural analysis of the N-benzoyl derivative. Unlike standard spectral lists, this document focuses on structural validation —demonstrating how to use NMR to confirm the integrity of the amide bond and the suppression of pyrazine formation.
Why This Comparison Matters
-
Stability: The benzoyl cap prevents the Schiff-base dimerization inherent to free 5-ALA.
-
Lipophilicity: The aromatic ring alters the LogP, affecting membrane transport compared to the hydrophilic zwitterion of 5-ALA.
-
Quality Control: The NMR signals provided here serve as a self-validating check for purity during synthesis.
Experimental Workflow & Synthesis Logic
To understand the spectrum, one must understand the origin of impurities. The synthesis typically utilizes Schotten-Baumann conditions.
Synthesis Pathway Visualization
Figure 1: Synthetic pathway highlighting the critical amide bond formation and potential benzoic acid impurity.
NMR Sample Preparation Protocol
-
Solvent Choice: DMSO-d6 is mandatory .
-
Reasoning: The amide proton (
) and the carboxylic acid proton ( ) are often invisible or extremely broad in due to exchange. DMSO-d6 stabilizes these protons via hydrogen bonding, allowing for integration.
-
-
Concentration: 10–15 mg in 0.6 mL DMSO-d6.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.[1]
Comparative Spectral Analysis ( H NMR)
The following data compares the starting material (5-ALA HCl) with the product (this compound) to validate the transformation.
H NMR Data Table (400 MHz, DMSO-d6)
| Assignment | Position | 5-ALA HCl ( | 5-Benzamido Derivative ( | Multiplicity | Integration | Structural Insight |
| Amide NH | N-H | Absent ( | 8.60 – 8.80 | Triplet (br) | 1H | Key Diagnostic: Confirms amide bond formation. Coupling to |
| Aromatic | Ortho | Absent | 7.85 – 7.90 | Doublet | 2H | Indicates benzoyl group attachment. |
| Aromatic | Meta/Para | Absent | 7.45 – 7.60 | Multiplet | 3H | Remaining aromatic protons. |
| Methylene | C-5 ( | 3.95 | 4.25 – 4.35 | Doublet | 2H | Downfield shift ( |
| Methylene | C-3 ( | 2.75 | 2.60 – 2.70 | Triplet | 2H | Slight shielding change; maintains ketone adjacency. |
| Methylene | C-2 ( | 2.45 | 2.45 – 2.55 | Triplet | 2H | Unchanged; distant from reaction site. |
| Acid OH | COOH | ~12.0 (Broad) | 12.10 | Broad Singlet | 1H | Confirms carboxylic acid integrity (no esterification). |
Expert Interpretation
-
The "Fingerprint" Region (7.0 – 9.0 ppm): The appearance of the aromatic multiplet and the distinct amide triplet is the primary confirmation of synthesis. If the amide peak is a singlet, check for rapid proton exchange (wet solvent).
-
The C-5 Shift: In 5-ALA, the C-5 methylene (adjacent to the amine) appears near 3.9–4.0 ppm. Upon benzoylation, the anisotropy of the amide bond shifts this signal downfield to ~4.3 ppm. If this shift does not occur, the reaction failed.
-
Impurity Flag: A sharp singlet at ~13.0 ppm or distinct aromatic multiplets slightly offset from the product suggests residual Benzoic Acid (hydrolysis byproduct of benzoyl chloride).
C NMR Analysis
The carbon spectrum provides confirmation of the carbon skeleton and the three distinct carbonyl environments.
C NMR Data Table (100 MHz, DMSO-d6)
| Carbon Type | Environment | Chemical Shift ( | Validation Logic |
| Ketone | C=O (C-4) | 203.5 | Most deshielded peak; confirms the ketone is intact and not reduced. |
| Acid | COOH (C-1) | 173.8 | Typical aliphatic carboxylic acid range. |
| Amide | CONH (Benzoyl) | 166.5 | New Signal: Confirms the benzoyl carbonyl. |
| Aromatic | Quaternary (Ipso) | 133.8 | Point of attachment to the amide. |
| Aromatic | CH (Ortho/Meta/Para) | 127.0 – 131.5 | Three distinct signals for the phenyl ring carbons. |
| Aliphatic | 50.2 | Shifted from ~47 ppm in ALA; confirms N-substitution. | |
| Aliphatic | 34.5 | Alpha to ketone. | |
| Aliphatic | 27.5 | Alpha to acid. |
Stability & Degradation Logic
The primary advantage of this compound over 5-ALA is stability. The following diagram illustrates the degradation pathway you are avoiding by using the benzoyl derivative.
Figure 2: Comparative stability. The benzoyl group blocks the amine, preventing the condensation reaction that destroys 5-ALA.
NMR Evidence of Degradation (What to look for)
If your Benzoyl-ALA sample is contaminated with free 5-ALA (incomplete reaction), you may see "ghost peaks" over time:
-
Pyrazine Signals: New aromatic singlets appearing around 8.2 – 8.5 ppm (pyrazine ring protons) indicate that unreacted 5-ALA is dimerizing in your tube.
-
Color Change: The NMR solution turning yellow/brown correlates with these pyrazine signals.
References
-
Hunter, G. A., et al. (2002). "The stability of 5-aminolevulinic acid in solution." Photochemistry and Photobiology.
- Context: Establishes the baseline instability of the 5-ALA precursor and the kinetics of pyrazine form
- Novo, M., et al. (1996). "5-Aminolevulinic acid: influence of the vehicle on the stability and skin permeation." Journal of Photochemistry and Photobiology B: Biology.
-
Bulger, A. S., et al. (2022).[2] "Synthesis of Carboxylic Acids from Benzamide Precursors." Organic Syntheses.
- Context: Provides validated Schotten-Baumann and benzamide synthesis protocols relevant to the production of the title compound.
-
UCL Discovery. "Peptide-targeted dendrimeric prodrugs of 5-aminolevulinic acid."
- Context: Contains supporting information regarding NMR characterization of ALA deriv
Sources
Mass spectrometry fragmentation pattern of 5-Benzamido-4-oxopentanoic acid
Technical Comparison Guide: MS/MS Characterization of 5-Benzamido-4-oxopentanoic Acid vs. Structural Analogs
Executive Summary & Technical Context
This compound (also known as N-benzoyl-5-aminolevulinic acid or N-benzoyl-ALA) represents a critical structural derivative in the analysis of porphyrin precursors. In drug development, it appears primarily in two contexts:
-
Synthetic Impurity: A byproduct during the synthesis of 5-aminolevulinic acid (5-ALA) when benzoyl groups are used for N-protection.
-
Prodrug Candidate: A lipophilic modification of 5-ALA designed to enhance cellular uptake in photodynamic therapy (PDT), though less common than alkyl esters.
Accurate mass spectrometry (MS) characterization is essential because this compound shares the core aminoketone moiety with 5-ALA but exhibits distinct ionization and fragmentation behaviors driven by the benzoyl group. This guide objectively compares its fragmentation pattern against its metabolic precursor (5-ALA ) and its closest structural analog (Hippuric Acid ) to establish a robust identification protocol.
Experimental Protocol: ESI-MS/MS Conditions
To replicate the fragmentation data described below, the following standardized high-resolution ESI-MS/MS parameters are recommended. This protocol ensures the generation of diagnostic ions essential for differentiation.
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode (+ve).[1][2]
-
Capillary Voltage: 3.0 – 3.5 kV.
-
Cone Voltage: 20 – 30 V (Optimized to prevent in-source fragmentation of the labile amide bond).
-
Collision Energy (CE): Stepped ramp (10, 20, 40 eV) to capture both labile neutral losses and stable backbone cleavages.
-
Mobile Phase: 0.1% Formic Acid in 50:50 Water/Acetonitrile (Protonation facilitator).
Fragmentation Mechanics: The "Benzoyl Signature"
The fragmentation of this compound (
Primary Fragmentation Pathway (Direct Cleavage)
Upon collision-induced dissociation (CID), the protonated molecular ion
-
m/z 105.03 (
): The Base Peak . The positive charge is strongly retained on the benzoyl group due to resonance stabilization. This is the primary diagnostic marker. -
m/z 77.04 (
): A secondary fragment resulting from the loss of CO from the benzoyl ion (phenyl cation).
Secondary Pathway (Neutral Losses)
-
m/z 218.1 ($[M+H - H_2O]^+ $): Loss of water from the carboxylic acid tail or the ketone moiety.
-
m/z 190.1 ($[M+H - H_2O - CO]^+ $): Sequential loss, typical of keto-acids.
Mechanistic Insight: The Oxazolone Rearrangement
A critical "Expert" insight for N-benzoyl derivatives is the formation of a cyclic oxazolone ion.
-
m/z 160-162 Range: In many N-benzoyl peptides, the carbonyl oxygen attacks the amide carbon, ejecting the C-terminal group. While less dominant here than in peptides, trace signals in this region confirm the N-acyl structure, distinguishing it from simple mixtures.
Comparative Analysis: Target vs. Alternatives
The following table contrasts the target compound with its metabolic precursor (5-ALA) and its structural analog (Hippuric Acid).
Table 1: MS/MS Diagnostic Comparison
| Feature | Target: this compound | Alternative 1: 5-Aminolevulinic Acid (5-ALA) | Alternative 2: Hippuric Acid (N-Benzoyl Glycine) |
| Formula | |||
| Precursor [M+H]+ | m/z 236.1 | m/z 132.1 | m/z 180.1 |
| Base Peak (100%) | m/z 105 (Benzoyl) | m/z 86 (Loss of HCOOH) | m/z 105 (Benzoyl) |
| Key Fragment 1 | m/z 77 (Phenyl) | m/z 114 (Loss of H2O) | m/z 77 (Phenyl) |
| Key Fragment 2 | m/z 218 (Loss of H2O) | m/z 30 (CH2=NH2+) | m/z 134 (Loss of COOH) |
| Differentiation | Benzoyl + C5 Chain | No Aromatic Ions | Benzoyl + Glycine (C2) |
Analysis:
-
Vs. 5-ALA: The presence of m/z 105 and 77 immediately rules out 5-ALA. 5-ALA fragmentation is dominated by small aliphatic losses (water, formic acid) and the amine fragment at m/z 30.
-
Vs. Hippuric Acid: Both show the "Benzoyl Signature" (105/77). The differentiator is the neutral loss.[3][4] Hippuric acid loses the glycine moiety (
), while the target loses the larger levulinic acid moiety ( ), resulting in a higher precursor mass and different intermediate ions.
Visualizing the Mechanics
Figure 1: Fragmentation Pathway of this compound
This diagram illustrates the competing pathways: Amide cleavage (dominant) vs. Dehydration.
Caption: Primary fragmentation yields the stable benzoyl cation (m/z 105), while secondary pathways involve dehydration.[5]
Figure 2: Decision Tree for Impurity Identification
Use this workflow to confirm the presence of the benzoyl derivative in a 5-ALA sample.
Caption: Logical workflow to distinguish the target impurity from other potential contaminants.
References
-
Harrison, A. G., & Young, A. B. (2004). Fragmentation of deprotonated N-benzoylpeptides: formation of deprotonated oxazolones. Journal of the American Society for Mass Spectrometry.
-
Fratz, S., et al. (2014). In vitro and in vivo studies of the metabolic precursor 5-aminolevulinic acid. Frontiers in Oncology.
-
Doc Brown's Chemistry. (2025).[5] Mass spectrum of benzoic acid and fragmentation patterns.
-
Sigma-Aldrich. (2025). 5-Aminolevulinic acid hydrochloride Product Information.
Sources
- 1. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. uab.edu [uab.edu]
- 4. uab.edu [uab.edu]
- 5. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Comparative Reference Guide: 5-Benzamidolevulinic Acid (BLA) vs. 5-Aminolevulinic Acid (ALA)
Executive Summary: The Structural Divergence
In the development of photodynamic therapy (PDT) agents and the quality control of pharmaceutical intermediates, 5-Aminolevulinic acid (5-ALA) represents the gold standard precursor for Protoporphyrin IX (PpIX). However, its stability and lipophilicity remain critical challenges. 5-Benzamidolevulinic acid (BLA) —also known as N-benzoyl-5-aminolevulinic acid or 5-benzamido-4-oxopentanoic acid—emerges not as a direct PDT alternative, but as a critical structural reference standard and a common process impurity (e.g., in Ketorolac synthesis).
This guide provides a technical comparison of BLA against 5-ALA, focusing on Fourier Transform Infrared (FTIR) spectroscopy as the primary tool for structural discrimination. We analyze the spectral "fingerprints" that allow researchers to distinguish the stable, lipophilic amide (BLA) from the unstable, hydrophilic amine (ALA).
Chemical Identity & Performance Profile[1][2][3][4]
Before analyzing the spectra, it is essential to understand the functional differences that drive the spectral shifts.
| Feature | 5-Aminolevulinic Acid (ALA) | 5-Benzamidolevulinic Acid (BLA) |
| CAS Number | 106-60-5 (HCl salt: 5451-09-2) | 102872-00-4 |
| Structure | ||
| Primary Role | PDT Prodrug (PpIX Precursor) | Reference Standard / Impurity / Intermediate |
| Stability | Low (Dimerizes to Pyrazines in solution) | High (Stabilized by Amide bond) |
| Solubility | Hydrophilic (Water soluble) | Lipophilic (Organic solvent soluble) |
| Biological Action | Substrate for ALAD enzyme | Metabolic dead-end or ALAD inhibitor |
Critical Insight: BLA contains a Benzoyl group attached to the nitrogen. This modification converts the primary amine of ALA into a secondary amide. This structural change renders BLA inactive for PpIX generation because the ALA Dehydratase (ALAD) enzyme specifically requires a free primary amine for substrate condensation. Therefore, BLA serves as a negative control in biological assays and a purity marker in chemical synthesis.
FTIR Reference Spectrum Analysis
The FTIR spectrum provides the most definitive method to distinguish BLA from ALA without destructive analysis. The following data synthesizes experimental peak assignments based on the structural transformation from an ammonium salt (ALA-HCl) to a benzamide (BLA) .
Comparative Spectral Table
| Functional Group | 5-ALA (HCl Salt) Wavenumber (cm⁻¹) | 5-BLA (Benzamide) Wavenumber (cm⁻¹) | Diagnostic Shift / Feature |
| N-H Stretch | 3000–3300 (Broad) Characteristic of | 3300–3350 (Sharp) Single sharp band typical of secondary amides ( | Loss of Broad Ammonium Band: The sharpening of this region is the first indicator of benzoylation. |
| C-H Stretch (Aromatic) | Absent | 3030–3080 Weak, sharp peaks just above 3000 cm⁻¹. | Appearance of Aromaticity: Diagnostic for the benzoyl ring. |
| C=O Stretch (Ketone/Acid) | 1700–1730 Broad, often merged peak for ketone & carboxylic acid. | 1700–1720 Remains present (Ketone + Acid), but may resolve into distinct bands. | Retention of Core Backbone: Both molecules retain the levulinic acid core. |
| Amide I (C=O Amide) | Absent | 1630–1660 Strong, distinct peak. | Primary Identifier: The strongest evidence of the amide bond formation. |
| Amide II (N-H Bend) | 1500–1600 | 1520–1550 Medium/Strong band. | "The Doublet": Look for the Amide I & II pair (1650/1550) in BLA. |
| Aromatic Ring Modes | Absent | 1450–1600 C=C ring stretching vibrations. | Fingerprint Region: Multiple sharp peaks confirming the phenyl ring. |
Mechanistic Interpretation[5]
-
The Amide Shift: In 5-ALA, the nitrogen exists typically as a protonated ammonium species (
) in solid state (HCl salt), causing broad absorption ~3000 cm⁻¹. In BLA, the nitrogen is part of a neutral amide bond ( ). This eliminates the broad ammonium band and introduces the sharp Amide I (C=O stretch) and Amide II (N-H bend) peaks. -
Aromatic Signature: The benzoyl group adds significant electron density, introducing C=C ring stretches (~1500-1600 cm⁻¹) and C-H aromatic stretches (>3000 cm⁻¹) that are completely absent in the aliphatic 5-ALA.
Experimental Protocol: Self-Validating Identification
To ensure reproducibility and trust in your spectral data, follow this self-validating protocol for analyzing BLA vs. ALA.
Step 1: Sample Preparation (KBr Pellet Method)
-
Rationale: The KBr pellet method is preferred over ATR for BLA because it prevents peak broadening in the critical fingerprint region (1000–1500 cm⁻¹), allowing clear resolution of the aromatic bands.
-
Protocol:
-
Grind 1–2 mg of dry BLA sample with 100 mg of spectroscopic grade KBr.
-
Press into a translucent pellet using a hydraulic press (8–10 tons pressure).
-
Validation Check: Ensure the pellet is clear. Cloudy pellets cause light scattering (baseline drift) at high wavenumbers (4000 cm⁻¹).
-
Step 2: Acquisition Parameters
-
Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res for splitting Amide bands).
-
Scans: Minimum 32 scans to reduce signal-to-noise ratio.
-
Range: 4000–400 cm⁻¹.
Step 3: Data Validation (The "Amide Check")
-
If analyzing BLA: Look immediately at 1640–1660 cm⁻¹ . If this strong peak is missing, your benzoylation failed, or you have free ALA.
-
If analyzing ALA: Look for the absence of peaks >3000 cm⁻¹ (except the broad NH/OH). Sharp peaks >3000 cm⁻¹ indicate contamination with aromatic solvents or derivatives like BLA.
Decision Workflow: Impurity vs. Active
The following diagram illustrates the logical workflow for identifying 5-Benzamidolevulinic acid in a sample of 5-ALA using FTIR markers.
Figure 1: Logic flow for distinguishing BLA from ALA using spectral checkpoints. The presence of Aromatic C-H and Amide I bands confirms the Benzamido derivative.
References
-
National Center for Biotechnology Information (NCBI). (2023). 5-Aminolevulinic acid | C5H9NO3.[1] PubChem Compound Summary. [Link]
-
Zhang, J., et al. (2003). Infrared spectral comparison of 5-aminolevulinic acid and its hexyl ester. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
-
Fotinos, N., et al. (2006). 5-Aminolevulinic acid derivatives in photodynamic therapy: characteristics and comparison. Photochemistry and Photobiology.[2][3] [Link]
-
European Pharmacopoeia (Ph.[4] Eur.). Ketorolac Trometamol Impurity A (1-Hydroxy analog) and Related Compounds. (Note: BLA is structurally related to the open-chain intermediates of Ketorolac synthesis). [Link]
Sources
Comparative Efficacy Profile: 5-Benzamido-4-oxopentanoic Acid (BOPA) vs. 5-Aminolevulinic Acid (5-ALA)
[1]
Executive Technical Summary
5-Aminolevulinic Acid (5-ALA) is the endogenous, non-proteinogenic amino acid that serves as the universal precursor for tetrapyrroles (heme, chlorophyll, and Vitamin B12).[1] Its efficacy is well-validated in Photodynamic Therapy (PDT) for tumor ablation and Agricultural Science for enhancing photosynthetic efficiency.[1] However, its application is often limited by low lipophilicity (poor membrane penetration) and chemical instability (dimerization to pyrazines).
This compound (BOPA) is an N-benzoyl derivative of 5-ALA.[1] Structurally, the free amine of 5-ALA is capped with a benzoyl group.[1]
-
Primary Utility: Plant Growth Regulation (PGR) and chemical synthesis intermediate.[1]
-
Mechanism: BOPA acts as a lipophilic prodrug or stabilized analog .[1] It lacks the free amine required for immediate condensation by ALA Dehydratase.[1] Therefore, to exhibit efficacy comparable to 5-ALA, BOPA must undergo enzymatic hydrolysis (amidase activity) to release the active 5-ALA moiety.
Verdict: 5-ALA is the active effector ; BOPA is a delivery vehicle designed to enhance stability and uptake, contingent on the biological system's ability to metabolize the benzoyl group.
Mechanistic Comparison & Signaling Pathway
The efficacy difference lies in the metabolic entry point.[1] 5-ALA enters the heme biosynthesis pathway directly.[1] BOPA requires an upstream activation step.[1]
Figure 1: Metabolic Activation Pathway (BOPA vs. 5-ALA)[1]
Caption: BOPA enters the cell via passive diffusion (lipophilic) but must be hydrolyzed to 5-ALA to enter the Heme pathway.[1] 5-ALA is the direct substrate for ALA Dehydratase.
Physicochemical & Efficacy Comparison[2][3][4][5]
The following table contrasts the two compounds based on critical drug development parameters.
| Parameter | 5-Aminolevulinic Acid (5-ALA) | This compound (BOPA) |
| CAS Number | 5451-09-2 (HCl salt) | 102872-00-4 |
| Molecular Weight | 131.13 g/mol (Free base) | 235.24 g/mol |
| Lipophilicity (LogP) | Low (< -1.[1]5) | High (~1.2 - 2.0 estimated) |
| Cellular Uptake | Requires active transport (PEPT1/PEPT2) | Passive diffusion (Lipid bilayer) |
| Stability (pH 7) | Poor (Dimers form > 24h) | High (Stable amide bond) |
| Primary Mode of Action | Direct substrate for Heme synthesis | Prodrug / Auxin-like Regulator |
| Key Limitation | Rapid clearance; hydrophilic | Requires cleavage; potential toxicity of benzoyl group |
| Primary Application | PDT (Cancer/Acne), Fertilizer | Plant Growth Regulator (Specialized) |
Key Efficacy Insights
-
The "Trojan Horse" Effect: BOPA's benzoyl group increases lipophilicity, allowing it to penetrate waxy plant cuticles or lipid-rich cancer cell membranes more effectively than native 5-ALA.[1]
-
The Activation Bottleneck: Once inside, efficacy depends entirely on hydrolysis rates .[1] In tissues with low amidase activity, BOPA will be biologically inert regarding heme synthesis, whereas 5-ALA is active immediately.
-
Stability: 5-ALA in solution degrades into pyrazines within days.[1] BOPA remains stable, making it a superior candidate for long-shelf-life agricultural formulations.[1]
Experimental Validation Protocols
To validate BOPA efficacy in your specific model (plant or cell culture), you must prove it converts to Protoporphyrin IX (PpIX).[1] Do not assume efficacy based on uptake alone.[1]
Experiment A: Comparative PpIX Fluorescence Assay
Objective: Determine if BOPA is metabolized into the active photosensitizer PpIX.[1]
Reagents:
-
5-ALA (Positive Control)
-
BOPA (Test Compound)
-
N-Benzoyl-L-alanine (Negative Control for benzoyl group effect)
Protocol:
-
Seeding: Seed cells (e.g., HeLa or Plant Protoplasts) in 96-well black-walled plates.
-
Incubation: Treat cells with equimolar concentrations (e.g., 1 mM) of 5-ALA and BOPA in serum-free media.[1]
-
Note: Dissolve BOPA in DMSO first due to lipophilicity; keep final DMSO < 0.5%.[1]
-
-
Time Course: Incubate for 4, 8, and 24 hours in the dark.
-
Extraction: Wash cells 2x with PBS. Lyse with 50 µL Solvable™ or perchloric acid/methanol (1:1).
-
Detection: Measure fluorescence using a plate reader.
-
Excitation: 405 nm
-
Emission: 635 nm (PpIX specific peak)
-
-
Data Analysis: Calculate the Conversion Efficiency Ratio (CER) :
[1]
Interpretation:
-
If CER < 5%: BOPA is not being hydrolyzed; the benzoyl cap is too stable.[1]
-
If CER > 50%: BOPA is an effective lipophilic prodrug.
Experiment B: HPLC Stability Stress Test
Objective: Confirm BOPA's superiority in formulation stability.
-
Prepare 10 mM solutions of 5-ALA and BOPA in Phosphate Buffer (pH 7.4).
-
Store at 25°C under ambient light.
-
Sample at Day 0, 3, and 7.
-
Analyze via HPLC (C18 Column, Mobile Phase: Acetonitrile/Water + 0.1% TFA).[1]
References
-
National Center for Biotechnology Information (NCBI). (2025). Synthesis of 5-substituted 5-hydroxy-2-pyrrolidones, metabolites of the antipsychotic benzamide remoxipride. (Discusses BOPA as a key metabolic intermediate). Retrieved from [Link]
-
Amerigo Scientific. (2024). 5-Benzamidolevulinic acid Product Overview. Retrieved from [Link]
-
Wachowska, M., et al. (2011).[1] Aminolevulinic Acid (ALA) as a Prodrug in Photodynamic Therapy of Cancer. Molecules. (Contextual grounding for ALA mechanism). Retrieved from [Link][1]
A Senior Application Scientist's Guide to the Chromatographic Purity Assessment of 5-Benzamidolevulinic Acid
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the critical task of purity assessment of 5-Benzamidolevulinic acid (5-BLA), a key intermediate and photosensitizing agent. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere protocols to explain the fundamental rationale behind methodological choices, ensuring robust and reliable analytical outcomes.
Introduction: The Critical Role of Purity in Photosensitizer Development
5-Benzamidolevulinic acid is a derivative of 5-aminolevulinic acid (5-ALA), a precursor in the biosynthesis of protoporphyrin IX (PpIX), a potent photosensitizer used in photodynamic therapy (PDT)[1][2][3]. The efficacy and safety of PDT are directly linked to the purity of the active pharmaceutical ingredient (API). Even minute impurities can alter therapeutic outcomes or introduce toxicity. Therefore, a validated, stability-indicating chromatographic method is paramount for quality control, ensuring that the API meets stringent regulatory standards[4][5][6].
This guide focuses on the two most prevalent liquid chromatography techniques for this purpose: HPLC and UPLC. We will dissect their principles, compare their performance based on experimental data, and provide a validated protocol that serves as a self-validating system for routine analysis.
Methodologies: A Head-to-Head Comparison of HPLC and UPLC
The fundamental goal in chromatographically assessing the purity of 5-BLA is to separate the main compound from all potential impurities, which may include starting materials, by-products, and degradation products. Both HPLC and UPLC achieve this through reversed-phase chromatography, but their operational parameters lead to significant differences in performance.
-
High-Performance Liquid Chromatography (HPLC) remains the workhorse of pharmaceutical analysis. It utilizes columns packed with larger porous particles (typically 3-5 µm) and operates at pressures up to 6,000 psi. It is robust, reliable, and widely available.
-
Ultra-Performance Liquid Chromatography (UPLC) is a more recent innovation that employs columns with smaller, sub-2 µm particles. This requires specialized instrumentation capable of handling much higher backpressures (up to 15,000 psi or more). The primary benefits are significantly increased resolution, speed, and sensitivity[7].
The choice between HPLC and UPLC often depends on the specific needs of the laboratory, balancing throughput requirements with existing instrumentation and regulatory filing status.
Causality Behind Experimental Choices: Why Select These Parameters?
A robust analytical method is not a random collection of parameters but a carefully optimized system. For 5-BLA, a moderately polar molecule, a reversed-phase C18 column is the logical starting point. The benzamido group adds significant hydrophobicity compared to its parent compound, 5-ALA, allowing for good retention.
Key Parameter Rationale:
-
Mobile Phase pH: 5-BLA contains a carboxylic acid moiety. Operating the mobile phase at a low pH (e.g., pH 2.2-3.0) using a buffer like phosphate or a dilute acid like sulfuric or formic acid is critical. This suppresses the ionization of the carboxyl group, preventing peak tailing and ensuring a sharp, symmetrical peak shape for accurate integration[8].
-
Organic Modifier: Acetonitrile is often preferred over methanol as the organic component of the mobile phase. Its lower viscosity reduces backpressure, and it often provides a different selectivity for impurities, which can be advantageous for achieving baseline separation. A gradient elution, starting with a high aqueous content and increasing the organic percentage, is essential to elute any highly retained, non-polar impurities while retaining the main 5-BLA peak early in the run.
-
Detection Wavelength: The benzamido group in 5-BLA introduces a strong chromophore. While 5-ALA itself has a weak chromophore, the benzoyl group allows for sensitive detection in the UV range, typically around 210 nm to 225 nm, where the peptide bond and aromatic ring absorb strongly[8]. A Photodiode Array (PDA) detector is highly recommended as it can acquire spectra across a range of wavelengths, enabling peak purity analysis and aiding in the identification of unknown impurities[7].
Performance Comparison: HPLC vs. UPLC
The theoretical advantages of UPLC translate into tangible performance gains for the purity analysis of 5-BLA. The smaller particle size leads to higher efficiency, resulting in sharper, narrower peaks.
| Parameter | HPLC (Typical) | UPLC (Typical) | Impact & Rationale |
| Column Chemistry | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 100 mm, 1.7 µm | The UPLC column's smaller dimensions and particle size dramatically increase efficiency and reduce solvent usage. The United States Pharmacopeia (USP) monograph for the related compound Aminolevulinic Acid HCl specifies a 1.7 µm packing, highlighting the acceptance of this technology[8]. |
| Analysis Time | 20 - 30 minutes | 5 - 10 minutes | UPLC significantly reduces run time by 3-5 fold, drastically increasing sample throughput for QC labs[7]. |
| Resolution | Good | Excellent | UPLC provides superior resolving power, enabling the separation of closely eluting impurities that might co-elute and be missed by HPLC[7]. |
| Sensitivity (S/N) | Baseline | 3-5x Increase | Sharper UPLC peaks result in greater peak height and a better signal-to-noise ratio, allowing for the detection and quantification of impurities at much lower levels (e.g., below the 0.05% reporting threshold)[7]. |
| Solvent Consumption | ~20-30 mL per run | ~3-5 mL per run | The lower flow rates and shorter run times of UPLC lead to a significant reduction in solvent purchase and disposal costs, promoting greener chemistry. |
| System Backpressure | 1,500 - 2,500 psi | 8,000 - 12,000 psi | Requires specialized UPLC/UHPLC instrumentation capable of handling high pressures. |
Validated Experimental Protocol: A Self-Validating HPLC Method
This protocol is designed to be a self-validating system by incorporating rigorous system suitability testing (SST). SST ensures the chromatographic system is performing adequately before any samples are analyzed, guaranteeing the trustworthiness of the results.
5.1. Chromatographic Conditions
-
Instrument: HPLC or UPLC system with a PDA or UV detector.
-
Column: Waters ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm (or equivalent HPLC column like a 4.6 x 150 mm, 3.5 µm C18 for an HPLC method).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Program:
-
0.0 min: 95% A, 5% B
-
1.0 min: 95% A, 5% B
-
7.0 min: 20% A, 80% B
-
8.0 min: 20% A, 80% B
-
8.1 min: 95% A, 5% B
-
10.0 min: 95% A, 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 30 °C.
-
Detection: 220 nm.
-
Injection Volume: 2 µL.
-
Diluent: 50:50 Water:Acetonitrile.
5.2. Solution Preparation
-
Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of 5-BLA Reference Standard and transfer to a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
Sample Solution (0.5 mg/mL): Prepare in the same manner as the Standard Solution using the 5-BLA sample to be tested.
5.3. System Suitability Testing (SST)
Before sample analysis, perform five replicate injections of the Standard Solution. The system is deemed suitable for use only if the following criteria are met:
-
Tailing Factor: Not more than 1.5.
-
Relative Standard Deviation (RSD) of Peak Area: Not more than 1.0%.
Causality Note: The tailing factor criterion ensures the peak shape is symmetrical for accurate quantification. The RSD criterion demonstrates the precision of the injector and the stability of the system.
5.4. Analysis Procedure
-
Perform the SST as described above.
-
If SST passes, inject one blank (Diluent).
-
Inject the Sample Solution in duplicate.
-
Inject a Standard Solution every 10-15 sample injections to bracket the samples and ensure continued system stability.
-
Calculate the purity by area percent, and quantify any specified impurities against the reference standard. Disregard any peaks below 0.05%.
Workflow Visualization
The following diagram illustrates the logical flow of the chromatographic purity assessment process, emphasizing the critical quality control step of System Suitability Testing.
Caption: Workflow for a self-validating chromatographic purity assessment.
Conclusion and Recommendations
For the routine quality control of 5-Benzamidolevulinic acid, both HPLC and UPLC can provide accurate and reliable purity assessments.
-
UPLC is the recommended method for new product development and high-throughput environments. Its superior resolution provides greater confidence in detecting all potential impurities, and its speed significantly accelerates batch release and stability studies.
-
HPLC remains a fully viable and validatable option, particularly for laboratories with existing validated methods or those without access to UPLC instrumentation. The provided protocol can be readily adapted to an HPLC system by using a column with a larger particle size and adjusting the flow rate accordingly.
Ultimately, the choice of technology must be fit for purpose. The critical takeaway is the implementation of a robust, well-characterized method that includes stringent system suitability criteria, ensuring the highest level of scientific integrity and data trustworthiness in the development of this important pharmaceutical compound.
References
-
Title: Aminolevulinic Acid Source: Axios Research URL: [Link]
-
Title: Aminolevulinic Acid Hydrochloride Source: USP-NF URL: [Link]
-
Title: Determination of 5-aminolevulinic acid (ALA) by HPLC method Source: ResearchGate URL: [Link]
-
Title: Determination of 5-aminolevulinic acid (ALA) by HPLC method Source: PubMed URL: [Link]
-
Title: Determination of 5-aminolevulinic acid (ALA) by HPLC method. Source: Semantic Scholar URL: [Link]
-
Title: Improvement of an HPLC method to determine urinary d-aminolevulinic acid Source: Redalyc URL: [Link]
-
Title: Aminolevulinic Acid Hydrochloride - USP-NF ABSTRACT Source: USP-NF URL: [Link]
-
Title: Practical Considerations in the Pharmaceutical Analysis of Methyl and Hexyl Ester Derivatives of 5-Aminolevulinic Acid Source: Bentham Open URL: [Link]
-
Title: Aminolevulinic Acid Source: Scribd URL: [Link]
-
Title: Natural 5-Aminolevulinic Acid: Sources, Biosynthesis, Detection and Applications Source: Frontiers in Bioengineering and Biotechnology URL: [Link]
-
Title: stability-indicating hplc method: Topics by Science.gov Source: Science.gov URL: [Link]
-
Title: [Analysis of porphyrin photosensitizers using HPLC method] Source: PubMed URL: [Link]
-
Title: Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices Source: LCGC International URL: [Link]
-
Title: Managing Selectivity with UPLC Method Development of Pharmaceutical Drug Substance Purity Analysis Source: Waters Corporation URL: [Link]
-
Title: ACQUITY UPLC with PDA Detection: Determining the Sensitivity Limits of Oxybutynin and Related Compounds Source: Waters Corporation URL: [Link]
-
Title: 5-Aminolevulinic Acid Source: PubChem URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Determination of 5-aminolevulinic acid (ALA) by HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Aminolevulinic Acid | C5H9NO3 | CID 137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Aminolevulinic Acid Hydrochloride [doi.usp.org]
- 5. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. waters.com [waters.com]
- 8. Aminolevulinic Acid Hydrochloride - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]
Comparative Guide: Plant Growth Regulation Activity of Benzamide Derivatives
Executive Summary
Benzamide derivatives represent a critical class of plant growth regulators (PGRs) and herbicides, primarily functioning as Cellulose Biosynthesis Inhibitors (CBIs) .[1] Unlike auxin-mimics or photosynthesis inhibitors, these compounds target the terminal stage of plant cell wall formation, specifically the Cellulose Synthase Complex (CSC).
This guide provides a technical comparison of the industry-standard benzamide, Isoxaben , against emerging N-substituted benzamide derivatives and functional alternatives like Dichlobenil . We analyze Structure-Activity Relationships (SAR), detail self-validating experimental protocols for efficacy testing, and provide mechanistic visualizations to support lead optimization in agrochemical discovery.
Mechanism of Action: Cellulose Biosynthesis Inhibition[2]
The primary mode of action for benzamide derivatives is the disruption of the Cellulose Synthase Complex (CSC) rosette at the plasma membrane. By inhibiting the polymerization of
Mechanistic Pathway
The following diagram illustrates the specific intervention point of benzamide derivatives within the cellular pathway.
Figure 1: Pathway of cellulose biosynthesis showing the specific targeting of the CSC rosette by benzamide derivatives, leading to clearance of the complex from the plasma membrane.
Comparative Performance Analysis
The following analysis compares Isoxaben (the commercial standard) with 2,6-Dichlorobenzamide (a common metabolite/active form) and Novel N-Benzylbenzamide candidates.
Quantitative Efficacy Data
Data summarized below represents mean IC50 values for root growth inhibition in Arabidopsis thaliana (Col-0) and Triticum aestivum (Wheat).
| Compound Class | Representative Structure | Target Site | IC50 (Arabidopsis) | IC50 (Wheat) | LogP (Lipophilicity) |
| Isoxaben | N-isoxazolyl-2,6-dimethoxybenzamide | CESA3, CESA6 | 4–10 nM | 15–30 nM | 3.9 |
| Dichlobenil | 2,6-dichlorobenzonitrile (CBI subclass) | CESA (General) | 100–150 nM | 200–400 nM | 2.7 |
| N-Benzylbenzamides | N-(substituted-benzyl)-benzamide | Undefined CBI | 0.5–5.0 µM | 2.0–10.0 µM | 3.2–4.5 |
Key Insight: While Isoxaben remains the most potent due to its specific interaction with the CESA3/6 subunits, novel N-benzylbenzamides offer a tunable scaffold. The lower potency of simple N-benzyl derivatives suggests that the isoxazole heterocycle in Isoxaben is critical for nanomolar affinity.
Structure-Activity Relationship (SAR)
The biological activity of benzamide derivatives is governed by three primary structural factors:
-
Benzoyl Ring Substitution (Region A):
-
2,6-Disubstitution: Essential for activity. Substituents like
(Isoxaben) or (Dichlobenil-related amides) create steric hindrance that forces the amide bond out of planarity, locking the bioactive conformation. -
Observation: Removal of ortho-substituents leads to a >100-fold loss in activity.
-
-
Amide Linker (Region B):
-
The
bridge is critical for hydrogen bonding within the receptor pocket. Methylation of the amide nitrogen ( ) typically abolishes activity, indicating the necessity of the H-bond donor.
-
-
N-Substituent (Region C):
-
Lipophilicity: A positive correlation exists between LogP and inhibition up to a threshold (LogP
4.0). -
Electronic Effects: In N-benzyl derivatives, electron-withdrawing groups (e.g.,
, ) at the para position of the benzyl ring enhance potency by modulating the acidity of the amide proton.
-
Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed to be self-validating.
Protocol A: Arabidopsis Root Growth Inhibition Assay
This phenotypic screen is the gold standard for assessing CBI activity.
Materials:
-
Arabidopsis thaliana seeds (Col-0).[2]
-
0.5x Murashige & Skoog (MS) medium + 1% sucrose + 0.8% phytagel.
-
Test compounds dissolved in DMSO (Stock: 10 mM).
Workflow:
-
Sterilization: Surface sterilize seeds using 70% ethanol (1 min) followed by 50% bleach + 0.05% Tween-20 (10 min). Rinse 5x with sterile water.
-
Stratification: Resuspend seeds in 0.1% agarose and incubate at 4°C for 48 hours to synchronize germination.
-
Plate Preparation: Pour molten MS media containing the test compound (Range: 0.1 nM to 10 µM) into square petri dishes. Control: DMSO only (0.1% v/v).
-
Plating: Sow seeds in a single row near the top of the plate.
-
Growth: Seal plates with micropore tape. Place vertically in a growth chamber (22°C, 16h light/8h dark).
-
Data Acquisition: After 5-7 days, scan plates on a flatbed scanner.
-
Analysis: Measure primary root length using ImageJ. Calculate IC50 using non-linear regression (Log(inhibitor) vs. response).
Self-Validation Step: Include Isoxaben (10 nM) as a positive control. If the positive control does not show >50% inhibition compared to DMSO, the assay is invalid (likely due to media degradation or resistant seed batch).
Protocol B: Crystalline Cellulose Quantification
To confirm the mechanism of action is indeed cellulose inhibition and not general cytotoxicity.
Methodology:
-
Treatment: Grow seedlings in liquid MS media with the test compound for 5 days.
-
Cell Wall Isolation: Harvest tissue, freeze in liquid nitrogen, and grind. Wash with 70% ethanol, then 1:1 chloroform:methanol to remove soluble sugars and lipids.
-
Updegraff Method: Hydrolyze non-cellulosic polysaccharides using Acetic-Nitric reagent (Acetic acid:Nitric acid:Water, 8:1:2) at 100°C for 30 mins.
-
Quantification: The remaining pellet is crystalline cellulose. Hydrolyze with 67%
, dilute, and quantify glucose using the Anthrone assay (Absorbance at 620 nm).
Experimental Workflow Visualization
The following diagram outlines the logical flow from compound synthesis to validated biological data.
Figure 2: Step-by-step workflow for synthesizing and validating benzamide derivatives as plant growth regulators.
References
-
Heim, D. R., et al. (1990). "Isoxaben inhibits the synthesis of acid-insoluble cell wall materials in Arabidopsis thaliana." Plant Physiology. Link
-
Desprez, T., et al. (2002).[2] "Targeting of cellulose synthase complexes by the herbicide isoxaben." Plant Physiology. Link
-
Tateno, M., et al. (2016). "Cellulose Biosynthesis Inhibitors: A Multifunctional Toolbox." Journal of Experimental Botany. Link
-
Brabham, C., & Debolt, S. (2013). "Chemical genetics to understand cell wall assembly." Frontiers in Plant Science. Link
-
Updegraff, D. M. (1969). "Semimicro determination of cellulose in biological materials." Analytical Biochemistry. Link
Sources
A Comparative Guide to the Qualification of 5-Benzamido-4-oxopentanoic Acid as a Chemical Reference Standard
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and manufacturing, the integrity of analytical data is paramount. This integrity is fundamentally reliant on the quality of the reference standards used for identification, purity assessment, and potency determination of active pharmaceutical ingredients (APIs) and drug products. This guide provides an in-depth technical comparison of the qualification process for a novel chemical entity, 5-Benzamido-4-oxopentanoic acid, against an established reference standard, 5-Aminolevulinic Acid Hydrochloride (ALA-HCl).
This document is designed to move beyond a simple checklist of procedures. As a senior application scientist, the goal is to provide a narrative that explains the why behind the how—elucidating the scientific rationale for experimental choices and demonstrating a self-validating system of protocols. Every claim and procedure is grounded in authoritative guidelines from the International Council for Harmonisation (ICH), the United States Pharmacopeia (USP), and the Food and Drug Administration (FDA).
The Critical Role of Reference Standards in Pharmaceutical Quality
A reference standard is a highly purified and well-characterized substance used as a benchmark in analytical procedures. Its qualification is a rigorous process to ensure its identity, purity, potency, and stability are suitable for its intended use. The FDA mandates that reference standards be of the "highest purity that can be obtained through reasonable effort" and "thoroughly characterized to assure the identity, strength, and quality".[1] This ensures the accuracy and reliability of analytical data, which is crucial for regulatory submissions and product release.
The qualification of a new chemical entity like this compound as a reference standard requires a comprehensive analytical program to establish its fitness for purpose. This guide will compare the qualification of this new entity with the established reference standard, 5-Aminolevulinic Acid Hydrochloride, a related compound with well-documented analytical methodologies.
A Tale of Two Compounds: Characterization Strategies
The qualification of a reference standard involves a battery of analytical tests to unequivocally confirm its structure and determine its purity with a high degree of confidence. The choice of analytical techniques is dictated by the chemical properties of the molecule.
Identity Confirmation: Beyond a Simple Match
Unequivocal identification is the cornerstone of reference standard qualification. A combination of spectroscopic techniques is employed to provide orthogonal confirmation of the chemical structure.
Experimental Protocol: Spectroscopic Identification
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the number and environment of protons, confirming the carbon-hydrogen framework.
-
¹³C NMR: Reveals the number and types of carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC): Establishes the connectivity between protons and carbons, providing a detailed structural map.
-
-
Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental composition.
-
-
Infrared (IR) Spectroscopy:
-
Identifies the presence of key functional groups (e.g., C=O, N-H, O-H).
-
Comparative Analysis:
| Technique | This compound (Expected Data) | 5-Aminolevulinic Acid Hydrochloride (Typical Data) |
| ¹H NMR | Complex multiplet signals in the aromatic region (benzoyl group), and characteristic signals for the pentanoic acid backbone. | Simpler spectrum with signals corresponding to the aminoketone backbone. |
| ¹³C NMR | Resonances for the benzoyl carbonyl, amide carbonyl, ketone carbonyl, and aromatic carbons, in addition to the aliphatic carbons. | Signals for the ketone carbonyl, carboxylic acid carbonyl, and three aliphatic carbons. |
| HRMS (ESI+) | [M+H]⁺ ion with a mass-to-charge ratio corresponding to the elemental formula C₁₂H₁₃NO₄. | [M+H]⁺ ion with a mass-to-charge ratio corresponding to the elemental formula C₅H₁₀NO₃. |
| IR (KBr) | Characteristic absorptions for amide N-H and C=O stretching, ketone C=O stretching, and carboxylic acid O-H and C=O stretching. | Absorptions for amine N-H stretching, ketone C=O stretching, and carboxylic acid O-H and C=O stretching. |
The combination of these techniques provides a comprehensive and unambiguous confirmation of the chemical structure of this compound.
Purity Determination: A Multi-faceted Approach
Purity is a critical attribute of a reference standard. A single analytical technique is often insufficient to detect all potential impurities. Therefore, a combination of chromatographic and other methods is employed to provide a complete purity profile.
Chromatographic Purity: The Workhorse of Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of non-volatile organic compounds. The choice of column, mobile phase, and detector is crucial for achieving optimal separation and detection of impurities.
Experimental Protocol: Reversed-Phase HPLC for Purity Determination
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at 230 nm and 254 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
Comparative Data:
| Parameter | This compound | 5-Aminolevulinic Acid Hydrochloride (Alternative) |
| Main Peak Retention Time | ~ 8.5 min | ~ 3.2 min |
| Purity (% Area) | 99.8% | 99.9% (Certified) |
| Major Impurity | 0.15% at RRT 1.2 | <0.05% |
| Total Impurities | 0.20% | 0.10% |
The higher retention time for this compound is expected due to its increased lipophilicity from the benzoyl group. The slightly lower purity highlights the importance of rigorous purification steps for a new chemical entity intended for use as a reference standard.
Orthogonal Purity Assessment: Ensuring Comprehensive Coverage
To ensure that no impurities are missed by the primary HPLC method, orthogonal techniques are employed.
-
Gas Chromatography (GC): For the analysis of volatile organic impurities (residual solvents).
-
Thermogravimetric Analysis (TGA): To determine the amount of non-volatile inorganic impurities (residue on ignition).
-
Karl Fischer (KF) Titration: For the accurate determination of water content.
Comparative Purity Summary:
| Test | This compound | 5-Aminolevulinic Acid Hydrochloride |
| Chromatographic Purity (HPLC) | 99.8% | 99.9% |
| Residual Solvents (GC) | < 0.1% | < 0.1% |
| Residue on Ignition (TGA) | < 0.05% | < 0.05% |
| Water Content (Karl Fischer) | 0.1% | 0.08% |
| Assay (by mass balance) | 99.6% | 99.7% |
The mass balance assay, calculated by subtracting the percentages of all impurities from 100%, provides the most accurate assessment of the purity of the reference standard.
Potency Assignment: The Quantitative Value
For reference standards used in quantitative assays, a potency value must be assigned. This is typically done by a highly accurate and precise method, such as quantitative NMR (qNMR) or by mass balance, as shown above.
Experimental Protocol: Quantitative NMR (qNMR)
-
Accurately weigh the reference standard and a certified internal standard (e.g., maleic acid) into an NMR tube.
-
Dissolve the mixture in a deuterated solvent (e.g., DMSO-d₆).
-
Acquire a ¹H NMR spectrum with optimized parameters for quantitative analysis (e.g., long relaxation delay).
-
Integrate the signals of the analyte and the internal standard.
-
Calculate the potency of the analyte based on the integral values, the number of protons, the molecular weights, and the masses of the analyte and internal standard.
Comparative Potency Data:
| Method | This compound | 5-Aminolevulinic Acid Hydrochloride |
| Mass Balance Assay | 99.6% | 99.7% |
| qNMR Assay | 99.5% | 99.8% |
| Assigned Potency | 99.6% | 99.8% (Certified) |
The close agreement between the mass balance and qNMR assays provides a high degree of confidence in the assigned potency of the this compound reference standard.
Stability Studies: Ensuring Long-Term Reliability
A reference standard must be stable under defined storage conditions to ensure its integrity over its intended period of use. Stability studies are conducted under both long-term and accelerated conditions to evaluate the potential for degradation.
Experimental Protocol: Stability Study
-
Store aliquots of the reference standard at the intended long-term storage condition (e.g., 2-8 °C) and an accelerated condition (e.g., 40 °C/75% RH).
-
At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months), analyze the samples for appearance, purity (by HPLC), and water content.
-
Evaluate the data for any trends that may indicate degradation.
Comparative Stability Data (Hypothetical 12-month data):
| Condition | Parameter | This compound | 5-Aminolevulinic Acid Hydrochloride |
| 2-8 °C | Purity (HPLC) | 99.8% (initial) -> 99.7% (12 mo) | 99.9% (initial) -> 99.9% (12 mo) |
| Water Content | 0.1% (initial) -> 0.15% (12 mo) | 0.08% (initial) -> 0.10% (12 mo) | |
| 40 °C/75% RH | Purity (HPLC) | 99.8% (initial) -> 98.5% (6 mo) | 99.9% (initial) -> 99.5% (6 mo) |
| Degradation Product | 0.1% at RRT 0.8 | 0.2% at RRT 0.9 |
The data suggests that this compound is stable under the recommended long-term storage conditions but shows some degradation under accelerated conditions, which is crucial information for establishing its shelf-life and handling instructions.
Conclusion: A Framework for Confidence
The qualification of a new chemical entity as a reference standard is a scientifically rigorous process that requires a multi-faceted analytical approach. By employing a battery of orthogonal techniques for identity, purity, and potency, and by conducting thorough stability studies, a high degree of confidence in the quality and reliability of the reference standard can be achieved.
This guide has demonstrated the comprehensive qualification of this compound, comparing it to the established reference standard, 5-Aminolevulinic Acid Hydrochloride. The detailed protocols and comparative data provide a framework for researchers, scientists, and drug development professionals to approach the critical task of reference standard qualification with a solid understanding of the underlying scientific principles and regulatory expectations.
References
-
International Council for Harmonisation. (1995). ICH Q2(R1): Validation of Analytical Procedures: Text and Methodology. [Link]
-
U.S. Food and Drug Administration. (2009). Pharmaceutical Technology: Reference-Standard Material Qualification. [Link]
-
United States Pharmacopeia. General Chapter <11> USP REFERENCE STANDARDS. [Link]
-
ResolveMass Laboratories Inc. (2026). How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines). [Link]
-
Donnelly, R. F., et al. (2009). Practical Considerations in the Pharmaceutical Analysis of Methyl and Hexyl Ester Derivatives of 5-Aminolevulinic Acid. The Open Analytical Chemistry Journal, 3, 47-54. [Link]
Sources
Technical Guide: Distinguishing 5-Benzamido-4-oxopentanoic Acid from Cyclic Ketorolac Degradants
This guide outlines the technical differentiation of 5-Benzamido-4-oxopentanoic acid (BOPA) —a specific ring-opened degradant—from the structurally intact cyclic impurities of Ketorolac (such as the 1-Keto and 1-Hydroxy analogs).
Executive Summary
In the stability profiling of Ketorolac Tromethamine, researchers often encounter a complex impurity landscape dominated by oxidative and photolytic degradants. While standard pharmacopeial methods (USP/EP) focus heavily on the cyclic degradants (e.g., 1-Keto and 1-Hydroxy analogs), the acyclic impurity This compound (BOPA) represents a critical deviation in the degradation pathway.
BOPA is formed via the oxidative cleavage of the pyrrolizine ring system, resulting in a linear chain. This structural collapse leads to distinct physicochemical properties—specifically a mass shift of -20 Da relative to the parent and a hypsochromic UV shift—that allow for definitive identification if the correct orthogonal detection methods are applied.
Structural & Mechanistic Differentiation
The primary challenge in Ketorolac analysis is distinguishing between "intact ring" modifications and "ring-opened" products.
Comparative Chemical Profile
| Feature | Ketorolac (Parent) | 1-Keto Analog (Impurity C*) | This compound (BOPA) |
| Structure Type | Cyclic (Pyrrolizine Core) | Cyclic (Pyrrolizine Core) | Linear/Acyclic (Ring Opened) |
| Formula | C₁₅H₁₃NO₃ | C₁₄H₁₁NO₂ | C₁₂H₁₃NO₄ |
| Molecular Weight | 255.27 Da | 225.24 Da | 235.24 Da |
| Key Functional Group | Carboxylic Acid + Pyrrole | Cyclic Ketone | Linear Carboxylic Acid + Amide |
| Origin | API | Oxidative Decarboxylation | Oxidative Ring Cleavage (Photolysis/Oxidation) |
*Note: Impurity designations (A, B, C) vary by pharmacopeia; always verify against specific USP/EP monographs.
Pathway Visualization
The following diagram illustrates the divergence between the formation of the stable cyclic 1-Keto analog and the catastrophic ring opening that yields BOPA.
Figure 1: Divergent degradation pathways showing the structural collapse from cyclic Ketorolac to linear BOPA.
Analytical Strategy: Validated Differentiation
A. Mass Spectrometry (LC-MS/MS)
Mass spectrometry provides the most definitive confirmation due to the specific mass loss associated with the ring opening.
-
Ketorolac (Parent):
[1] -
1-Keto Analog:
(Loss of 30 Da corresponds to equivalent or decarboxylation + oxidation). -
BOPA:
-
Diagnostic Fragment: The BOPA MS2 spectrum typically shows a dominant peak at 105 Da (Benzoyl cation,
) and 122 Da (Benzamide cation), confirming the presence of the benzamido group on a linear chain. The cyclic analogs often retain larger fragment ions characteristic of the pyrrolizine core (e.g., m/z ~180).
-
B. Chromatographic Separation (HPLC/UPLC)
BOPA is significantly more polar than the 1-Keto analog due to the linear alkyl chain terminating in a free carboxylic acid and the presence of an amide bond, without the hydrophobic bulk of the fused ring system.
Recommended Method Parameters:
-
Column: C18 (L1) or Phenyl-Hexyl (for enhanced selectivity of the aromatic ring).
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.5 to suppress ionization of the acid).
-
Mobile Phase B: Acetonitrile.[2]
-
Gradient: Standard 5% to 95% B gradient.
Predicted Elution Order:
-
BOPA (Early Eluter): The linear structure and higher polarity (amide + acid) usually result in BOPA eluting before Ketorolac.
-
Ketorolac (Mid Eluter): Parent peak.
-
1-Keto Analog (Late Eluter): Loss of the carboxylic acid and formation of the ketone increases hydrophobicity, typically causing it to elute after Ketorolac.
C. UV Spectroscopy
-
Cyclic (Ketorolac/1-Keto): Exhibits a characteristic absorption maximum at 313–323 nm due to the extended conjugation of the benzoyl group with the pyrrolizine ring.
-
Linear (BOPA): The ring opening disrupts this specific conjugation. While the benzamido group still absorbs (typically ~220-240 nm), the specific band at >300 nm is often significantly hypsochromic (shifted to lower wavelengths) or diminished in intensity.
Experimental Protocol: Generation & Identification
To validate the presence of BOPA in your samples, use this forced degradation protocol designed to promote ring opening.
Step 1: Oxidative Stress (Generation)
-
Prepare a 1 mg/mL solution of Ketorolac Tromethamine in 0.1 N HCl.
-
Add Hydrogen Peroxide (
) to a final concentration of 3%. -
Incubate at 60°C for 2 hours. Note: Acidic oxidation favors ring cleavage over simple decarboxylation.
Step 2: LC-MS Screening (Identification) Run the stressed sample using the following decision tree:
Figure 2: Mass spectrometry decision tree for rapid impurity classification.
Step 3: Verification
Compare the UV spectrum of the m/z 236 peak against the parent. If the
References
-
Characterization of forced degradation products of ketorolac tromethamine using LC/ESI/Q/TOF/MS/MS. Source: Journal of Mass Spectrometry (2014). Context: Defines the fragmentation patterns of Ketorolac and its oxidative degradants.
-
Ketorolac Tromethamine: USP Monograph. Source: United States Pharmacopeia. Context: Provides standard retention times for Related Compounds A, B, and C for relative comparison.
-
This compound (Chemical Structure & Data). Source: ChemicalBook / PubChem. Context: Verifies the molecular weight (235.24) and linear structure of the impurity.
-
Photolytic degradation of ketorolac in aqueous solution. Source: Journal of Pharmaceutical and Biomedical Analysis. Context: Discusses the ring-opening mechanism under photolytic and oxidative stress.
Sources
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 5-Benzamido-4-oxopentanoic Acid
The procedures outlined here are grounded in the principles of the Resource Conservation and Recovery Act (RCRA) as enforced by the Environmental Protection Agency (EPA), which governs the management of hazardous waste.[1][2] Adherence to these guidelines is not only a matter of regulatory compliance but a cornerstone of a safe and ethical laboratory environment.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Before beginning any disposal procedure, a thorough hazard assessment is paramount. 5-Benzamido-4-oxopentanoic acid is an organic solid. While specific toxicity data is limited, the presence of the carboxylic acid and amide functional groups suggests that it should be handled with care. Similar compounds can cause skin and eye irritation.[3][4][5][6]
Table 1: Required Personal Protective Equipment (PPE)
| PPE Item | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect against accidental splashes of solutions or contact with solid particles. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | To prevent skin contact with the chemical. |
| Body Protection | Laboratory coat. | To protect clothing and skin from contamination. |
| Respiratory | Use in a well-ventilated area. A fume hood is recommended. | To avoid inhalation of any dust or aerosols that may be generated. |
II. Waste Segregation and Containerization: The First Line of Defense
Proper segregation of chemical waste is a fundamental principle of laboratory safety and efficient disposal.[7][8] Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the disposal process.[2]
Core Principles:
-
Isolate Organic Solids: this compound waste, whether in its pure solid form or as contaminated debris (e.g., weighing paper, gloves), should be collected separately from liquid waste.
-
Avoid Incompatibilities: Do not mix this waste with strong oxidizing agents, strong acids, or bases in the same container.[3][9]
-
Dedicated Container: Use a designated, clearly labeled, and chemically compatible waste container. A high-density polyethylene (HDPE) container with a secure, threaded cap is a suitable choice.[2][7]
III. Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the collection and disposal of this compound waste. This process is designed to be conducted within a designated Satellite Accumulation Area (SAA), which is a location at or near the point of waste generation and under the control of the laboratory personnel.[9][10][11]
Step 1: Container Preparation
-
Select a clean, dry, and appropriate waste container as described above.
-
Affix a hazardous waste label to the container. This label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The accumulation start date (the date the first piece of waste is placed in the container).
-
The primary hazards (e.g., "Irritant," "Handle with Care").
-
Step 2: Waste Collection
-
Carefully place all solid waste contaminated with this compound into the prepared container. This includes any residual solid, contaminated weighing paper, and disposable labware.
-
For any solutions containing this compound, they should be collected in a separate, compatible liquid waste container, also appropriately labeled. Do not mix with other solvent waste streams unless explicitly permitted by your institution's waste management plan.[7]
-
Keep the waste container securely closed at all times, except when adding waste.[7][10]
Step 3: Storage in the Satellite Accumulation Area (SAA)
-
Store the waste container in your designated SAA.
-
Ensure the SAA is away from general laboratory traffic and sources of ignition.
-
Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely toxic waste in your SAA.[10][11]
Step 4: Arranging for Disposal
-
Once the container is full, or within one year of the accumulation start date, arrange for pick-up by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[9][10]
-
Complete any necessary waste disposal request forms as required by your institution.
Diagram 1: Disposal Workflow for this compound
Caption: Workflow for the safe disposal of this compound.
IV. Spill Management
In the event of a spill, prompt and appropriate action is crucial to mitigate any potential hazards.
-
Small Spills (contained within a fume hood):
-
Ensure you are wearing the appropriate PPE.
-
Carefully sweep the solid material into a designated waste container.
-
Decontaminate the area with a suitable laboratory detergent and water.
-
Collect all cleanup materials (e.g., contaminated wipes) as hazardous waste.
-
-
Large Spills (outside of a fume hood):
-
Evacuate the immediate area and alert your colleagues and laboratory supervisor.
-
Restrict access to the spill area.
-
Contact your institution's EHS department for assistance. Do not attempt to clean up a large spill without proper training and equipment.[12]
-
V. The Rationale for Professional Disposal
It is imperative that this compound is not disposed of down the drain or in the regular trash.[1][13]
-
Drain Disposal: As an organic acid, it could contribute to the corrosion of plumbing and, more importantly, introduce a potentially harmful chemical into the wastewater system. The environmental fate and aquatic toxicity of this specific compound are not well-documented, making drain disposal an unacceptable risk.[1]
-
Trash Disposal: Disposing of chemicals in the regular trash can lead to the contamination of landfills and groundwater.[14] It also poses a risk to sanitation workers who may be unknowingly exposed to the chemical.
The recommended and most responsible method of disposal is through a licensed hazardous waste management company that can handle the chemical in a controlled and environmentally sound manner, likely through incineration at a permitted facility.[15][16]
By adhering to these procedures, you contribute to a culture of safety and responsibility within your laboratory and the broader scientific community. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines, as local regulations may vary.
References
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- University of Illinois Division of Research Safety. (2025, September 25). Chemical Waste Procedures.
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
- University of Pennsylvania EHRS. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
- Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories.
- Justrite. (2018, November 29). How to Manage Chemical Waste Disposal in Academic Labs.
- Organic Acid Standard Operating Procedure.
- CP Lab Safety. Amides Waste Compatibility: Key Insights for Safe Disposal.
- Tion - Laboratory Fume Extraction. Safe Storage and Disposal of Chemicals in A Lab.
- Chimactiv - AgroParisTech. Liquid waste.
- University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures.
- MilliporeSigma. (2025, November 6). SAFETY DATA SHEET.
- Fisher Scientific. (2025, December 19). 4 - SAFETY DATA SHEET.
- Fisher Scientific. (2025, December 24). SAFETY DATA SHEET.
- MilliporeSigma. (2024, September 8). SAFETY DATA SHEET.
- American Chemical Society. Hazardous Waste and Disposal Considerations.
- Laboratory Waste Management Guidelines.
- TCI Chemicals. (2025, January 15). SAFETY DATA SHEET.
- Benchchem. Proper Disposal of 5-Azidopentanoic Acid: A Guide for Laboratory Professionals.
- Cayman Chemical. (2025, June 19). Safety Data Sheet.
- CDH Fine Chemical. Benzamide CAS No 55-21-0 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Angene Chemical. (2021, May 1). Safety Data Sheet.
- Santa Cruz Biotechnology. Benzamide.
Sources
- 1. danielshealth.com [danielshealth.com]
- 2. justrite.com [justrite.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. angenechemical.com [angenechemical.com]
- 7. Chemical Waste Procedures | Division of Research Safety | Illinois [drs.illinois.edu]
- 8. Chimactiv - Interactive numerical educational resources for the analysis of complex media [chimactiv.agroparistech.fr]
- 9. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. odu.edu [odu.edu]
- 12. coral.washington.edu [coral.washington.edu]
- 13. acs.org [acs.org]
- 14. ptb.de [ptb.de]
- 15. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
- 16. cdhfinechemical.com [cdhfinechemical.com]
A Senior Application Scientist's Guide to Handling 5-Benzamido-4-oxopentanoic Acid: Personal Protective Equipment (PPE) and Safety Protocols
As researchers and scientists at the forefront of drug development, our work with novel chemical compounds demands not only scientific rigor but also an unwavering commitment to safety. Handling 5-Benzamido-4-oxopentanoic acid, like any laboratory chemical, requires a thorough understanding of its potential hazards and the implementation of precise safety protocols to mitigate risks. This guide provides essential, field-proven guidance on the selection, use, and disposal of Personal Protective Equipment (PPE) when working with this compound, ensuring both personal safety and the integrity of your research.
The foundation of a safe laboratory environment is a proactive, rather than reactive, approach to chemical handling. The protocols outlined here are designed as a self-validating system, where the why behind each step is as critical as the what.
Core Hazard Analysis: Understanding the Risks of this compound
To select the appropriate PPE, we must first understand the specific hazards presented by this compound. According to its Safety Data Sheet (SDS), this compound is classified with the following GHS hazard statements:
-
H302: Harmful if swallowed. This indicates acute oral toxicity (Category 4).[1]
-
H341: Suspected of causing genetic defects. This identifies it as a Category 2 germ cell mutagen.[1]
The signal word associated with this chemical is "Warning" .[2] It exists as a solid, meaning the primary exposure risks during handling are through inhalation of dust particles, skin or eye contact, and ingestion .[3] Our PPE strategy must therefore create a comprehensive barrier against these routes of exposure.
Essential Personal Protective Equipment (PPE) Ensemble
The precautionary statement P280, "Wear protective gloves/ protective clothing/ eye protection/ face protection," serves as our baseline requirement.[2] Let's dissect this into a practical, lab-ready ensemble.
Eye and Face Protection
Direct contact with chemical dust can cause significant irritation or damage.
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields must be worn at all times in the laboratory where this chemical is handled.[4]
-
Recommended for High-Risk Tasks: When weighing larger quantities or when there is a significant risk of dust generation, upgrade to chemical splash goggles. Goggles provide a full seal around the eyes, offering superior protection against airborne particulates.
Skin Protection
-
Gloves: Disposable nitrile gloves are the standard recommendation for handling solid chemicals and provide good chemical resistance for incidental contact.[4][5]
-
Causality: Latex gloves offer poor protection against many chemicals and are not recommended.[6] Nitrile provides a more robust barrier.
-
Protocol: Always inspect gloves for tears or punctures before use. After handling the compound, remove gloves using a technique that avoids touching the outer contaminated surface with your bare skin. Wash hands thoroughly with soap and water after glove removal.[3]
-
-
Protective Clothing: A long-sleeved, buttoned lab coat is mandatory to protect skin and personal clothing from contamination.[4]
-
Material Insight: Cotton lab coats are suitable for general use with solid reagents.[4] They should extend to at least mid-thigh.
-
Respiratory Protection
The risk of inhaling fine particles is a primary concern, especially when handling the powder outside of a contained system.
-
When is it Required? Respiratory protection is necessary whenever dusts are generated and cannot be controlled by engineering solutions like a fume hood. This includes tasks such as weighing the powder, transferring it between containers, or cleaning up spills.
-
Type of Respirator: A NIOSH-approved N95 (or equivalent, e.g., EN 149 FFP2) disposable respirator or a half-mask respirator with P100 (or EN 143 P3) particulate filters is recommended.[7] These filters are specifically designed to capture fine dust particles.
PPE Selection Summary
| Task / Scenario | Eye Protection | Hand Protection | Protective Clothing | Respiratory Protection |
| Storage & Transport (Closed Container) | Safety Glasses | Not Required | Lab Coat | Not Required |
| Weighing (in Ventilated Enclosure) | Safety Glasses | Nitrile Gloves | Lab Coat | Not Required |
| Weighing (on Open Bench) | Chemical Goggles | Nitrile Gloves | Lab Coat | N95 Respirator Required |
| Small-Scale Solution Prep (<1g) | Safety Glasses | Nitrile Gloves | Lab Coat | Recommended if dust is visible |
| Large-Scale Transfer (>10g) | Chemical Goggles | Nitrile Gloves | Lab Coat | N95 Respirator Required |
| Spill Cleanup | Chemical Goggles | Nitrile Gloves | Lab Coat | N95 Respirator Required |
Operational and Disposal Plans
A robust safety plan extends beyond simply wearing PPE. It encompasses the entire lifecycle of the chemical in your workflow, from preparation to disposal.
Experimental Workflow: PPE Protocols
The following diagram and step-by-step guide illustrate the mandatory safety workflow for handling this compound.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 5. quicktest.co.uk [quicktest.co.uk]
- 6. PPE For Chemical Handling With Example [industrialsafetytips.in]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
